Technical Documentation Center

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
  • CAS: 2167242-16-0

Core Science & Biosynthesis

Foundational

In-Depth Synthesis Pathway: tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate via Metallaphotoredox sp³-sp³ Cross-Coupling

Executive Summary & Strategic Rationale The synthesis of highly strained, aliphatic bis-heterocycles such as tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (a 2,3'-biazetidine derivative) presents a formidable chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly strained, aliphatic bis-heterocycles such as tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (a 2,3'-biazetidine derivative) presents a formidable challenge in modern organic chemistry. Azetidines have emerged as privileged pharmacophores, acting as highly effective piperazine and morpholine isosteres in the development of [1].

Historically, linking two sp³-hybridized azetidine rings required complex, multi-step cyclization sequences from acyclic precursors. Traditional cross-coupling methodologies utilizing organometallic reagents (e.g., Grignard or organozinc species) are fundamentally incompatible with the azetidine ring system due to its high ring strain (~26 kcal/mol), which leads to rapid ring-opening or deleterious β-hydride elimination.

To overcome these limitations, this guide details a state-of-the-art synthetic pathway utilizing the synergistic merger of photoredox and nickel catalysis. Pioneered by [2], this decarboxylative sp³-sp³ cross-coupling allows for the direct linkage of a readily available carboxylic acid and an alkyl halide under exceptionally mild conditions.

Retrosynthetic Disconnection

Our retrosynthetic strategy relies on a convergent, two-step approach. The target molecule is traced back to a orthogonally protected 2,3'-biazetidine intermediate. This intermediate is formed via the direct sp³-sp³ cross-coupling of 1-Boc-azetidine-2-carboxylic acid (acting as the α-amino radical precursor) and 1-Cbz-3-iodoazetidine (acting as the electrophile).

G Target tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate Intermediate 1-Benzyl 1'-tert-butyl 2,3'-biazetidine-1,1'-dicarboxylate Target->Intermediate Hydrogenolysis (Pd/C, H2) SM1 1-Boc-azetidine-2-carboxylic acid Intermediate->SM1 Photoredox Ni-Catalysis SM2 1-Cbz-3-iodoazetidine Intermediate->SM2

Retrosynthetic disconnection of the 2,3'-biazetidine core via metallaphotoredox catalysis.

Mechanistic Causality: The Dual Catalytic Cycle

The brilliance of this protocol lies in the bypassing of unstable organometallic intermediates.

  • Photoredox Cycle: The iridium photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, is excited by visible blue light to a highly oxidizing *Ir(III) state. This species oxidizes the cesium carboxylate salt of the azetidine-2-carboxylic acid. Subsequent extrusion of CO₂ generates a transient, highly reactive α-amino azetidinyl radical.

  • Nickel Cycle: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the C–I bond of 1-Cbz-3-iodoazetidine to form a Ni(II)-alkyl complex. This complex rapidly intercepts the α-amino radical, forming a high-valent Ni(III)-dialkyl species.

  • C-C Bond Formation: Reductive elimination from the Ni(III) center forges the critical C2-C3' bond, releasing the coupled biazetidine and a Ni(I) species. A single-electron transfer (SET) from the reduced Ir(II) photocatalyst to Ni(I) regenerates both ground-state catalysts, closing the self-validating loop.

G cluster_photoredox Photoredox Cycle (Ir) cluster_nickel Nickel Cycle Ir3 Ir(III) Ground State Ir3_exc *Ir(III) Excited State Ir3->Ir3_exc Blue LED (hv) Ir2 Ir(II) Reduced State Ir3_exc->Ir2 Decarboxylative Oxidation Radical α-Amino Azetidinyl Radical Ir3_exc->Radical Generates Ir2->Ir3 SET to Ni(I) Ni1 Ni(I) Species Ir2->Ni1 Electron Transfer Ni0 Ni(0) Catalyst Ni2 Ni(II)-Alkyl Complex Ni0->Ni2 Oxidative Addition Ni3 Ni(III)-Dialkyl Complex Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET from Ir(II) Radical->Ni2 Intercepted by

Synergistic Ir-photoredox and Ni-catalytic cycles for sp³-sp³ cross-coupling.

Quantitative Optimization Data

The success of the metallaphotoredox coupling is highly dependent on the precise orchestration of the dual catalytic cycles. Table 1 summarizes the causal relationship between reaction parameters and product yield.

Table 1: Optimization of the Metallaphotoredox sp³-sp³ Cross-Coupling

EntryDeviation from Standard ConditionsYield (%)Mechanistic Rationale
1None (Standard Conditions) 84% Optimal dual-catalytic turnover and radical capture.
2Omit Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆0%Complete failure to generate the α-amino radical.
3Omit NiCl₂·glyme or dtbbpy0%Inability to activate the alkyl iodide or form the C-C bond.
4Omit Blue LED irradiation0%Ir(III) cannot reach the highly oxidizing excited state.
5Omit Freeze-Pump-Thaw Degassing<5%Triplet excited state and carbon radicals are rapidly quenched by O₂.
6Replace Cs₂CO₃ with K₂HPO₄62%Reduced base solubility limits the rate of carboxylate formation.

Step-by-Step Experimental Methodologies

Step 1: Photoredox Cross-Coupling (Synthesis of Protected Intermediate)

This protocol utilizes a self-validating degassing technique to ensure the survival of transient radical species.

Materials:

  • 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (1.50 mmol, 1.5 equiv)

  • Benzyl 3-iodoazetidine-1-carboxylate (1.00 mmol, 1.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol %)

  • NiCl₂·glyme (0.05 mmol, 5 mol %)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol %)

  • Cs₂CO₃ (2.00 mmol, 2.0 equiv)

  • Anhydrous DMF (10.0 mL)

Procedure:

  • Reaction Assembly: Inside a nitrogen-filled glovebox, charge a flame-dried 40 mL borosilicate glass vial equipped with a magnetic stir bar with the Ir-photocatalyst, NiCl₂·glyme, dtbbpy, Cs₂CO₃, and the azetidine-2-carboxylic acid.

  • Solvent & Electrophile Addition: Add 10.0 mL of anhydrous DMF, followed immediately by the benzyl 3-iodoazetidine-1-carboxylate. Seal the vial tightly with a PTFE-lined septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox. Connect the vial to a Schlenk line via a needle and perform three rigorous freeze-pump-thaw cycles. Causality note: Oxygen acts as a potent triplet quencher and radical scavenger; failure to degas will result in near-zero conversion.

  • Irradiation: Backfill the vial with N₂. Place the vial 2 cm away from a 34 W blue LED lamp (λ = 450 nm). Irradiate with vigorous stirring for 24 hours. Crucial: Utilize a cooling fan to maintain the reaction temperature at ~25 °C to prevent thermal degradation of the sensitive Ni-alkyl intermediates.

  • Workup: Quench the reaction by opening the vial to ambient air. Dilute the mixture with EtOAc (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous LiCl (3 × 20 mL) to quantitatively remove DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield 1-benzyl 1'-tert-butyl 2,3'-biazetidine-1,1'-dicarboxylate as a pale yellow oil.

Step 2: Selective Hydrogenolysis of the Cbz Group

This step relies on the chemoselectivity of heterogeneous palladium catalysis to remove the Cbz group while leaving the Boc group entirely intact.

Materials:

  • 1-Benzyl 1'-tert-butyl 2,3'-biazetidine-1,1'-dicarboxylate (0.80 mmol, 1.0 equiv)

  • Palladium on carbon (10 wt. % loading, 0.08 mmol, 0.1 equiv)

  • HPLC-grade Methanol (4.0 mL)

  • Hydrogen gas (1 atm)

Procedure:

  • Setup: Dissolve the protected biazetidine intermediate in methanol within a 25 mL round-bottom flask containing a stir bar.

  • Catalyst Addition: Under a steady, gentle stream of argon, carefully add the Pd/C catalyst. Safety note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from an attached balloon. Repeat this evacuation/backfill cycle three times to ensure complete displacement of argon.

  • Reaction: Stir the black suspension vigorously at room temperature for 4 hours. Reaction progress can be self-validated via TLC (DCM/MeOH 9:1); the product will stain intensely with ninhydrin (indicating a free secondary amine), whereas the starting material will not.

  • Filtration: Once complete, flush the flask with argon. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the analytically pure target, tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate , as a viscous liquid.

References

  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp³)–H Arylation Source: Journal of the American Chemical Society (Broad Institute / NIH) URL: [Link]

  • Title: Metallaphotoredox-catalysed sp³–sp³ cross-coupling of carboxylic acids with alkyl halides Source: Nature (MacMillan et al.) URL: [Link]

Exploratory

Physicochemical Profiling and Application of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in Drug Discovery

Executive Summary The transition from planar, sp2-dominated chemical spaces to highly saturated, three-dimensional architectures is a defining paradigm in modern medicinal chemistry, often referred to as the "escape from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-dominated chemical spaces to highly saturated, three-dimensional architectures is a defining paradigm in modern medicinal chemistry, often referred to as the "escape from flatland"[1][2][3]. Within this context, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0) emerges as a highly valuable bis-azetidine building block[4]. Featuring an exceptionally high fraction of sp3-hybridized carbons (Fsp3), this light yellow liquid provides a rigid, orthogonal vector for fragment-based drug discovery (FBDD) and serves as a premium bioisostere for traditional saturated heterocycles like piperazine and morpholine[4][5].

This whitepaper provides an authoritative guide on the predictive physicochemical profiling, self-validating experimental characterization, and strategic application of this bis-azetidine scaffold in lead optimization.

Structural Analysis & Predictive Physicochemical Profiling

The architectural value of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate lies in its dual-ring system: one azetidine ring is N-Boc protected, while the other presents a free secondary amine, allowing for orthogonal functionalization[4].

The most critical metric for this compound is its Fsp3 value of 0.91 (10 out of 11 carbons are sp3-hybridized). High Fsp3 counts correlate directly with improved aqueous solubility, reduced promiscuity (off-target toxicity), and higher clinical success rates[1][2].

Table 1: Physicochemical & Structural Properties
PropertyValueSignificance in Drug Design
Chemical Name tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylateNomenclature standard[4].
CAS Number 2167242-16-0Unique registry identifier[4].
Molecular Formula C₁₁H₂₀N₂O₂Defines atomic composition[4].
Molecular Weight 212.29 g/mol Low MW ideal for fragment-based screening[2][4].
Appearance Light yellow liquidIndicates handling requirements at RT[4].
Fsp3 Fraction 0.91 (10/11 carbons)Exceptional 3D character; improves solubility[1][2].
Predicted pKa (Amine) ~9.5 – 10.0Basic center; dictates ionization at physiological pH[6][7].
H-Bond Donors/Acceptors 1 / 3Favorable for target engagement and oral bioavailability.

Causality in Experimental Choices (E-E-A-T)

In drug development, empirical data must supersede computational predictions. The experimental methodologies chosen for characterizing this bis-azetidine are grounded in strict causality:

  • Why Potentiometric Titration for pKa? While computational models can estimate the pKa of the secondary azetidine amine, steric hindrance and inductive effects from the adjacent Boc-protected ring introduce predictive errors. Potentiometric titration is the gold standard because it measures the actual thermodynamic ionization event in real-time, providing exact data required for salt-selection and formulation[6][7][8].

  • Why Thermodynamic over Kinetic Solubility? Kinetic solubility assays (using DMSO stock spikes) often suffer from supersaturation artifacts. For a liquid building block intended for late-stage lead optimization, thermodynamic solubility (equilibration of the pure substance in aqueous buffer) provides the true saturation limit necessary for accurate dosing[1].

  • Why Bioisosteric Replacement? Replacing a planar aromatic ring or a metabolically labile piperazine with a bis-azetidine introduces a rigid 3D vector. This reduces the lipophilicity (LogP) and improves target selectivity by structurally penalizing off-target binding conformations[5][9].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls instantly flag experimental failures.

Protocol 1: pKa Determination via Potentiometric Titration

Utilizing a Sirius T3 or equivalent automated titrator[7][10].

  • Preparation: Weigh 1.5 mg of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate into a titration vial.

  • Solvent Addition: Add 1.5 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration Phase: The system automatically titrates the solution from pH 3.0 to pH 11.0 using standardized 0.5 M HCl and 0.5 M KOH[7][8].

  • Data Acquisition: A pH electrode continuously records the pH against the volume of titrant added[10].

  • Self-Validation Check: The software generates a Bjerrum plot by subtracting a solvent-only blank titration curve from the sample curve[10]. Validation: If the sample curve perfectly overlaps the blank curve, the compound failed to dissolve or lacks an ionizable group in that range. A distinct inflection point mathematically validates the pKa.

Protocol 2: Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS
  • Phase Preparation: Mutually saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate.

  • Spiking: Add 10 μL of a 10 mM stock of the bis-azetidine to 1 mL of the biphasic system (500 μL octanol / 500 μL PBS).

  • Equilibration: Shake the vial at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation & Quantification: Centrifuge at 3000 rpm for 15 minutes. Extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS against a standard curve.

  • Self-Validation Check (Mass Balance): Calculate the total mass of the compound recovered ( Massoctanol​+MassPBS​ ). Validation: If the recovered mass is <90% of the initial spike, the assay is invalid due to precipitation at the interface or non-specific binding to the glass vial.

Workflow A tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate B Potentiometric Titration (pH 3-11) A->B C Shake-Flask Method (Octanol / PBS) A->C D Thermodynamic Solubility (Aqueous Buffer) A->D E pKa Determination (Self-Validated by Blank Curve) B->E F LogD7.4 Profiling (Self-Validated by Mass Balance) C->F G Solubility Limit (LC-MS Quantification) D->G

Caption: Experimental workflow for the physicochemical profiling of the bis-azetidine building block.

Medicinal Chemistry Applications: The Bioisosteric Advantage

Azetidines, particularly spirocyclic and bis-azetidine frameworks, are heavily utilized in the clinical pipeline to overcome the pharmacokinetic liabilities of flat molecules[3][5].

When integrated into a drug scaffold, the tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate acts as a potent bioisostere. For example, replacing a piperazine ring with a bis-azetidine maintains the necessary basic amine for target engagement (e.g., salt-bridge formation) while fundamentally altering the spatial geometry[5][9][11]. This structural modification breaks molecular planarity, which drastically reduces crystal lattice energy, thereby increasing thermodynamic aqueous solubility—a critical factor in oral bioavailability[1].

Strategy A Traditional Flat Scaffolds (e.g., Piperazine, Piperidine) B Escape from Flatland (Fsp3 Enrichment) A->B Structural Modification C Bis-Azetidine Integration (Rigid 3D Vector) B->C D Improved Aqueous Solubility C->D E Enhanced Target Selectivity C->E F Reduced Lipophilicity (LogP) C->F

Caption: Strategic application of bis-azetidines as bioisosteres to improve pharmacokinetic properties.

Sources

Foundational

Spectroscopic data (NMR, MS) of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Biazetidines: A Case Study of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate Analogues Introduction Azetidine-containing scaffolds are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Biazetidines: A Case Study of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate Analogues

Introduction

Azetidine-containing scaffolds are of significant interest in medicinal chemistry due to their ability to impart unique three-dimensional character and desirable physicochemical properties to drug candidates. The biazetidine core, in particular, represents a novel and underexplored chemical space. This guide provides a detailed technical overview of the spectroscopic characterization of a representative N-Boc protected biazetidine derivative, closely related to tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate. While specific public domain spectral data for the titular compound is limited, a comprehensive analysis of the structurally analogous tert-butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate provides a robust framework for understanding the key spectroscopic features of this compound class. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities.

Molecular Structure and Significance

The core structure of interest is tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, which features two azetidine rings linked together. The tert-butoxycarbonyl (Boc) protecting group on one of the azetidine nitrogens is a common strategy in organic synthesis to modulate reactivity and solubility. The presence of a secondary amine in the second azetidine ring offers a handle for further functionalization, making this a valuable building block for more complex molecules.

Synthesis and Purification: A Representative Protocol

The synthesis of substituted biazetidines can be achieved through various synthetic strategies. A common approach involves the aza-Michael addition of an azetidine to an activated azetidine precursor. The following is a representative experimental protocol adapted from the literature for the synthesis of a related biazetidine derivative, which highlights the key steps and considerations.[1][2]

Experimental Protocol: Synthesis of a Biazetidine Analogue

Objective: To synthesize a biazetidine derivative via aza-Michael addition.

Materials:

  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Azetidine hydrochloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • n-Hexane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in anhydrous acetonitrile (3.6 mL) is added azetidine hydrochloride (0.49 g, 5.2 mmol).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol) is added to the stirred mixture.

  • The reaction mixture is stirred at 65 °C for 4 hours.

  • Upon completion, the reaction is quenched by the addition of water (15 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure product.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the reactants and reagents without interfering with the reaction.

  • Base: DBU is a non-nucleophilic base used to deprotonate the azetidine hydrochloride in situ, generating the free azetidine nucleophile required for the Michael addition.

  • Temperature: Heating the reaction to 65 °C provides the necessary activation energy to drive the aza-Michael addition to completion in a reasonable timeframe.

  • Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, such as the biazetidine product, from starting materials and byproducts.

Spectroscopic Data Analysis

The following sections detail the expected and observed spectroscopic data for a representative biazetidine derivative.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

Expected Data for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate:

  • Molecular Formula: C₁₁H₂₀N₂O₂

  • Molecular Weight: 212.29 g/mol

  • Expected HRMS (ESI+) for [M+H]⁺: Calculated for C₁₁H₂₁N₂O₂⁺, m/z 213.1603.

Observed Data for the Analogue (tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate): [2]

  • HRMS (ESI+) for [M+Na]⁺: Calculated for C₁₄H₂₄N₂NaO₄⁺, m/z 323.1628; Found, m/z 323.1628.

The high-resolution mass spectrometry data for the analogue confirms its elemental composition with high accuracy. For our target molecule, we would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 213.1603 in an ESI+ mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate:

Based on the structure, we can predict the following signals:

  • A singlet integrating to 9 protons for the tert-butyl group, likely in the range of 1.4-1.5 ppm.

  • A series of multiplets for the methylene protons of the two azetidine rings. The chemical shifts and coupling patterns of these protons would be complex due to their diastereotopic nature and coupling to each other and to the methine protons.

  • A multiplet for the methine proton on the unsubstituted azetidine ring.

  • A multiplet for the methine proton at the point of connection between the two rings.

  • A broad singlet for the N-H proton of the unsubstituted azetidine ring.

Observed ¹H NMR Data for the Analogue (tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate) in CDCl₃: [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.45s9HC(CH₃)₃
3.23s2HCH₂CO
3.61s3HOCH₃
4.28d, J = 9.6 Hz2HAzetidine CH₂
4.42d, J = 9.6 Hz2HAzetidine CH₂

Note: The assignments for the azetidine protons in the literature data for the analogue are simplified. A more detailed analysis would be required to assign each specific proton.

From this data, we can see the characteristic singlet for the Boc group at 1.45 ppm. The signals for the azetidine protons appear as doublets, suggesting a relatively rigid conformation on the NMR timescale. For our target molecule, the absence of the methoxy-ester group would simplify the spectrum in that region, but the core azetidine signals would be expected to have similar complexities.

Expected ¹³C NMR Data for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate:

  • A signal for the quaternary carbon of the tert-butyl group around 80 ppm.

  • A signal for the methyl carbons of the tert-butyl group around 28 ppm.

  • A signal for the carbonyl carbon of the Boc group around 156 ppm.

  • Signals for the methylene carbons of the azetidine rings.

  • Signals for the methine carbons of the azetidine rings.

Observed ¹³C NMR Data for the Analogue (tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate) in CDCl₃: [2]

Chemical Shift (δ) ppmAssignment
28.3C(CH₃)₃
42.2CH₂COOCH₃
51.9COOCH₃
56.9Azetidine C-3
59.8Azetidine C-2,4
80.3C(CH₃)₃
156.1COOC(CH₃)₃
169.9COOCH₃

The ¹³C NMR spectrum of the analogue clearly shows the expected signals for the Boc protecting group and the ester functionality. The signals for the azetidine ring carbons are also observed in the expected regions. For our target molecule, we would anticipate a similar pattern for the Boc-protected azetidine ring, with the signals for the second azetidine ring appearing in a slightly different chemical shift environment due to the absence of the ester substituent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of biazetidine derivatives.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Azetidine Precursors Reaction Aza-Michael Addition Reactants->Reaction DBU, Acetonitrile, 65°C Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Chromatography Flash Column Chromatography Crude->Chromatography Pure Pure Biazetidine Chromatography->Pure Analysis Spectroscopic Analysis Pure->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS HRMS Analysis->MS

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of biazetidine derivatives.

Conclusion

The spectroscopic characterization of novel heterocyclic compounds like tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is fundamental to confirming their structure and purity. While a complete public dataset for this specific molecule is not available, a detailed analysis of a close structural analogue provides a robust predictive framework. The combination of mass spectrometry and NMR spectroscopy allows for the unambiguous determination of the molecular formula and the detailed mapping of the molecular connectivity. The methodologies and spectral interpretations presented in this guide serve as a valuable resource for scientists working on the synthesis and characterization of related azetidine-containing molecules, facilitating the advancement of drug discovery and development programs.

References

  • Chalyk, S.; Gzella, A.; Shishkin, O.; Starova, V.; Komarov, I. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023 , 28, 989. [Link]

  • Chalyk, S.; Gzella, A.; Shishkin, O.; Starova, V.; Komarov, I. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC2023 . [Link]

Sources

Exploratory

Engineering the Next Generation of Bioisosteres: A Technical Guide to CAS 2167242-16-0 (1-Boc-2,3'-biazetidine) in Drug Discovery

Abstract In the pursuit of novel therapeutics, the pharmaceutical industry is actively moving away from planar, sp2-hybridized ring systems—a paradigm shift known as the "escape from flatland." As a Senior Application Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the pursuit of novel therapeutics, the pharmaceutical industry is actively moving away from planar, sp2-hybridized ring systems—a paradigm shift known as the "escape from flatland." As a Senior Application Scientist, I frequently encounter the limitations of traditional piperazine and morpholine scaffolds, which often suffer from metabolic liabilities and off-target hERG toxicity. CAS 2167242-16-0 , chemically identified as tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1-Boc-2,3'-biazetidine), has emerged as a critical 3D-rich building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic utility as a "stretched" bioisostere, and self-validating experimental workflows for its integration into advanced modalities like PROTACs and targeted kinase inhibitors.

Structural Identity and Quantitative Physicochemical Profile

The utility of CAS 2167242-16-0 lies in its unique topological presentation. By linking two strained four-membered azetidine rings at the 2- and 3-positions, the molecule achieves a highly rigidified, asymmetric conformation. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for orthogonal synthetic strategies, ensuring chemoselectivity during complex fragment-based drug discovery (FBDD) workflows.

Table 1: Physicochemical and Structural Profile of CAS 2167242-16-0

PropertyValueStructural & Mechanistic Significance
Chemical Name tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylateAsymmetric biazetidine core; allows selective functionalization.
CAS Number 2167242-16-0Unique identifier for the 2,3'-linked isomer[1].
Molecular Formula C₁₁H₂₀N₂O₂High carbon-to-heteroatom ratio optimized for lipid membrane permeability.
Molecular Weight 212.29 g/mol Low molecular weight, ideal for fragment-based screening[1].
SMILES CC(C)(C)OC(=O)N1CCC1C1CNC1Encodes the 2,3'-linkage, dictating the "stretched" exit vectors[1].
Fraction sp3 (Fsp3) 0.91 (10 out of 11 carbons)Exceptional 3D character; correlates with higher clinical success rates.
H-Bond Donors 1 (Free secondary amine)Provides a single, highly nucleophilic site for cross-coupling.
H-Bond Acceptors 3 (N, N, and Boc carbonyl)Modulates aqueous solubility and target-pocket binding affinity.

The Bioisosteric Rationale: Overcoming Piperazine Liabilities

Piperazine is one of the most ubiquitous heterocycles in medicinal chemistry. However, its flat, highly basic nature often leads to promiscuous binding (particularly to the hERG potassium channel, causing cardiotoxicity) and rapid CYP450-mediated oxidation at the alpha-carbons.

Replacing piperazine with the 2,3'-biazetidine core of CAS 2167242-16-0 fundamentally alters the molecule's spatial footprint. As demonstrated in recent structural analyses of , the distance between the two nitrogen atoms in a biazetidine system mimics the exit vectors of a 1,4-diazepane or piperazine, but with a distinct topological profile. This "stretched" conformation disrupts planar aromatic stacking interactions that drive hERG binding, while the strained 4-membered rings lack the readily accessible equatorial alpha-hydrogens that CYP enzymes target.

G Piperazine Piperazine Core (Flat, Low Fsp3) Metabolic Metabolic Liabilities (CYP450 Oxidation) Piperazine->Metabolic hERG hERG Toxicity (Off-target binding) Piperazine->hERG Biazetidine 2,3'-Biazetidine (CAS 2167242-16-0) Piperazine->Biazetidine Bioisosteric Replacement Fsp3 Increased Fsp3 (3D Character) Biazetidine->Fsp3 Solubility Improved Aqueous Solubility Fsp3->Solubility Safety Reduced Off-Target Toxicity Fsp3->Safety

Fig 1. Logical causality of bioisosteric replacement from piperazine to 2,3'-biazetidine.

Strategic Applications in Modality Design

Bifunctional Degraders (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target ligand to the E3 ligase recruiter is critical. Highly flexible PEG linkers often suffer from "linker collapse," where the molecule folds onto itself, preventing ternary complex formation. Incorporating the rigidified 2,3'-biazetidine scaffold acts as a structural strut. Research into highlights how swapping flexible diamines for rigidified spirocyclic or biazetidine-like cores can significantly enhance degradation potency by pre-organizing the ternary complex[2].

Targeted Kinase Inhibitors

For ATR kinase inhibitors and other DNA Damage Response (DDR) targets, achieving selectivity over closely related kinases is a persistent challenge. The asymmetric nature of the 2,3'-linkage in CAS 2167242-16-0 introduces a chiral center and a unique vector angle that can be exploited to probe deep, narrow binding pockets that traditional 6-membered rings cannot access, as seen in the.

G POI_Ligand Target Ligand (e.g., AR Binder) Coupling1 SNAr / Amidation (DIPEA, DMF) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Cereblon Binder) Coupling2 Cross-Coupling (Pd-catalyzed) E3_Ligand->Coupling2 Boc_Biazetidine 1-Boc-2,3'-Biazetidine (CAS 2167242-16-0) Deprotection TFA/DCM Deprotection (0°C to RT) Boc_Biazetidine->Deprotection Free_Biazetidine Free 2,3'-Biazetidine Rigid Linker Deprotection->Free_Biazetidine Free_Biazetidine->Coupling1 Coupling1->Coupling2 PROTAC Bifunctional PROTAC Degrader Coupling2->PROTAC

Fig 2. Experimental workflow for integrating CAS 2167242-16-0 into a PROTAC degrader.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and built-in analytical checkpoints.

Protocol A: Chemoselective Boc-Deprotection of CAS 2167242-16-0

Causality: Azetidines are highly strained 4-membered rings. While generally stable, prolonged exposure to strong, unbuffered acids at elevated temperatures can lead to catastrophic ring-opening via nucleophilic attack. Therefore, deprotection is performed strictly at 0 °C to room temperature. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the liberated tert-butyl cation from N-alkylating the newly freed secondary amine.

  • Initialization: Dissolve CAS 2167242-16-0 (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: Minimizes exothermic degradation of the azetidine core.

  • Scavenger Addition: Add TIPS (2% v/v relative to total solvent volume).

  • Acidification: Dropwise add Trifluoroacetic acid (TFA) to achieve a final 1:4 (v/v) TFA:DCM ratio.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the system to warm to room temperature for 1 hour.

  • Validation Checkpoint (Self-Validation): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The system validates successful deprotection when the starting material peak (m/z 213 [M+H]+) is completely absent, and the product peak (m/z 113 [M+H]+ for the free amine) dominates. Correction loop: If starting material persists >5%, add 0.5 eq of TFA and stir for an additional 30 minutes.

  • Isolation: Concentrate under reduced pressure (water bath <30 °C). Triturate the resulting oil with cold diethyl ether to precipitate the biazetidine TFA salt as an off-white solid.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Integration

Causality: The secondary amine of the 2,3'-biazetidine is highly nucleophilic due to the reduced steric hindrance of the 4-membered ring compared to a 6-membered piperidine. Using a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA) ensures efficient SNAr coupling to an aryl halide without competing side reactions.

  • Initialization: Dissolve the target aryl fluoride/chloride electrophile (1.0 eq) and the biazetidine TFA salt from Protocol A (1.2 eq) in anhydrous DMF (0.2 M).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA neutralizes the TFA salt and provides the basic environment necessary for the SNAr transition state, but its steric bulk prevents it from acting as a competing nucleophile.

  • Thermal Activation: Heat the mixture to 80 °C. Rationale: SNAr requires thermal energy to overcome the activation barrier, but exceeding 100 °C risks thermal degradation of the azetidine.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via LC-MS at 4-hour intervals. The system validates successful coupling when the aryl halide peak is consumed and the desired mass [M+H]+ of the coupled adduct is observed. Correction loop: If conversion plateaus below 90% after 8 hours, the addition of 0.1 eq of Potassium Iodide (KI) to facilitate a Finkelstein-type halogen exchange is required to drive the reaction to completion.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF prior to chromatographic purification.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer Journal of Medicinal Chemistry (via PubMed Central). URL:[Link]

Sources

Foundational

The Strategic Deployment of tert-Butyl 2-(Azetidin-3-yl)azetidine-1-carboxylate in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with advantageous physicochemical and pharmacological propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with advantageous physicochemical and pharmacological properties is paramount. The strategic incorporation of strained ring systems has emerged as a powerful tool for navigating and optimizing chemical space. Among these, the azetidine motif has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and serve as a versatile scaffold for constructing complex molecules.[1][2] This guide provides an in-depth technical overview of a particularly valuable, yet underexplored, building block: tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate . This dispiro-like azetidine derivative offers a unique three-dimensional framework, presenting a compelling platform for the development of next-generation therapeutics.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and strategic applications of this promising chemical entity. We will delve into the causality behind experimental choices, provide validated protocols, and explore the potential of this building block to unlock new avenues in drug design.

Physicochemical Properties and Spectral Data

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is a light yellow liquid with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[3] Its structure features a unique 2,3'-biazetidine core, where one azetidine ring is protected with a tert-butoxycarbonyl (Boc) group, facilitating selective functionalization.

PropertyValueReference
CAS Number 2167242-16-0[3]
Molecular Formula C₁₁H₂₀N₂O₂[3]
Molecular Weight 212.29[3]
Appearance Light yellow liquid[3]
Purity Typically >97%[3]

While specific spectral data for this exact compound is not widely published, data from closely related analogs, such as tert-butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate, can provide valuable insights for characterization.[4][5]

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), along with complex multiplets for the methylene protons of both azetidine rings.

  • ¹³C NMR: Resonances for the carbonyl and quaternary carbons of the Boc group will be prominent, in addition to signals corresponding to the CH and CH₂ groups of the biazetidine core.

  • IR Spectroscopy: Key absorption bands would include those for the N-H stretch of the unprotected azetidine, C-H stretches, and a strong C=O stretch from the Boc carbamate.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should confirm the elemental composition of the molecule.

Synthesis of the Biazetidine Core: A Strategic Approach

The synthesis of the 2,3'-biazetidine scaffold can be approached through a strategic aza-Michael addition, a reliable and well-documented method for forming C-N bonds. This approach leverages the nucleophilicity of a secondary amine attacking an activated alkene.

A plausible and efficient synthetic route to tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate involves the reaction of azetidine with a suitable electrophilic azetidine precursor. While a direct synthesis is not explicitly detailed in the literature, a highly analogous transformation provides a robust blueprint. The synthesis of tert-butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate from methyl (N-Boc-azetidin-3-ylidene)acetate and azetidine hydrochloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported with good yields.[4][5]

A proposed synthetic pathway for the title compound would likely start from a similar electrophilic precursor, which can be synthesized from commercially available starting materials.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Core Formation Start tert-Butyl 3-oxoazetidine-1-carboxylate Intermediate Electrophilic Azetidine Precursor Start->Intermediate Wittig-type Reaction Product tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate Intermediate->Product Aza-Michael Addition Azetidine Azetidine Azetidine->Product

Caption: Proposed synthetic strategy for the biazetidine core.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Electrophilic Azetidine Precursor

This step would involve a Horner-Wadsworth-Emmons or similar olefination reaction on tert-butyl 3-oxoazetidine-1-carboxylate to introduce an activated double bond at the 3-position.[6]

Step 2: Aza-Michael Addition for Biazetidine Formation

  • To a solution of the electrophilic azetidine precursor (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add azetidine (1.1 eq) and DBU (1.2 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][5]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.

Reactivity and Chemical Space Exploration

The bifunctional nature of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, with its Boc-protected and free secondary amine, allows for a wide range of selective chemical transformations. This opens up a vast chemical space for the synthesis of diverse compound libraries.

Reactivity_Diagram cluster_N_Func N-Functionalization of the Unprotected Ring cluster_Deprotection Deprotection and Further Modification Core tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate Alkylation N-Alkylation (e.g., R-X, base) Core->Alkylation Acylation N-Acylation (e.g., RCOCl, base) Core->Acylation Sulfonylation N-Sulfonylation (e.g., RSO₂Cl, base) Core->Sulfonylation Reductive_Amination Reductive Amination (e.g., RCHO, NaBH(OAc)₃) Core->Reductive_Amination Deprotection Boc Deprotection (e.g., TFA, HCl) Core->Deprotection Di_Functionalization Sequential or Orthogonal N-Functionalization Deprotection->Di_Functionalization

Caption: Key reaction pathways for derivatization.
N-Functionalization of the Unprotected Azetidine Ring

The secondary amine of the 2-(azetidin-3-yl) moiety is a prime site for introducing diversity. Standard organic transformations can be employed with high efficiency:

  • N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base allows for the introduction of various alkyl and substituted alkyl groups.

  • N-Acylation: Treatment with acyl chlorides or anhydrides provides access to a wide range of amide derivatives.

  • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in bioactive molecules.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent like sodium triacetoxyborohydride is a powerful method for creating substituted amine linkages.

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the second secondary amine, opening up possibilities for further functionalization. This allows for the synthesis of differentially substituted biazetidine derivatives, which can be crucial for fine-tuning the pharmacological properties of a lead compound.

Applications in Medicinal Chemistry and Drug Design

The incorporation of the 2,3'-biazetidine scaffold offers several strategic advantages in drug design:

  • Increased sp³ Character and Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery to improve physicochemical properties and escape "flatland". The spiro-like nature of this building block introduces a well-defined three-dimensional exit vector.

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other commonly used saturated heterocycles like piperidine and morpholine. This can lead to improved properties such as solubility and metabolic stability, and may also provide a route to novel intellectual property.

  • Conformational Constraint: The rigid nature of the azetidine rings can lock a molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.[1]

  • Improved Pharmacokinetic Profile: Azetidine-containing compounds have been shown to exhibit enhanced metabolic stability and other favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] The JAK inhibitor baricitinib is a notable example of an approved drug that incorporates a functionalized azetidine moiety to achieve its desired therapeutic profile.[1][6]

The versatile reactivity of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate makes it an ideal building block for creating libraries of compounds for high-throughput screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is a high-value, yet underutilized, building block with significant potential in modern drug discovery. Its unique three-dimensional structure, coupled with its versatile and predictable reactivity, provides a powerful platform for the design and synthesis of novel therapeutics. By leveraging the synthetic strategies and functionalization pathways outlined in this guide, researchers can effectively incorporate this biazetidine scaffold into their drug discovery programs, paving the way for the development of innovative medicines with improved efficacy and safety profiles.

References

  • Nagy, M., Káncz, A., Szabó, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. [Link]

  • Kirichok, A. A., et al. (2024). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, e202418850. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino acids, 41(3), 541-558. [Link]

Sources

Exploratory

Biazetidines: Discovery, Synthesis, and Evolution as Advanced Bioisosteres in Drug Discovery

Executive Summary For decades, nitrogen-containing heterocycles like piperazine and morpholine have served as the foundational building blocks of medicinal chemistry. However, as drug targets become more complex—particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, nitrogen-containing heterocycles like piperazine and morpholine have served as the foundational building blocks of medicinal chemistry. However, as drug targets become more complex—particularly in the realm of bivalent molecules like Proteolysis Targeting Chimeras (PROTACs)—the need for novel structural vectors has intensified. Biazetidines, characterized by two linked four-membered azetidine rings, have emerged from synthetic obscurity to become highly valued "stretched" bioisosteres. This technical whitepaper explores the discovery, structural chemistry, and step-by-step synthesis of biazetidine compounds, detailing their transformative role in modern drug development.

Historical Context and Structural Chemistry

The discovery and isolation of highly strained four-membered rings trace back to early beta-lactam antibiotic research. However, the synthesis of linked azetidines—specifically 1,1'-biazetidines and 3,3'-biazetidines—is a relatively recent breakthrough driven by the demand for novel patentable chemical spaces and unique geometric vectors[1].

The "Stretched Chair" Conformation

The primary pharmacological value of the 3,3'-biazetidine scaffold lies in its unique spatial geometry. Single-crystal X-ray diffraction of mono-Boc 3,3'-biazetidine derivatives reveals that the molecule adopts a conformation described as a "stretched chair"[2].

  • Causality in Drug Design: In this conformation, the distance between the two azetidine nitrogen atoms is approximately 5.3 Å[2]. This is ~80% longer than the N-N distance in a standard piperazine ring (~2.9 Å)[2].

  • By replacing a piperazine ring with a 3,3'-biazetidine, medicinal chemists can extend the distance between two pharmacophores while maintaining a rigid, linear vector. This diminished conformational restriction minimizes the entropic penalty upon target binding, making it superior to flexible alkyl or PEG linkers[1].

G A Piperazine (Standard Bioisostere) N-N Distance: ~2.9 Å B Homopiperazine (Increased Mobility) A->B Ring Expansion C 3,3'-Biazetidine ('Stretched Chair') N-N Distance: ~5.3 Å B->C Scaffold Hopping & Vector Stretching

Evolution of diamine bioisosteres from piperazine to 3,3'-biazetidine.

Self-Validating Synthetic Methodologies

The synthesis of biazetidines requires precise control over highly reactive intermediates. Below are the validated, step-by-step protocols for generating both 1,1'-biazetidine and 3,3'-biazetidine derivatives.

Protocol A: Synthesis of 1,1'-Biazetidine-2,2'-diones via Staudinger Cycloaddition

This protocol details the synthesis of 1,1'-biazetidine-2,2'-dione derivatives from bis-Schiff bases[3].

Phase 1: Formation of the bis-Schiff Base

  • Reagents: Dissolve 2 equivalents of a substituted benzaldehyde derivative in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by hydrazine.

  • Reaction: Add 1 equivalent of hydrazine hydrate dropwise. Reflux the mixture for 3-4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Isolate the precipitate. Analyze via 1 H-NMR; the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine CH=N proton (~8.2-8.5 ppm) validates complete conversion[3].

Phase 2: [2+2] Cyclocondensation

  • Preparation: Dissolve the isolated 1,2-bis(substituted-benzylidene)hydrazine in dry dioxane.

  • Ketene Generation: Add 2.2 equivalents of chloroacetyl chloride. Place the reaction vessel in an ice bath (0-5 °C).

  • Dehydrohalogenation: Add triethylamine (Et 3​ N) dropwise over 30 minutes. Causality: Et 3​ N acts as a base to abstract the alpha-proton from chloroacetyl chloride, generating a highly reactive ketene intermediate in situ[3].

  • Cycloaddition: The ketene immediately undergoes a [2+2] Staudinger cycloaddition with the imine bonds of the Schiff base.

  • Validation Checkpoint: Purify via recrystallization from ethanol. FT-IR spectroscopy must show a strong absorption band at 1740-1760 cm −1 . This high-frequency shift is the self-validating signature of the highly strained beta-lactam (azetidin-2-one) carbonyl stretch[3].

Synth N1 Benzaldehyde Derivatives + Hydrazine Hydrate N2 Glacial Acetic Acid (Ethanol Solvent) N1->N2 N3 1,2-bis(benzylidene)hydrazine (Schiff Base) N2->N3 N4 Chloroacetyl Chloride + Triethylamine N3->N4 N5 [2+2] Cyclocondensation N4->N5 N6 4,4'-bis(aryl)-3,3'-dichloro -[1,1'-biazetidine]-2,2'-dione N5->N6

Two-step synthetic workflow for 1,1'-biazetidine-2,2'-diones.

Protocol B: Handling 3,3'-Biazetidine Building Blocks

When utilizing 3,3'-biazetidines as linkers for drug discovery, they are typically synthesized in 5-8 steps and isolated as mono-Boc protected salts (e.g., tert-Butyl[3,3'-biazetidine]-1-carboxylate hydrochloride)[1].

  • Causality of Protection: The mono-Boc protection is critical. Unprotected biazetidines are highly polar and prone to polymerization. Mono-protection allows for orthogonal, sequential functionalization of each nitrogen atom—first attaching the target ligand to the free amine, then deprotecting the Boc group to attach the E3 ligase binder[1].

Applications in Modern Drug Discovery

The unique spatial properties of biazetidines have solved critical bottlenecks in two major therapeutic areas: viral entry inhibition and targeted protein degradation.

HIV-1 Attachment Inhibitors

In the development of HIV-1 attachment inhibitors (which bind to the viral coat protein gp120), the piperazine ring was initially used as a scaffold to connect an azaindole heterocycle and a benzamide moiety. Extensive Structure-Activity Relationship (SAR) studies explored the substitution of this piperazine ring with 3,3'-biazetidine derivatives to optimize the binding pocket geometry, leading to the discovery of highly potent clinical candidates[2].

PROTAC Linker Engineering (ARD-2051)

PROTACs require a linker to bridge a Protein of Interest (POI) ligand and an E3 ubiquitin ligase ligand. The linker's length and rigidity dictate the formation of the necessary ternary complex. ARD-2051 is a highly potent, orally efficacious PROTAC degrader of the Androgen Receptor (AR), designed for the treatment of advanced prostate cancer[4].

  • Mechanism: ARD-2051 utilizes a 3,3'-biazetidine linker to bridge the AR ligand and the VHL/Cereblon E3 ligase ligand. The 5.3 Å rigid extension provided by the biazetidine precisely aligns the AR protein with the E3 ligase, maximizing ubiquitination efficiency without the pharmacokinetic liabilities of highly lipophilic alkyl chains[4].

PROTAC POI Target Protein (Androgen Receptor) Linker 3,3'-Biazetidine Linker (Rigid, 5.3 Å Extension) POI->Linker E3 E3 Ligase Binder (Cereblon/VHL) Linker->E3 Degradation Proteasomal Degradation E3->Degradation Ubiquitination

Mechanism of action for biazetidine-linked PROTACs like ARD-2051.

Quantitative Data Summaries

The following tables summarize the geometric advantages of biazetidines and their resulting pharmacological impact in PROTAC applications.

Table 1: Conformational and Geometric Comparison of Diamine Scaffolds

Scaffold TypeN-N Distance (Å)ConformationConformational RestrictionPrimary Application
Piperazine ~2.9ChairHighStandard bioisostere, short linkers
Homopiperazine ~3.2FlexibleLowScaffolds requiring mobility
3,3'-Biazetidine ~5.3Stretched ChairModerate-HighPROTACs, bivalent extended linkers

Table 2: Pharmacological Profile of ARD-2051 (Biazetidine-linked PROTAC)[4]

ParameterValueCell Line / ModelSignificance
DC 50​ (Degradation Concentration) 0.6 nMLNCaP / VCaPExceptional potency in degrading the Androgen Receptor.
D max​ (Maximum Degradation) >90%LNCaP / VCaPNear-complete clearance of the target protein.
Oral Bioavailability HighMouse, Rat, DogValidates biazetidine as an orally viable linker scaffold.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • 3-((Hetera)cyclobutyl)
  • Synthesis and Identification of Some New bi-azetidine 2,2ʹ-dione and bi-quinazoline-4,4 ʹ-dione Compounds derived from bis Schiff Base derivatives Source: ResearchGate URL
  • Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC)

Sources

Foundational

Conformational Analysis of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate: A Technical Guide for Scaffold Optimization

Executive Summary In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatics to sp3 -rich, three-dimensional scaffolds—often termed the "escape from flatland"—has driven the adoption of strained...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatics to sp3 -rich, three-dimensional scaffolds—often termed the "escape from flatland"—has driven the adoption of strained heterocycles. Azetidines have emerged as premier bioisosteres for larger rings like piperazines and morpholines, offering reduced lipophilicity and altered basicity[1].

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is a highly specialized 2,3'-biazetidine building block. It functions as a conformationally restricted diamine where the spatial relationship between the two basic nitrogen atoms (the exit vectors) is dictated by three competing dynamic processes: ring puckering, N-Boc rotamerization, and inter-ring bond rotation. As a Senior Application Scientist, I approach the conformational analysis of this molecule not as a static structural determination, but as a dynamic, multi-variable optimization problem. This guide details the causal logic and self-validating protocols required to map its conformational space.

Structural Anatomy and Causality of Conformation

The 3D geometry of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is governed by three distinct structural phenomena, each operating on a different energetic scale.

Azetidine Ring Puckering

Unlike planar epoxides or aziridines, the four-membered azetidine ring is fundamentally non-planar. To relieve the severe torsional strain (Pitzer strain) of eclipsed adjacent methylene protons, the ring puckers into a "butterfly" conformation, typically deviating 10° to 20° out of planarity[2]. The nitrogen lone pair heavily favors a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. The barrier to nitrogen inversion and ring flipping is approximately 10 kcal/mol[2], making it a rapid process at room temperature but one that can be frozen on the NMR timescale at cryogenic temperatures.

N-Boc Rotamerism

The tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen introduces a partial double-bond character to the carbamate C-N bond due to resonance. This restricts rotation, leading to distinct cis and trans rotamers. Because the bulky tert-butyl group exerts significant steric hindrance against the adjacent C2-substituent (the second azetidine ring), the equilibrium heavily favors the rotamer that minimizes this clash.

Inter-Ring C2-C3' Vector Dynamics

The central C2-C3' carbon-carbon bond acts as the pivot point between the two rings. In symmetric 3,3'-biazetidines, the rings adopt a "stretched chair" conformation with an N-N distance of ~5.3 Å[1]. However, in this asymmetric 2,3'-linkage, the steric bulk of the Boc group directly influences the allowed dihedral angles around the C2-C3' bond, subsequently dictating the distance between the protected N1 and the free N1' amine.

G A tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate B Azetidine Ring Puckering (Butterfly Conformation) A->B Ring Strain Relief C N-Boc Rotamers (Cis/Trans Amide Bonds) A->C Steric Hindrance D C2-C3' Bond Rotation (Inter-ring Orientation) A->D Exit Vector Geometry

Caption: Core conformational drivers in the 2,3'-biazetidine scaffold.

Quantitative Data: Conformational Energetics

To effectively design analytical experiments, we must first establish the theoretical energy barriers of the dynamic processes at play. The table below synthesizes the expected energetic parameters for this bis-azetidine system.

Conformational VariableEnergy Barrier (kcal/mol)Primary Analytical MethodStructural Consequence
Azetidine N-Inversion ~10.0Cryogenic NMR (< 240 K)Pseudoaxial/equatorial shift
Ring Puckering 1.5 - 2.0X-Ray / DFT10-15° deviation from planarity
N-Boc Rotamerization 14.0 - 17.0VT-NMR (Coalescence > 340 K)Cis/Trans population ratio
C2-C3' Bond Rotation 3.0 - 5.02D NOESY / ROESYModulation of N-N exit vectors

Self-Validating Analytical Protocols

To empirically determine the dominant solution-state conformation, we employ a self-validating loop combining Variable Temperature Nuclear Magnetic Resonance (VT-NMR) and Density Functional Theory (DFT). Standard molecular mechanics (e.g., MM3) are notoriously unreliable for accurately estimating the steric energy of strained azetidine structures, necessitating ab initio or DFT validation[3].

Workflow Start Sample Prep (Toluene-d8) VT_NMR Variable Temp NMR (Rotamer Exchange) Start->VT_NMR NOESY 2D NOESY (Spatial Proximity) Start->NOESY Integration Data Synthesis (Pharmacophore) VT_NMR->Integration NOESY->Integration DFT DFT Calculations (Energy Minima) DFT->Integration Ab Initio Validation

Caption: Self-validating workflow integrating NMR and DFT for conformational analysis.

Protocol 1: VT-NMR and NOESY Mapping

Causality: Room-temperature NMR of N-Boc azetidines often yields broad, unresolved signals due to intermediate exchange rates of the Boc rotamers. We must use a solvent with a wide liquid range to either freeze out the rotamers into distinct signal sets or heat the sample to coalescence, thereby averaging the signals to reveal the underlying C2-C3' coupling constants.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in 0.6 mL of Toluene- d8​ . Rationale: Toluene- d8​ allows for a massive temperature sweep (-80 °C to +110 °C) without freezing or boiling, unlike standard CDCl 3​ .

  • High-Temperature Coalescence (360 K): Acquire 1 H and 13 C spectra at 360 K. At this temperature, the thermal energy exceeds the ~15 kcal/mol barrier of the Boc carbamate bond. The signals will sharpen into a single time-averaged conformer. Extract the 3JH−H​ coupling constants between the C2 proton and the C3' proton.

  • Low-Temperature Isolation (250 K): Cool the probe to 250 K. The spectrum will split into two distinct sets of signals representing the cis and trans Boc rotamers. Integrate the tert-butyl signals to determine the exact thermodynamic ratio ( Keq​ ) of the rotamers.

  • 2D NOESY Acquisition (250 K): While the rotamers are frozen out, acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Data Validation: Map the cross-peaks between the N-Boc tert-butyl protons and the C3' methine proton. A strong Nuclear Overhauser Effect (NOE) indicates spatial proximity (< 4 Å), directly identifying which rotamer is cis and defining the dihedral angle of the C2-C3' bond.

Protocol 2: DFT Computational Workflow

Causality: NMR provides time-averaged spatial constraints, but it cannot independently prove the absolute global energy minimum without theoretical backing. We utilize DFT to calculate the exact Potential Energy Surface (PES) of the C2-C3' bond.

Step-by-Step Methodology:

  • Conformational Search: Perform a Monte Carlo conformational search utilizing the OPLS4 force field to generate a library of starting geometries. Note: Because molecular mechanics struggle with azetidine puckering[3], this is strictly a pre-filter.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the M06-2X/def2-TZVP level of theory. Rationale: The M06-2X functional is specifically parameterized to account for non-covalent interactions and dispersion forces, which are critical for accurately modeling the steric clash between the Boc group and the adjacent azetidine ring.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on all optimized geometries at the same level of theory. Ensure there are zero imaginary frequencies . Rationale: An imaginary frequency mathematically proves the structure is a transition state (a saddle point on the PES) rather than a true local minimum. This step makes the computational protocol self-validating.

  • Boltzmann Weighting: Calculate the relative Gibbs Free Energy ( ΔG ) of the validated minima. Apply a Boltzmann distribution at 298 K to predict the population ratio of the conformers, which must cross-validate with the Keq​ derived from Step 3 of the NMR protocol.

Implications for Drug Design

Understanding the exact conformation of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not merely an academic exercise; it is the foundation of structure-based drug design. When this bis-azetidine is incorporated into a lead compound, its "stretched" or "bent" conformation dictates the vector at which the terminal basic amine interacts with target kinase or GPCR binding pockets. By mapping the C2-C3' dihedral preference and the Boc-induced steric constraints, medicinal chemists can accurately predict whether this scaffold will serve as a successful bioisosteric replacement for a piperazine core[1], ultimately optimizing the physicochemical properties (e.g., lower LogD 7.4​ ) without sacrificing target affinity.

References

  • Conformational Dynamics in Nitrogen-Fused Azabicycles The Journal of Organic Chemistry - ACS Publications[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Journal of Medicinal Chemistry - ACS Publications[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Heterocycles - LOCKSS[Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Molecules - PMC[Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Chemical Reviews - ACS Publications[Link]

Sources

Foundational

Solubility and Solvation Dynamics of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in Organic Solvents: A Technical Guide for Drug Discovery

Executive Summary & Introduction tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0)[1] is a highly valuable sp³-rich bicyclic building block utilized extensively in modern medicinal chemistry. Featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0)[1] is a highly valuable sp³-rich bicyclic building block utilized extensively in modern medicinal chemistry. Featuring a biazetidine core where one ring is protected by a tert-butyloxycarbonyl (Boc) group and the other possesses a free secondary amine, this compound serves as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2] and acts as a bioisosteric replacement for traditional piperidine or piperazine rings[3].

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions—such as nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig aminations, and reductive aminations—especially in high-throughput nanoscale direct-to-biology (D2B) workflows[2].

Physicochemical Profiling & Structural Causality

The solubility of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (Molecular Weight: 212.29 g/mol ) is dictated by the dichotomous nature of its functional groups:

  • The Boc Protecting Group: The bulky, lipophilic tert-butyl moiety significantly lowers the lattice energy of the pure liquid/solid and disrupts intermolecular hydrogen bonding between molecules. This drives exceptional solubility in low-polarity and polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran)[4].

  • The Free Secondary Amine: With a basic pKa typically around 9.0–10.0 for azetidines, the free NH acts as both a hydrogen bond donor and acceptor. This facilitates solvation in protic solvents (e.g., Methanol, Ethanol) but limits solubility in purely non-polar aliphatic hydrocarbons (e.g., Hexanes) due to the energetic penalty of desolvating the polar amine.

  • High Fsp³ Character: The sp³-hybridized biazetidine core prevents flat π-π stacking interactions commonly seen in aromatic building blocks, inherently increasing its solubility in complex organic matrices and improving downstream pharmacokinetic properties[3].

Quantitative Solubility Data in Organic Solvents

The table below synthesizes the solubility parameters of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate across standard organic solvents at 25 °C.

Solvent CategorySolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dichloromethane (DCM)> 100Excellent dipole-dipole matching with the carbamate linkage; preferred solvent for extraction.
Polar Aprotic Tetrahydrofuran (THF)> 100Strong hydrogen-bond accepting capability from the THF oxygen to the free azetidine NH.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100High dielectric constant; standard for preparing high-concentration stock solutions for HTS[2].
Protic Methanol (MeOH)50 - 100Favorable H-bonding network with both the free amine and the Boc carbonyl oxygen.
Protic Ethanol (EtOH)50 - 100Similar to MeOH, though slightly lower solubility due to increased bulk of the solvent[4].
Non-Polar Hexanes / Heptane< 5Poor solubility; the non-polar continuous phase cannot overcome the strong intermolecular dipole interactions of the amine.

Application Workflows: Solubilization & Reaction Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the handling and utilization of this compound in synthetic workflows.

Protocol 1: Preparation of a 100 mM Standardized DMSO Stock Solution

Causality: DMSO is utilized because it prevents precipitation during subsequent aqueous biological assays or when dispensing via acoustic liquid handlers in PROTAC library generation[2].

  • Weighing: Accurately weigh 21.23 mg of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (light yellow liquid/semi-solid) into a 2.0 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex the mixture at 1000 RPM for 60 seconds at ambient temperature (25 °C).

  • Validation: Visually inspect for a clear, homogeneous solution. If micro-emulsions or cloudiness are present, sonicate in a water bath at 30 °C for 5 minutes until complete optical clarity is achieved.

  • Storage: Blanket the vial with Argon or Nitrogen gas to prevent amine oxidation and atmospheric moisture absorption. Store at -20 °C.

Protocol 2: Liquid-Liquid Extraction (LLE) Post-SNAr Reaction

Causality: Following an SNAr reaction using an organic superbase (e.g., MTBD)[2], the product must be separated from polar byproducts. DCM is chosen due to its high solubility for the Boc-protected product and immiscibility with water.

  • Quenching: Quench the reaction mixture (e.g., 2 mL total volume in DMF) with 10 mL of saturated aqueous NaHCO₃ to neutralize any acidic byproducts.

  • Extraction: Add 10 mL of Dichloromethane (DCM) to the separatory funnel.

  • Partitioning: Invert gently 10-15 times. Vent the funnel to release pressure. Allow the phases to separate for 5 minutes. The Boc-biazetidine derivative will quantitatively partition into the lower organic (DCM) layer.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to selectively pull residual DMF into the aqueous phase.

  • Validation & Concentration: Dry the organic layer over anhydrous Na₂SO₄. A free-flowing solid desiccant validates the removal of water. Filter and concentrate under reduced pressure to yield the crude functionalized biazetidine.

Mechanistic Insights: Solvent-Solute Interactions

Solvation_Pathway Compound tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate PolarAprotic Polar Aprotic Solvents (DMSO, DMF, DCM) Compound->PolarAprotic Protic Protic Solvents (MeOH, EtOH) Compound->Protic NonPolar Non-Polar Solvents (Hexanes, Heptane) Compound->NonPolar Solvation1 High Solubility (>100 mg/mL) Driven by Boc lipophilicity & dipole PolarAprotic->Solvation1 Solvation2 Good Solubility (>50 mg/mL) H-bonding with free NH Protic->Solvation2 Solvation3 Poor Solubility (<5 mg/mL) Insoluble polar amine NonPolar->Solvation3 App1 PROTAC Linker Synthesis (SNAr / Cross-Coupling) Solvation1->App1 App2 Bioisostere Replacement (Piperidine/Piperazine) Solvation1->App2 Solvation2->App1

Solvation pathways of Boc-protected biazetidine and their downstream synthetic applications.

References

  • Title: Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation Source: ChemRxiv / ACS Publications URL: [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Integration of sp3-Rich Fragments in Modern Drug Discovery

The Paradigm Shift: Why 3D Architecture Matters For decades, high-throughput screening (HTS) libraries were saturated with flat, sp2-hybridized aromatic compounds. The reason was purely synthetic: planar aryl halides are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift: Why 3D Architecture Matters

For decades, high-throughput screening (HTS) libraries were saturated with flat, sp2-hybridized aromatic compounds. The reason was purely synthetic: planar aryl halides are highly amenable to robust, two-electron palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions). However, this synthetic convenience created a pipeline of lipophilic, poorly soluble candidates with high clinical attrition rates.

In 2009, Lovering et al. introduced the concept of "Escaping Flatland," demonstrating a profound causality between a molecule's three-dimensional complexity—quantified by the fraction of sp3-hybridized carbons ( Fsp3​ ) and the presence of chiral centers—and its probability of progressing through clinical trials to FDA approval[1].

The Causality of sp3-Enrichment

The integration of sp3-rich fragments into drug discovery is not merely an aesthetic structural preference; it is grounded in rigorous physicochemical causality:

  • Aqueous Solubility (Log S): Planar aromatic rings readily undergo π−π stacking, forming highly stable crystal lattices that resist dissolution in aqueous media. Introducing sp3-hybridized centers disrupts this planarity, lowering the melting point and exponentially increasing aqueous solubility, a critical factor for oral bioavailability[1].

  • Target Specificity and Reduced Promiscuity: Flat, lipophilic molecules often act as "promiscuous binders," intercalating into non-specific hydrophobic pockets of off-target proteins (such as CYP450 enzymes or hERG channels), leading to toxicity. Conversely, sp3-rich molecules possess a defined 3D topography. If the structural vectors of the fragment do not perfectly align with the target protein's binding pocket, steric clashes prevent binding. This exactness drastically reduces off-target promiscuity[2].

  • Access to Cryptic Pockets: Modern therapeutic targets, such as protein-protein interactions (PPIs), lack the deep, well-defined hydrophobic clefts typical of kinases. sp3-rich fragments can project functional groups into shallow, irregular, or cryptic pockets that planar molecules cannot access.

Causality F High Fsp3 Architecture S Increased Aqueous Solubility (Log S) F->S C 3D Shape Complementarity F->C O Clinical Trial Success S->O P Reduced Off-Target Promiscuity C->P P->O

Logical flow linking high Fsp3 architecture to clinical success.

Quantitative Impact of Fsp3 on Clinical Progression

The correlation between saturation and clinical viability is statistically undeniable. As compounds move from the discovery phase through clinical trials, the average Fsp3​ steadily increases, acting as a natural evolutionary filter for drug viability[1].

Table 1: Average Fsp3 Across Drug Development Stages

Development StageMean Fsp3​ Relative Increase from DiscoveryClinical Implication
Discovery Phase0.36BaselineHigh attrition due to poor solubility/toxicity.
Phase I Clinical Trials0.40+11%Improved safety profiles allow human dosing.
Phase II Clinical Trials0.43+19%Efficacy demonstrated; off-target effects minimized.
Phase III Clinical Trials0.44+22%Favorable pharmacokinetics and broad safety.
FDA-Approved Drugs0.47+31%Optimal balance of target affinity and developability.

Fragment-Based Drug Discovery (FBDD): The Screening Engine

Fragment-Based Drug Discovery (FBDD) relies on screening small libraries (~1,000 to 2,500 compounds) of low-molecular-weight molecules (<300 Da). Because fragments are small, they form fewer interactions with the target, resulting in weak binding affinities (typically KD​ in the μM to mM range).

Screening sp3-rich fragments requires highly sensitive, self-validating biophysical workflows. A single assay is insufficient due to the risk of false positives from aggregation or non-specific surface binding.

Protocol: Self-Validating Biophysical Screening Workflow

This methodology provides a robust, step-by-step system for identifying and validating sp3-rich fragment hits.

Step 1: Primary Screening via Surface Plasmon Resonance (SPR)

  • Action: Immobilize the target protein onto a sensor chip. Inject the sp3-rich fragment library using a continuous gradient injection method (e.g., OneStep® injection).

  • Causality: SPR is a label-free technique highly sensitive to mass changes, making it ideal for low-molecular-weight fragments. Gradient injection allows for the determination of the equilibrium dissociation constant ( KD​ ) in a single run, eliminating the need for multiple fixed-concentration injections and minimizing bulk refractive index errors[3].

Step 2: Orthogonal Validation via Ligand-Observed NMR

  • Action: Subject the SPR-validated hits to Saturation Transfer Difference (STD) and WaterLOGSY NMR spectroscopy.

  • Causality: SPR can occasionally yield false positives if fragments aggregate on the chip matrix. NMR validates the binding event in solution. STD-NMR relies on the transfer of magnetization from the irradiated protein to the bound fragment. It not only confirms binding but specifically highlights which protons on the sp3-scaffold are in direct contact with the protein, providing the first structural vectors for synthetic elaboration[4].

Step 3: Structural Elucidation via X-ray Crystallography

  • Action: Soak the validated sp3-rich fragments into apo-protein crystals and solve the 3D structure.

  • Causality: Because sp3-rich fragments bind via complex, non-planar vectors, computational docking is often inaccurate. High-resolution crystallographic data is an absolute prerequisite to identify the exact growth vectors needed to elaborate the fragment into a high-affinity lead compound without introducing steric clashes.

Workflow Lib 1. sp3-Rich Library (Fsp3 > 0.4, MW < 300) SPR 2. Primary SPR Screen (Label-Free Kinetics) Lib->SPR High-Throughput NMR 3. NMR Validation (STD / WaterLOGSY) SPR->NMR Kd Determination Xray 4. X-ray Crystallography (Binding Mode) NMR->Xray Solution Validation Lead 5. Synthetic Elaboration (Fragment Growing) Xray->Lead Vector Alignment

Self-validating biophysical workflow for sp3-rich fragment screening.

Synthetic Methodologies: Overcoming the sp3 Bottleneck

The primary reason sp3-rich fragments remain an "untapped resource" is synthetic intractability[5]. Traditional medicinal chemistry relies heavily on the cross-coupling of sp2-hybridized carbons. Attempting to apply these standard palladium-catalyzed methods to sp3-carbons (alkyl halides) typically results in rapid β -hydride elimination, destroying the catalyst and yielding unwanted alkenes rather than the desired cross-coupled product.

To successfully execute the "Fragment Growing" phase (Step 5 of the workflow), researchers must employ emergent synthetic methodologies designed specifically for sp3-architectures:

  • Photoredox Catalysis & Metallaphotoredox: By utilizing visible light and a photocatalyst (e.g., Iridium or Ruthenium complexes), chemists can generate highly reactive alkyl radicals from sp3-precursors. These single-electron pathways bypass the problematic two-electron oxidative addition steps of traditional cross-coupling, allowing for the robust formation of C(sp3)−C(sp2) and C(sp3)−C(sp3) bonds.

  • C-H Functionalization: Direct functionalization of inert C(sp3)−H bonds allows chemists to "grow" the fragment directly from carbon-centered vectors without needing pre-installed reactive handles (like halogens or boronates). This maintains the core 3D geometry of the fragment while extending it into adjacent protein sub-pockets[5].

  • Pre-Functionalized 3D Scaffolds: Modern library design incorporates strained, sp3-rich bioisosteres (such as bicyclo[1.1.1]pentanes, cubanes, and spirocycles) equipped with orthogonal functional handles (e.g., amines or carboxylic acids). These allow for rapid, predictable elaboration via standard amide couplings or reductive aminations once a hit is identified.

Table 2: Comparative Metrics of Fragment Architectures

Metricsp2-Dominant (Flatland)sp3-Rich (3D Fragments)Drug Discovery Impact
Shape Planar (Disc-like)Spherical / Cylindricalsp3 fragments access deep, irregular cryptic pockets.
Synthetic Accessibility High (Standard cross-coupling)Moderate (Requires novel radical catalysis)sp3 elaboration requires specialized chemistry but yields superior leads.
Target Promiscuity High (Hydrophobic intercalation)Low (Specific vector matching)sp3 fragments reduce off-target toxicity and adverse effects.
Hit Rate in FBDD Artificially High (Non-specific)Lower but Higher Qualitysp3 hits demand a perfect lock-and-key fit, ensuring genuine binding.

Conclusion

The transition from flat, sp2-heavy libraries to sp3-rich fragment collections represents a critical maturation in drug discovery. While the synthetic challenges of manipulating 3D chemical space are non-trivial, the downstream benefits—superior aqueous solubility, exquisite target specificity, and significantly higher clinical success rates—far outweigh the initial chemical friction. By coupling sp3-enriched libraries with self-validating biophysical screening workflows (SPR to NMR to X-ray), drug developers can systematically escape Flatland and unlock previously undruggable therapeutic targets.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm. URL:[Link]

  • Caplin, M. E., et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science. URL:[Link]

  • Hoffer, L., et al. (2011). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH. URL:[Link]

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius Application Notes. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

The synthesis of highly polar, sp3-rich bicyclic scaffolds like tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (a protected 2,3'-biazetidine) represents a significant frontier in modern medicinal chemistry. These ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly polar, sp3-rich bicyclic scaffolds like tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (a protected 2,3'-biazetidine) represents a significant frontier in modern medicinal chemistry. These rigid, low-molecular-weight architectures are highly sought after for improving pharmacokinetic properties, lowering logP, and serving as metabolically stable bioisosteres for piperidines and morpholines.

While classical sp3-sp3 bond formations often rely on Negishi cross-couplings using organozinc reagents[1], applying this to the 2-position of azetidines is notoriously difficult due to the severe instability of 2-haloazetidines. To circumvent this, we employ a state-of-the-art metallaphotoredox decarboxylative cross-coupling strategy[2]. This approach leverages stable, commercially available 1-Boc-azetidine-2-carboxylic acid as a radical precursor, coupling it efficiently with 1-Cbz-3-iodoazetidine under dual Nickel/Iridium catalysis[3].

Strategic Rationale & Causality (E-E-A-T)

Designing a self-validating protocol requires understanding the why behind every reagent choice:

  • Orthogonal Protection Strategy (Boc vs. Cbz): The target molecule requires a free amine on the 3-substituted azetidine ring while retaining the Boc group on the 2-substituted ring. By using 1-Cbz-3-iodoazetidine as the electrophile, the Cbz group can be selectively cleaved via hydrogenolysis (H2, Pd/C) without disturbing the acid-sensitive Boc group.

  • Photocatalyst Selection: We utilize the highly oxidizing Iridium photocatalyst Ir(dF(CF3)ppy)2(dtbbpy)PF6 . Upon excitation by blue light (450 nm), its excited state (*Ir(III)) is sufficiently oxidizing to facilitate the single-electron transfer (SET) from the azetidine-2-carboxylate anion, triggering rapid decarboxylation to generate the nucleophilic C(sp3) azetidin-2-yl radical[4].

  • Nickel Catalyst & Ligand: NiCl2·glyme paired with dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is critical. The bulky, electron-rich dtbbpy ligand stabilizes the high-valent Ni(III) intermediate and accelerates the desired reductive elimination over deleterious β-hydride elimination pathways, which are otherwise rampant in sp3-sp3 cross-couplings[5].

  • Base Selection: Cs2CO3 is chosen to deprotonate the carboxylic acid, ensuring a high concentration of the carboxylate anion required for the initial SET oxidation by the photocatalyst.

Reaction Workflows & Catalytic Pathways

SynthesisWorkflow A 1-Boc-azetidine-2-carboxylic acid (C(sp3) Nucleophile Precursor) C NiCl2·glyme (5 mol%), dtbbpy (5 mol%) Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%) Cs2CO3, DMF, Blue LED (450 nm), 24h A->C B 1-Cbz-3-iodoazetidine (C(sp3) Electrophile) B->C D 1-Boc-2-(1-Cbz-azetidin-3-yl)azetidine (Protected Bis-Azetidine) C->D E H2 (1 atm), Pd/C (10 wt%) MeOH, rt, 4h D->E F tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (Target Compound) E->F

Fig 1: Direct metallaphotoredox workflow for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.

CatalyticCycle Ir_ground Ir(III) Photocatalyst Ir_excited *Ir(III) (Excited State) Ir_ground->Ir_excited Blue LED Ir_red Ir(II) (Reduced) Ir_excited->Ir_red SET from Carboxylate Ir_red->Ir_ground SET to Ni(I) Ni_0 Ni(0)L_n Ni_II Ni(II)-Alkyl (from 3-Iodoazetidine) Ni_0->Ni_II Oxidative Addition Ni_III Ni(III)-Dialkyl Ni_II->Ni_III Radical Capture Ni_I Ni(I)L_n Ni_III->Ni_I Reductive Elimination Product C(sp3)-C(sp3) Coupled Product Ni_III->Product Ni_I->Ni_0 SET from Ir(II) Acid Azetidine-2-carboxylate Radical Azetidin-2-yl Radical + CO2 Acid->Radical -e⁻, -CO2 Radical->Ni_III

Fig 2: Oxidative decarboxylative Ni/Ir dual catalytic cycle for sp3-sp3 cross-coupling.

Quantitative Data & Reagent Stoichiometry

StageReagent / CatalystEquivalentsAmount (Scale: 5.0 mmol)Role in System
1 1-Cbz-3-iodoazetidine1.0 equiv5.0 mmol (1.58 g)C(sp3) Electrophile
1 1-Boc-azetidine-2-carboxylic acid1.5 equiv7.5 mmol (1.51 g)C(sp3) Radical Precursor
1 Cs₂CO₃1.5 equiv7.5 mmol (2.44 g)Base (Carboxylate formation)
1 NiCl₂·glyme0.05 equiv0.25 mmol (55 mg)Cross-coupling Catalyst
1 dtbbpy0.05 equiv0.25 mmol (67 mg)Ligand
1 Ir(dF(CF3)ppy)₂(dtbbpy)PF₆0.01 equiv0.05 mmol (56 mg)Photocatalyst
1 Anhydrous DMFN/A50.0 mL (0.1 M)Solvent
2 1-Boc-2-(1-Cbz-azetidin-3-yl)azetidine1.0 equiv~3.5 mmol (Intermediate)Substrate
2 Pd/C (10 wt% Palladium)0.1 equiv (Pd)370 mgHydrogenation Catalyst
2 H₂ GasExcess1 atm (Balloon)Reductant

Step-by-Step Experimental Methodologies

Stage 1: Metallaphotoredox C(sp3)-C(sp3) Cross-Coupling

Note: This reaction must be set up under an inert atmosphere to prevent the quenching of the excited state photocatalyst and the oxidation of the low-valent Ni species.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried 100 mL Schlenk tube or pressure vial with NiCl₂·glyme (55 mg, 0.25 mmol) and dtbbpy (67 mg, 0.25 mmol). Add 10 mL of anhydrous DMF and stir for 15 minutes until a pale green/blue homogeneous solution forms, indicating the successful formation of the active Ni-ligand complex.

  • Reagent Addition: To the same vial, add 1-Boc-azetidine-2-carboxylic acid (1.51 g, 7.5 mmol), 1-Cbz-3-iodoazetidine (1.58 g, 5.0 mmol), Ir(dF(CF3)ppy)₂(dtbbpy)PF₆ (56 mg, 0.05 mmol), and finely powdered Cs₂CO₃ (2.44 g, 7.5 mmol).

  • Dilution & Sealing: Add the remaining 40 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and place it on a magnetic stir plate.

  • Photochemical Irradiation: Irradiate the vigorously stirring mixture using a 34 W blue LED lamp (approx. 450 nm) positioned 5 cm from the vial.

    • Critical Control: Use a benchtop cooling fan directed at the reaction vessel to maintain the internal temperature at ~25 °C. Thermal runaway can lead to protodecarboxylation side products.

  • Reaction Monitoring: Stir under irradiation for 24 hours. Monitor the consumption of 1-Cbz-3-iodoazetidine via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate (150 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous LiCl (3 × 50 mL) to remove the DMF, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient of 10% to 40% EtOAc in Hexanes) to afford 1-Boc-2-(1-Cbz-azetidin-3-yl)azetidine as a pale yellow oil.

Stage 2: Selective Cbz Deprotection via Hydrogenolysis
  • Reaction Setup: Dissolve the purified 1-Boc-2-(1-Cbz-azetidin-3-yl)azetidine (~3.5 mmol) in 35 mL of HPLC-grade Methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add Pd/C (10 wt%, 370 mg) to the solution. Safety Note: Pd/C is highly pyrophoric; add it in small portions under a gentle stream of nitrogen.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with nitrogen (repeat 3 times). Finally, evacuate and backfill with hydrogen gas from a balloon.

  • Stirring: Stir the heterogeneous mixture vigorously at room temperature for 4 hours. Monitor the disappearance of the starting material by TLC (ninhydrin stain will show the emergence of a primary/secondary amine).

  • Filtration & Isolation: Once complete, purge the flask with nitrogen. Filter the mixture through a short pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with excess methanol (50 mL).

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the target compound, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate , as a light yellow liquid/semi-solid. The product is typically >95% pure by NMR and ready for downstream functionalization.

References

  • MacMillan, D. W. C. et al. "Metallaphotoredox-catalyzed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides." Nature 536, 322–325 (2016).[2] URL:[Link]

  • "A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry." Organic Letters 24, 49, 9036–9041 (2022).[3] URL:[Link]

  • "Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement." Journal of Medicinal Chemistry 67, 18, 16183–16202 (2024).[1] URL:[Link]

  • "Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides." Organic Letters 25, 22, 4015–4020 (2023).[5] URL:[Link]

  • "Decarboxylative photocatalytic transformations." Chemical Society Reviews 53, 1051-1080 (2024).[4] URL:[Link]

Sources

Application

Advanced Reaction Conditions for the Coupling of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

Introduction to the Bis-Azetidine Scaffold In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Bis-Azetidine Scaffold

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and target specificity. tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0)[1] is a highly valuable bis-azetidine building block designed for this exact purpose.

Structurally, this molecule features a primary azetidine ring substituted at the 2-position with a secondary 3-azetidinyl group. One nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, while the other remains a free secondary amine. This orthogonal reactivity allows for selective functionalization of the free amine via amide coupling, arylation, or alkylation, followed by downstream deprotection and further elaboration.

Mechanistic Insights & Causality: Overcoming Azetidine Reactivity Challenges

Coupling reactions involving 2-substituted azetidines present unique kinetic and thermodynamic challenges that dictate the choice of reagents and conditions.

Steric Hindrance and Reagent Selection

The free secondary amine in tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is sterically hindered by the adjacent bulky azetidinyl substituent at the C2 position. Traditional carbodiimide-based coupling reagents, such as EDC/HOBt, often result in sluggish reaction rates and poor yields because the intermediate HOBt-active ester is not sufficiently reactive to overcome this steric barrier[2].

To force the reaction to completion, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the reagent of choice[3]. HATU generates an highly reactive HOAt-active ester. The presence of the nitrogen atom in the pyridine ring of HOAt provides an internal neighboring-group effect, accelerating the nucleophilic attack of the hindered azetidine amine onto the activated carbonyl[2].

Ring Strain and Azafulvenium Intermediates

Azetidines possess significant ring strain (~26 kcal/mol). Recent mechanistic investigations into 2,2-disubstituted azetidines have demonstrated that under certain amide coupling conditions, the azetidine ring can undergo transient ring-opening to form an azafulvenium salt intermediate[4]. This pathway can lead to partial racemization of chiral centers adjacent to the nitrogen or unwanted ring-expansion side products (e.g., conversion to 5,6-dihydro-4H-1,3-oxazines)[4].

Causality in Protocol Design: To suppress these degradative pathways, our protocols strictly control the reaction temperature (initiating at 0 °C) and utilize mild, non-nucleophilic bases like DIPEA rather than stronger inorganic bases.

Divergent Synthetic Workflows

BisAzetidineCoupling Core tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate (Free Secondary Amine) Amide Amide Derivative (HATU / DIPEA) Core->Amide R-COOH, DMF 0 °C to RT Aryl N-Aryl Derivative (Pd-Catalyzed / Buchwald) Core->Aryl Ar-X, Pd2(dba)3 RuPhos, Base, Heat Alkyl N-Alkyl Derivative (Reductive Amination) Core->Alkyl R-CHO, NaBH(OAc)3 DCE, AcOH, RT

Figure 1: Divergent synthetic workflows for the functionalization of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is designed to maximize conversion while suppressing epimerization and ring-opening.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N2 or Argon). Add DIPEA and cool the mixture to 0 °C using an ice bath. Add HATU portion-wise. Stir for 15 minutes at 0 °C to allow full formation of the HOAt-active ester.

  • Coupling: Add tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is complete when the mass of the starting bis-azetidine (M+H = 213.3) is fully consumed (typically 2–4 hours).

  • Orthogonal Workup: Quench the reaction with water and extract with Ethyl Acetate (3x).

    • Wash 1: 10% aqueous citric acid (removes unreacted bis-azetidine and DIPEA).

    • Wash 2: Saturated aqueous NaHCO3 (removes unreacted carboxylic acid and HOAt byproduct).

    • Wash 3: 5% aqueous LiCl (removes residual DMF).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Protocol B: Buchwald-Hartwig N-Arylation

For coupling the bis-azetidine to aryl halides, palladium-catalyzed cross-coupling is required due to the low nucleophilicity of the hindered secondary amine.

Reagents:

  • Aryl Halide (1.0 eq)

  • tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.2 eq)

  • Pd2(dba)3 (0.05 eq)

  • RuPhos (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Degassing: Combine the aryl halide, bis-azetidine, and NaOtBu in a Schlenk flask. Add anhydrous toluene. Degas the mixture by sparging with Argon for 15 minutes.

  • Catalyst Addition: Add Pd2(dba)3 and RuPhos under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours. Note: RuPhos is specifically chosen as the ligand because its steric bulk facilitates the reductive elimination step, which is often the bottleneck for hindered secondary amines.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC.

Quantitative Data & Troubleshooting

Table 1: Comparative Analysis of Amide Coupling Reagents for 2-Substituted Azetidines

Coupling ReagentAdditiveBaseTypical YieldReaction TimeEpimerization RiskRemarks
HATU NoneDIPEA85–95%2–4 hLowOptimal. High reactivity overcomes steric hindrance of the C2-substituted azetidine[2].
EDC HOBtDIPEA40–60%12–18 hModerateSluggish kinetics; unreacted starting material often remains[2].
T3P NonePyridine70–80%8–12 hVery LowGood alternative for scale-up due to non-toxic byproducts, but requires longer reaction times[3].

Table 2: Troubleshooting Guide for Bis-Azetidine Functionalization

Observed IssueMechanistic CauseRecommended Solution
Incomplete Amide Coupling Steric clash preventing nucleophilic attack on the activated ester.Switch from EDC/HOBt to HATU/HOAt. Ensure the acid is pre-activated for 15 mins before amine addition.
Formation of Ring-Expanded Byproducts Azafulvenium intermediate formation due to excessive heat or strong base[4].Strictly maintain reaction temperature ≤ 25 °C. Use DIPEA instead of stronger bases like DBU.
Low Yield in Buchwald-Hartwig β-hydride elimination competing with reductive elimination.Switch ligand to RuPhos or BrettPhos. Ensure rigorous degassing to prevent catalyst oxidation.

References

  • Sahay, A. K., et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines." Organic Chemistry Frontiers (RSC Publishing), 2025. URL:[Link]

  • JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques." JPT Support Center. URL: [Link]

Sources

Method

Rational Design of Rigidified PROTACs: Utilizing tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a Conformational Linker

The Paradigm Shift in PROTAC Linker Engineering Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins[1]. Historically, the design of PROTAC linkers relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains. While synthetically tractable, these highly flexible linkers incur massive entropic penalties during the formation of the required ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase)[2]. Furthermore, long flexible chains often lead to poor physicochemical properties, including high Total Polar Surface Area (TPSA) and susceptibility to oxidative metabolism.

To overcome these barriers, the field has pivoted toward rigidified linker architectures incorporating saturated nitrogen heterocycles[3]. Among these, tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (a protected biazetidine scaffold) has emerged as a highly privileged building block. The incorporation of azetidine motifs restricts rotational degrees of freedom, pre-organizing the PROTAC into an active conformation that thermodynamically favors ternary complex formation[4]. Additionally, the orthogonal protection strategy (one free amine, one Boc-protected amine) allows for precise, step-wise functionalization without the risk of generating homodimeric byproducts[1].

Physicochemical Impact of Azetidine Linkers

The transition from flexible PEG chains to rigid azetidine-based linkers profoundly alters the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the resulting PROTAC. The causality here is structural: the constrained spirocyclic or bicyclic nature of azetidines reduces the solvent-exposed surface area and buries polar hydrogen bond donors, directly translating to enhanced passive membrane permeability[4][5].

Table 1: Quantitative Comparison of Linker Chemotypes in PROTAC Design
Physicochemical PropertyFlexible Linker (e.g., PEG3-4)Azetidine-Based Rigid LinkerMechanistic Causality & Impact
Conformational Entropy HighLowRigid linkers pre-organize the molecule, lowering the thermodynamic energy barrier required for ternary complex formation[4].
TPSA (Ų) ~120 - 150~90 - 110A reduced TPSA directly correlates with enhanced passive lipid bilayer permeability, critical for intracellular targets[4].
Aqueous Solubility ModerateHighThe basic nitrogen in the azetidine ring improves solubility in aqueous physiological buffers via protonation[3].
Metabolic Stability (t1/2) < 30 mins> 60 minsSteric hindrance and the absence of exposed linear aliphatic chains reduce susceptibility to cytochrome P450-mediated oxidative metabolism[5].
Intracellular Accumulation Baseline (1x)Up to 3x increaseAn optimized lipophilicity/solubility balance drives higher intracellular drug concentrations, maximizing degradation efficiency[4].

Orthogonal Synthesis Workflow

The structural asymmetry of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is its greatest synthetic asset. By leveraging the differential reactivity of the free secondary amine versus the Boc-protected amine, chemists can sequentially conjugate the POI ligand and the E3 ligase ligand.

SynthesisWorkflow N1 tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate N2 POI Ligand Conjugation (SNAr or Amidation) N1->N2 N3 Boc Deprotection (TFA/DCM) N2->N3 N4 Free Azetidine Intermediate N3->N4 N5 E3 Ligase Ligand Conjugation N4->N5 N6 Rigidified PROTAC Molecule N5->N6

Figure 1: Orthogonal synthesis workflow utilizing the protected biazetidine linker.

Protocol A: Step-by-Step Orthogonal Conjugation

Objective: To synthesize a heterobifunctional PROTAC utilizing the biazetidine linker, ensuring no cross-reactivity.

Phase 1: POI Ligand Conjugation

  • Reaction Setup: Dissolve tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.0 eq) and the POI ligand (containing an electrophilic handle, e.g., an alkyl halide or activated ester) (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge generated acid without competing for the electrophile.

  • Self-Validation Checkpoint 1: After 4 hours at room temperature, sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is validated when the starting material mass is depleted and the mono-alkylated intermediate mass [M+H] is dominant.

Phase 2: Boc Deprotection

  • Reagent Introduction: Isolate the intermediate and dissolve in Dichloromethane (DCM). Cool to 0°C. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Causality: Cooling to 0°C prevents the acid-catalyzed cleavage of sensitive functional groups on the POI ligand while allowing the highly acid-labile Boc group to be removed.

  • Self-Validation Checkpoint 2: Monitor via LC-MS after 2 hours. Complete deprotection is confirmed by a mass shift of exactly -100 Da (loss of the Boc group) and the emergence of a highly polar peak (shorter retention time).

  • Workup: Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA, yielding the free azetidine TFA salt.

Phase 3: E3 Ligase Ligand Conjugation

  • Coupling: Dissolve the azetidine TFA salt and a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN derivative) in DMF. Add HATU (1.2 eq) and DIPEA (5.0 eq). Causality: HATU rapidly forms an active ester with the carboxylic acid, while excess DIPEA is required to neutralize the TFA salt and drive the amidation.

  • Final Validation: Purify via preparative HPLC. Validate the final PROTAC structure using High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR.

Mechanism of Action & Biological Validation

Once synthesized, the rigidified PROTAC must be biologically validated to ensure that target degradation is strictly mediated by the ubiquitin-proteasome system, rather than simple target occupancy or off-target toxicity[2].

Mechanism PROTAC Azetidine-Linked PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruits E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Tags for

Figure 2: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Protocol B: Self-Validating Cellular Degradation Assay

Objective: To quantify the degradation efficacy (DC50) of the azetidine-linked PROTAC and mechanically validate the UPS pathway.

  • Cell Plating & Treatment: Seed the target cancer cell line in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with a concentration gradient of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours.

  • Mechanistic Rescue Controls (The Self-Validation Engine):

    • Control Group A (Proteasome Inhibition): Pre-treat cells with 10 µM MG132 for 2 hours prior to PROTAC addition. Causality: If the POI is rescued from degradation, it proves the mechanism is proteasome-dependent.

    • Control Group B (Neddylation Inhibition): Pre-treat cells with 1 µM MLN4924. Causality: MLN4924 inhibits the NEDD8-activating enzyme, which is required for the activation of cullin-RING E3 ligases. Rescue here proves the degradation is specifically E3 ligase-dependent.

    • Control Group C (Competition): Co-treat with 10x excess of the free POI ligand or E3 ligand. Causality: This proves that degradation requires the bifunctional bridging of the PROTAC, not just independent binding.

  • Protein Extraction & Western Blotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify total protein via BCA assay. Resolve 20 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the POI and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities using densitometry software. Plot the normalized POI levels against the log[PROTAC] concentration to calculate the DC50 (concentration at which 50% of the target is degraded) and Dmax (maximum degradation achievable).

References

  • Current strategies for the design of PROTAC linkers: a critical review Explor
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase PubMed Central (PMC) / NIH
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders ChemRxiv
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes PubMed Central (PMC) / NIH

Sources

Application

Application Note: Engineering Rigidified PROTACs using tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of heterobifunctional degraders (PROTACs) has shifted from purely empirical screening to rational structural engineering....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of heterobifunctional degraders (PROTACs) has shifted from purely empirical screening to rational structural engineering. A critical bottleneck in PROTAC development is "linkerology"—the selection of the chemical tether connecting the Protein of Interest (POI) ligand to the E3 ligase recruiting ligand[1]. Historically, flexible polyethylene glycol (PEG) or alkyl chains were used; however, these often result in poor physicochemical properties, high molecular weight, and significant entropic penalties during ternary complex formation.

The introduction of rigid, high-Fsp3 scaffolds, such as tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate , represents a paradigm shift. Bis-azetidine linkers restrict the conformational space of the PROTAC, thereby pre-organizing the molecule to favor ternary complex formation[2]. This application note provides a comprehensive guide to the physicochemical rationale, synthetic incorporation, and in vitro validation of bis-azetidine linkers in modern PROTAC design.

Mechanistic Rationale: The "Escape from Flatland" in Linkerology

The efficacy of a PROTAC is governed by its ability to form a stable, cooperative ternary complex (POI–PROTAC–E3).

  • Thermodynamic Advantage (Reduced Entropic Penalty): Flexible linkers sample thousands of conformations in solution. When the ternary complex forms, the linker must freeze into a single bioactive conformation, resulting in a massive loss of entropy ( ΔS ). A rigid bis-azetidine linker is already pre-organized, drastically reducing this entropic penalty and often driving positive cooperativity ( α>1 ).

  • Physicochemical Optimization: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with improved clinical success. Azetidine rings increase the 3D character of the molecule without adding lipophilic bulk, improving aqueous solubility and cellular permeability while maintaining metabolic stability[3].

  • Vectorial Precision: The 2,3'-connectivity of the bis-azetidine scaffold provides a highly specific exit vector angle, allowing medicinal chemists to precisely tune the distance and orientation between the two recruited proteins, which is critical for efficient ubiquitin transfer[4].

Quantitative Data: Scaffold Comparison

Table 1: Physicochemical Properties of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate [5]

PropertyValueRationale for TPD
CAS Number 2167242-16-0Standardized building block identifier.
Formula / MW C11H20N2O2 / 212.29 g/mol Low molecular weight minimizes the overall size of the final PROTAC.
Fsp3 (Fraction sp3) 0.91High 3D character improves solubility and reduces off-target binding.
Reactive Groups N-Boc, Free Secondary AmineOrthogonal reactivity allows for sequential, controlled coupling.

Table 2: Comparative Linkerology: PEG vs. Bis-Azetidine Scaffolds

ParameterFlexible PEG LinkersRigid Bis-Azetidine Linkers
Conformational Space High (Highly flexible)Low (Restricted, pre-organized)
Entropic Penalty ( ΔS ) High loss upon bindingMinimal loss upon binding
Cooperativity ( α ) Typically neutral or negative ( α≤1 )Often positive ( α>1 )
Target Selectivity Lower (samples multiple geometries)Higher (vectorially restricted)

Experimental Workflows & Protocols

To successfully integrate tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate into a PROTAC, researchers must utilize its orthogonal protection strategy. The following protocol outlines a self-validating synthetic loop.

Protocol A: Sequential Synthesis of a Bis-Azetidine PROTAC

Causality Check: Why use HATU and DIPEA? The secondary amine of the azetidine ring can exhibit reduced nucleophilicity due to steric hindrance from the adjacent ring. HATU provides a highly reactive 7-azabenzotriazole active ester, which, combined with the non-nucleophilic base DIPEA, ensures rapid and complete acylation without epimerization of the adjacent stereocenters.

Step 1: Coupling to the POI Ligand

  • Dissolve the POI ligand (containing a free carboxylic acid, 1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2–4 hours.

  • Validation: Monitor reaction completion via LC-MS. The mass should correspond to the POI-bis-azetidine-Boc intermediate. Quench with water, extract with EtOAc, and purify via flash chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in anhydrous DCM.

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Stir at room temperature for 1 hour.

  • Validation: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the secondary amine is ready for the next step without further purification.

Step 3: Coupling to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., a VHL or CRBN ligand with a free carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (5.0 eq). Note: Excess DIPEA is required to neutralize the TFA salt from Step 2.

  • Add the deprotected intermediate from Step 2. Stir at room temperature for 4 hours.

  • Purify the final PROTAC via preparative reverse-phase HPLC.

G Step1 POI Ligand + Bis-Azetidine-Boc Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 E3 Ligase Ligand + Intermediate Step3->Step4 Step5 Final Amide Coupling Step4->Step5 Step6 Purified Rigid PROTAC Step5->Step6

Fig 1. Step-by-step synthetic workflow for incorporating the bis-azetidine scaffold.

Protocol B: Validation of Ternary Complex Formation (TR-FRET)

Causality Check: While cellular degradation assays (like Western Blots) confirm the end result, they do not isolate the thermodynamic parameters of the complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that directly measures the formation of the POI–PROTAC–E3 complex in solution. This allows the calculation of the cooperativity factor ( α ), proving that the rigid bis-azetidine linker successfully pre-organizes the complex.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Protein Setup: Prepare a master mix containing fixed concentrations of Terbium (Tb)-labeled E3 ligase (donor) and AlexaFluor 647 (AF647)-labeled POI (acceptor).

  • PROTAC Titration: In a 384-well plate, perform a 12-point serial dilution of the bis-azetidine PROTAC (from 10 µM down to 1 pM).

  • Incubation: Add the protein master mix to the PROTAC dilutions. Incubate for 1 hour at room temperature to reach equilibrium.

  • Detection: Read the TR-FRET signal on a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).

  • Data Analysis: Plot the FRET ratio against PROTAC concentration. A bell-shaped curve indicates successful ternary complex formation, with the drop-off at high concentrations representing the "hook effect" (where independent binary complexes saturate the proteins, preventing ternary complex formation).

G POI Protein of Interest (POI) Complex Ternary Complex (Pre-organized) POI->Complex Binding E3 E3 Ubiquitin Ligase E3->Complex Binding PROTAC Bis-Azetidine PROTAC PROTAC->Complex Rigid Linker Ub Polyubiquitination Complex->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Turnover

Fig 2. Ternary complex formation driven by a rigid bis-azetidine PROTAC linker.

Conclusion

The integration of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate into PROTAC architectures offers a highly effective strategy to overcome the limitations of flexible linkers. By restricting conformational freedom, enhancing Fsp3 character, and providing precise vectorial alignment, bis-azetidine scaffolds drive positive cooperativity in ternary complex formation, ultimately leading to more potent and bioavailable degraders.

References

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy Source: National Institutes of Health (PMC) URL:[1]

  • Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 Source: National Institutes of Health (PMC) URL:[4]

  • Degraders in epigenetic therapy: PROTACs and beyond Source: Theranostics URL:[2]

  • Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]

  • tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate Product Specifications Source: Advanced ChemBlocks URL:[5]

Sources

Method

Application Note: Engineering Rigidified PROTACs using tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

Executive Summary & Mechanistic Rationale The evolution of targeted protein degradation, particularly Proteolysis Targeting Chimeras (PROTACs), has increasingly shifted away from highly flexible polyethylene glycol (PEG)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evolution of targeted protein degradation, particularly Proteolysis Targeting Chimeras (PROTACs), has increasingly shifted away from highly flexible polyethylene glycol (PEG) and alkyl chains toward conformationally restricted architectures ([1]). While flexible linkers allow for broad initial conformational sampling, they incur a massive entropic penalty upon ternary complex formation and often suffer from poor Drug Metabolism and Pharmacokinetics (DMPK) ([2]).

To overcome these limitations, drug design has pivoted toward rigid, sp³-rich bicyclic systems. tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0) is a premier orthogonal building block for this purpose ([3]). As a bi-azetidine, it provides three distinct advantages:

  • Conformational Locking: By restricting the number of rotatable bonds (Nrot), the bi-azetidine core locks the PROTAC into a bioactive conformation. This stabilizes sub-optimal ternary complexes between the Protein of Interest (POI) and the E3 ligase, directly translating to enhanced degradation potency ([2]).

  • Physicochemical Optimization: Rigid linkers are highly favorable for oral PROTAC discovery. Replacing flexible ethoxyl or PEG linkages with azetidine fragments has been clinically validated to exhibit superior exposure, lower clearance, and higher absorption ([4], [5]).

  • Orthogonal Reactivity: The molecule features one free secondary amine and one Boc-protected secondary amine, allowing for precise, sequential conjugation of the POI warhead and the E3 ligase ligand without cross-polymerization ([3]).

Quantitative Analysis of Linker Physicochemistry

The table below summarizes the physicochemical advantages of transitioning from flexible linkers to highly rigid bi-azetidine cores.

Linker TypeRepresentative MotifTPSA Contribution (Ų)Rotatable Bonds (Nrot)Fsp³ ContributionConformational Entropy Penalty
Flexible PEG3~37.0~10LowHigh
Flexible Alkyl (C8)~0.0~7HighHigh
Rigid Piperidine-Azetidine~3.2~3HighModerate
Highly Rigid Bi-azetidine (2,3'-biazetidine)~6.0~2Very HighLow

Pathway Visualization: Ternary Complex Stabilization

G POI Protein of Interest (POI) Warhead POI Ligand POI->Warhead Ternary Stabilized Ternary Complex (Locked Conformation) POI->Ternary Induced Proximity Linker Bi-azetidine Linker (Rigid Core) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase E3Ligase->Ternary Induced Proximity Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation

Fig 1: Rigid bi-azetidine linkers stabilize the PROTAC ternary complex, driving POI ubiquitination.

Self-Validating Experimental Protocols

The following methodologies detail the sequential conjugation of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate. Each step is designed with built-in validation checkpoints to ensure structural integrity.

Phase 1: Warhead Conjugation via Nucleophilic Aromatic Substitution (SNAr)
  • Mechanistic Causality: The free secondary amine of the bi-azetidine is sterically hindered due to the adjacent spiro/bicyclic system but retains high nucleophilicity. SNAr is chosen over reductive amination to conjugate aryl-halide-based POI ligands because it avoids the generation of an exocyclic tertiary amine that could alter the basicity and pKa of the linker, potentially compromising cell permeability.

  • Protocol:

    • Dissolve the aryl-fluoride POI warhead (1.0 eq) and tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.2 eq) in anhydrous DMF (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and heat to 80°C for 12 hours under a nitrogen atmosphere.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed successful when the starting warhead mass disappears and the product mass (Warhead + Linker - Halogen) appears. The retention of the Boc group (M+100) confirms that no over-reaction or polymerization occurred.

Phase 2: Boc Deprotection
  • Mechanistic Causality: The tert-butyl carboxylate (Boc) group must be removed to expose the second azetidine amine for E3 ligase ligand coupling. Treatment with acid protonates the carbamate, leading to the elimination of isobutylene gas and CO₂. The irreversible evolution of these gases entropically drives the reaction to 100% completion.

  • Protocol:

    • Dissolve the intermediate from Phase 1 in minimal Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Self-Validation Checkpoint: Perform TLC and stain with Ninhydrin. The starting material will be UV-active but stain-negative. The deprotected product will stick to the baseline (due to the highly polar TFA salt) and stain a deep purple/red, confirming the successful liberation of the secondary amine.

Phase 3: E3 Ligase Ligand Coupling (Amidation)
  • Mechanistic Causality: Coupling the newly freed azetidine amine to a carboxylic acid-bearing E3 ligand (e.g., a Cereblon or VHL binder) requires a highly active coupling reagent due to the severe steric bulk of the azetidine ring. HATU is selected because its 7-azabenzotriazole leaving group is exceptionally efficient at promoting the amidation of hindered secondary amines compared to standard EDC/HOBt protocols.

  • Protocol:

    • Pre-activate the E3 ligase ligand carboxylic acid (1.1 eq) with HATU (1.2 eq) and DIPEA (4.0 eq) in anhydrous DMF for 15 minutes.

    • Add the deprotected bi-azetidine intermediate (1.0 eq) and stir at room temperature for 4 hours.

    • Purify directly via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS). The final PROTAC must exhibit >95% purity at 254 nm. HRMS must confirm the exact mass within 5 ppm to ensure no epimerization occurred at the E3 ligand chiral center (a common side reaction in HATU couplings if excess base is used).

Phase 4: Validation of Ternary Complex Formation (TR-FRET)
  • Mechanistic Causality: While rigid linkers lock conformations, they can sometimes sterically clash with protein surfaces if the exit vectors are misaligned. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to mathematically validate that the bi-azetidine linker correctly induces the POI-PROTAC-E3 ternary complex rather than forming non-productive binary complexes.

  • Protocol:

    • Incubate His-tagged POI, GST-tagged E3 ligase complex, Anti-His-Europium donor, and Anti-GST-d2 acceptor in assay buffer.

    • Titrate the synthesized PROTAC across a 12-point concentration gradient (1 pM to 10 μM).

    • Measure the FRET signal (Emission at 665 nm / 615 nm).

  • Self-Validation Checkpoint: The assay must generate a bell-shaped titration curve. A monotonic increase would falsely suggest independent binary binding, whereas the presence of the "hook effect" mathematically validates true, cooperative ternary complex formation.

References

  • National Institutes of Health (NIH). "Current strategies for the design of PROTAC linkers: a critical review". Source: PubMed Central (PMC). URL:[Link][1]

  • Journal of Medicinal Chemistry. "Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors". Source: ACS Publications. URL:[Link][4]

  • ResearchGate. "Classification of most common linkers used in PROTAC design based on...". Source: ResearchGate. URL: [Link][2]

  • Journal of Medicinal Chemistry. "Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma". Source: ACS Publications. URL: [Link][5]

Sources

Application

Application Note: Enantioselective Synthesis of Chiral 2,3-Disubstituted Azetidines

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The azetidine ring is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry. By offering a rigid, three-dimensional spatial arrangement, azetidines serve as metabolically stable bioisosteres for morpholines, piperazines, and pyrrolidines. However, synthesizing chiral 2,3-disubstituted azetidines has historically been bottlenecked by the inherent ring strain and a lack of modular precursors. Traditional methods relying on intramolecular SN2 cyclizations or lactam reductions often suffer from poor functional group tolerance and low stereocontrol.

To overcome these limitations, two state-of-the-art catalytic paradigms have been established:

  • Transition-Metal Catalysis: Copper-catalyzed asymmetric boryl allylation of azetines.

  • Photocatalysis: Visible-light-mediated enantioselective aza-Paternò–Büchi [2+2] cycloadditions.

This application note provides a deep-dive into the causality behind these experimental designs, offering self-validating protocols to ensure high enantiomeric excess (ee) and diastereomeric ratio (dr) in your synthetic workflows.

Pathway A: Copper-Catalyzed Boryl Allylation of Azetines

Recent breakthroughs by Zhu and Sun have unlocked the direct difunctionalization of azetines. By utilizing a chiral copper/bisphosphine catalyst, chemists can simultaneously install a boryl and an allyl group across the C=C bond of an azetine, setting two contiguous stereocenters in a single operation.

Mechanistic Causality & Expert Insights

The reaction relies on the in situ generation of a chiral LCu–Bpin active species.

  • Electrophile Selection: The use of allyl phosphates rather than standard allyl halides is the critical success factor here. Alkyl halides exhibit high background reactivity and are prone to competing β-hydride elimination pathways. Allyl phosphates possess the precise leaving-group ability required to undergo an intrinsically controlled SN2′ allylation with the transient α-boryl alkylcopper intermediate, completely suppressing undesired ring-opening side reactions.

  • Stereocontrol: The bulky chiral bisphosphine ligand creates a rigid chiral pocket that dictates the facial selectivity during the initial borylcupration step, ensuring excellent enantioselectivity.

CuCatalysis CuCat LCu-OtBu Catalyst (Active Species) CuBpin LCu-Bpin Intermediate CuCat->CuBpin Transmetalation (B2pin2) CuAlkyl α-Boryl Alkylcopper Intermediate CuBpin->CuAlkyl Enantioselective Borylcupration (adds Azetine) Azetine Azetine Substrate Azetine->CuAlkyl Product 2,3-Disubstituted Azetidine CuAlkyl->Product SN2' Allylation (adds Allyl-PO(OR)2) AllylPhos Allyl Phosphate AllylPhos->Product Product->CuCat Catalyst Regeneration

Figure 1: Catalytic cycle of Cu-catalyzed enantioselective boryl allylation of azetines.

Protocol 1: General Procedure for Cu-Catalyzed Boryl Allylation

Reagents & Equipment:

  • CuBr (5 mol%), Chiral Bisphosphine Ligand (e.g., (S,S)-Ph-BPE) (6 mol%)

  • LiOtBu (1.2 equiv), B2pin2 (1.5 equiv)

  • Azetine substrate (1.0 equiv), Allyl diethyl phosphate (1.5 equiv)

  • Anhydrous THF, Schlenk tube, N2 atmosphere.

Step-by-Step Methodology:

  • Catalyst Activation: In an N2-filled glovebox, charge a flame-dried Schlenk tube with CuBr (0.05 mmol) and the chiral bisphosphine ligand (0.06 mmol). Add anhydrous THF (2.0 mL) and stir at room temperature for 30 minutes to form the pre-catalyst complex.

  • Base & Borane Addition: Add LiOtBu (1.2 mmol) to the mixture. The solution will typically darken. Stir for 10 minutes, then add B2pin2 (1.5 mmol). Stir for an additional 20 minutes to generate the active LCu–Bpin species.

  • Substrate Introduction: Cool the reaction vessel to -20 °C using a cryocooler. Slowly add the azetine substrate (1.0 mmol) dissolved in THF (1.0 mL) dropwise over 5 minutes.

  • Allylation: After 10 minutes of stirring at -20 °C, add the allyl diethyl phosphate (1.5 mmol) via microsyringe.

  • Incubation & Self-Validation: Allow the reaction to stir at -20 °C for 12–16 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4 stain). The disappearance of the azetine spot confirms the completion of the borylcupration/allylation cascade.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL) and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography.

    • Validation Checkpoint: Assess the diastereomeric ratio (dr) via crude 1H NMR by integrating the diagnostic α-boryl proton signals (typically found between 2.5–3.5 ppm).

Pathway B: Visible-Light-Mediated Aza-Paternò–Büchi Reaction

For targets requiring highly saturated, heteroatom-rich architectures, the photochemical [2+2] cycloaddition (aza-Paternò–Büchi reaction) offers an atom-economical alternative. Pioneered by groups such as Bach and Schindler , this method utilizes visible light to construct the azetidine ring from imines and alkenes.

Mechanistic Causality & Expert Insights

Direct UV excitation of imines often leads to destructive E/Z isomerization or substrate degradation. To bypass this, the protocol employs a chiral thioxanthone sensitizer .

  • Triplet Energy Transfer (EnT): The sensitizer absorbs blue light (420 nm) and undergoes intersystem crossing to its triplet state (T1). It then transfers this energy to the substrate (e.g., a quinoxalinone) via Dexter energy transfer.

  • Stereocontrol via Hydrogen Bonding: The chiral sensitizer is engineered with hydrogen-bond donor motifs (e.g., lactam rings) that bind the substrate. This ensures that the energy transfer and the subsequent 1,4-biradical ring closure occur within a highly organized chiral microenvironment, dictating the enantioselectivity of the resulting azetidine.

AzaPB Sens Chiral Thioxanthone (Sensitizer, S0) SensExc Excited Sensitizer (S1 -> T1) Sens->SensExc Visible Light (420 nm) QuinoxExc Triplet Quinoxalinone (T1) SensExc->QuinoxExc Energy Transfer (adds Quinoxalinone) Quinox Quinoxalinone (Substrate, S0) Quinox->QuinoxExc QuinoxExc->Sens Sensitizer Recovery Biradical 1,4-Biradical Intermediate QuinoxExc->Biradical [2+2] Cycloaddition (adds Alkene) Alkene Alkene Alkene->Biradical Product Chiral Azetidine (Product) Biradical->Product Intersystem Crossing & Ring Closure

Figure 2: Energy transfer pathway in the enantioselective aza-Paternò-Büchi reaction.

Protocol 2: General Procedure for Enantioselective Aza-Paternò–Büchi Cycloaddition

Reagents & Equipment:

  • Quinoxalinone derivative (1.0 equiv), Alkene (3.0 equiv)

  • Chiral Thioxanthone Sensitizer (10 mol%)

  • Hexafluoro-m-xylene (HFX) or Trifluorotoluene (PhCF3)

  • 420 nm Blue LED photoreactor, cooling fan.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the quinoxalinone substrate (0.2 mmol), the alkene (0.6 mmol), and the chiral sensitizer (0.02 mmol).

  • Solvent & Degassing: Dissolve the mixture in anhydrous HFX (4.0 mL). Seal the vial with a PTFE-lined septum. Degas the solution via the freeze-pump-thaw method (3 cycles) or by sparging with argon for 15 minutes to remove dissolved oxygen, which quenches triplet states.

  • Irradiation: Place the vial in a photoreactor equipped with 420 nm blue LEDs. Ensure the temperature is maintained at 20–25 °C using a cooling fan (elevated temperatures disrupt the delicate hydrogen-bonding transition state).

  • Incubation & Self-Validation: Irradiate the mixture for 16–24 hours.

    • Validation Checkpoint: Monitor the reaction via UPLC-MS. The disappearance of the quinoxalinone UV absorption peak at ~340 nm confirms full conversion.

  • Workup & Purification: Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) against a racemic standard.

Quantitative Data Summary

The table below summarizes the expected performance metrics for both methodologies, providing a benchmark for successful protocol execution.

MethodologyCatalyst / SensitizerKey ReagentsYield RangeEnantiomeric Excess (ee)Key Advantage
Cu-Catalyzed Boryl Allylation CuBr / Chiral BisphosphineAzetine, B2pin2, Allyl Phosphate70–95%90–99%Installs two versatile handles (boryl/allyl) simultaneously for downstream cross-coupling.
Aza-Paternò-Büchi [2+2] Chiral ThioxanthoneQuinoxalinone, Alkene65–90%85–98%Highly atom-economical; utilizes mild visible light; excellent functional group tolerance.

References

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.[Link]

  • Li, X., Großkopf, J., Jandl, C., & Bach, T. (2021). Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones. Angewandte Chemie International Edition.[Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry.[Link]

Method

Advanced Scale-Up Synthesis of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate: Application Notes &amp; Protocols

Target Compound: tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0)[1] Primary Application: Piperazine isostere in advanced medicinal chemistry and drug development. Executive Summary & Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0)[1] Primary Application: Piperazine isostere in advanced medicinal chemistry and drug development.

Executive Summary & Mechanistic Rationale

The integration of highly strained sp³-rich frameworks, such as bis-azetidines, into pharmaceutical pipelines has become a critical strategy for improving pharmacokinetic properties, specifically by lowering lipophilicity (logP) and increasing metabolic stability compared to traditional flat, sp²-hybridized rings or standard piperazines.

However, the scale-up synthesis of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate presents significant challenges. Traditional cross-coupling methodologies often fail due to the high ring strain of the four-membered azetidine rings, leading to competitive ring-opening or β-hydride elimination side reactions. Furthermore, standard Kolbe electrolysis for C(sp³)-C(sp³) bond formation historically suffers from poor yields and electrode passivation.

To overcome these limitations, this application note details a state-of-the-art Waveform-Controlled Electrochemical Heterocoupling protocol. By utilizing rapid Alternating Polarity (rAP) electrosynthesis, we can efficiently couple N-Boc-azetidine-2-carboxylic acid and N-Cbz-azetidine-3-carboxylic acid. The rAP waveform continuously strips oligomeric byproducts from the electrode surface, preventing passivation and driving the heterocoupling of the two distinct radical intermediates generated via anodic decarboxylation[2]. Subsequent selective deprotection yields the target mono-Boc intermediate.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the logical flow of the electrochemical decarboxylative cross-coupling and the subsequent isolation strategy.

G A N-Boc-azetidine-2- carboxylic acid C Anodic Oxidation (-e⁻, -CO₂) A->C B N-Cbz-azetidine-3- carboxylic acid B->C D C2 Radical Intermediate C->D Decarboxylation E C3 Radical Intermediate C->E Decarboxylation F Waveform-Controlled Radical Heterocoupling D->F E->F G Protected Bis-Azetidine (Boc/Cbz) F->G C-C Bond Formation H Selective Deprotection (H₂, Pd/C) G->H IPC: LC-MS Verification I tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate H->I Final Isolation

Fig 1: Waveform-controlled electrochemical heterocoupling pathway for bis-azetidine synthesis.

Quantitative Optimization Data

The success of this scale-up relies heavily on the electrical parameters. Table 1 summarizes the optimization data comparing standard Direct Current (DC) with rapid Alternating Polarity (rAP), demonstrating the necessity of waveform control for strained ring systems[2].

Parameter SetCurrent TypeCurrent Density (mA/cm²)Electrode Material (+ / -)Heterocoupling Yield (%)Passivation Observed?
Trial 1 (Baseline)DC15Graphite / Platinum12%Yes (Severe after 1h)
Trial 2DC30Graphite / Graphite18%Yes (Moderate)
Trial 3rAP (10 Hz)30Graphite / Graphite54%No
Trial 4 (Optimized) rAP (100 Hz) 45 Graphite / Graphite 78% No

Table 1: Optimization of electrochemical parameters for the heterocoupling of azetidine carboxylic acids.

Detailed Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that deviations are caught before downstream failures occur.

Phase 1: Waveform-Controlled Electrosynthesis

Causality Note: We utilize a 3:1 molar ratio of the cheaper N-Cbz-azetidine-3-carboxylic acid to the more valuable N-Boc-azetidine-2-carboxylic acid to statistically drive the heterocoupling and maximize the yield of the Boc-protected fragment.

  • Reactor Setup: Equip a 2.0 L jacketed glass electrochemical reactor with two high-surface-area isostatic graphite electrodes (surface area ~200 cm² each). Connect to a programmable waveform generator capable of delivering rapid Alternating Polarity (rAP).

  • Solvent & Electrolyte Preparation: In a separate vessel, dissolve 0.5 M of tetrabutylammonium hexafluorophosphate (TBAPF₆) in 1.5 L of a 9:1 mixture of Methanol/Water.

    • Expert Insight: The addition of 10% water acts as a sacrificial proton source at the cathode, suppressing the undesired reduction of the azetidine rings.

  • Substrate Addition: Add N-Boc-azetidine-2-carboxylic acid (100.0 g, 0.497 mol) and N-Cbz-azetidine-3-carboxylic acid (350.8 g, 1.49 mol) to the electrolyte solution. Stir until fully dissolved. Add triethylamine (15.0 g, 0.15 mol) to partially neutralize the acids, increasing conductivity.

  • Electrolysis: Circulate coolant through the reactor jacket to maintain an internal temperature of 15 °C.

    • Causality Note: Maintaining 15 °C is critical. Higher temperatures promote thermal ring-opening of the highly strained C2 radical intermediate.

    • Apply the rAP waveform (100 Hz, square wave) with a current density of 45 mA/cm². Pass a total of 2.5 F/mol (based on the limiting reagent).

  • IPC 1 (Reaction Monitoring): At 2.0 F/mol, sample the reaction mixture. Dilute 10 µL in 1 mL Acetonitrile and analyze via LC-MS. Proceed to workup only when the N-Boc-azetidine-2-carboxylic acid peak is <2% by AUC.

Phase 2: Workup and Intermediate Isolation
  • Solvent Removal: Transfer the reaction mixture to a rotary evaporator. Remove the methanol under reduced pressure (30 °C, 50 mbar).

  • Extraction: Dilute the aqueous residue with 1.0 L of Ethyl Acetate (EtOAc) and 0.5 L of saturated aqueous NaHCO₃.

    • Expert Insight: The basic wash removes unreacted N-Cbz-azetidine-3-carboxylic acid and homocoupled di-acid byproducts.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude mixture via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the intermediate 1-Boc-1'-Cbz-2,3'-biazetidine.

Phase 3: Selective Deprotection

Causality Note: The Cbz group on the 3-position must be removed without disturbing the Boc group on the 2-position to yield the final building block.

  • Hydrogenation Setup: Dissolve the purified intermediate (approx. 115 g) in 800 mL of anhydrous Ethanol in a 2.0 L pressure reactor.

  • Catalyst Addition: Carefully add 11.5 g of 10% Palladium on Carbon (Pd/C, 50% wet).

    • Safety Protocol: Purge the reactor strictly with Nitrogen (3x) before introducing Hydrogen to prevent auto-ignition of the solvent vapors by the dry catalyst.

  • Reaction: Pressurize the reactor with H₂ gas to 3.0 bar. Stir vigorously at 25 °C for 4 hours.

  • IPC 2 (Deprotection Monitoring): Analyze an aliquot via LC-MS. The mass corresponding to the Cbz-protected intermediate must be completely absent, replaced by the mass of the target compound (Exact Mass: 212.15)[3].

  • Filtration & Isolation: Vent the H₂ gas and purge with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 200 mL of Ethanol.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a light yellow liquid[1]. Purity should be >97% by HPLC.

References

  • Hioki, Y., Costantini, M., Griffin, J., Harper, K. C., Prado Merini, M., Nissl, B., Kawamata, Y., & Baran, P. S. (2021). Overcoming the Limitations of Kolbe Coupling via Waveform-Controlled Electrosynthesis. National Science Foundation / Science. Retrieved from [Link]

Sources

Application

Application Note: Boc Deprotection Strategies for Biazetidine Scaffolds

Introduction to Biazetidine Bioisosteres In contemporary medicinal chemistry, biazetidines (including 1,1'-, 1,3'-, and 3,3'-linked isomers) have emerged as highly valuable "stretched" bioisosteres for traditional satura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Biazetidine Bioisosteres

In contemporary medicinal chemistry, biazetidines (including 1,1'-, 1,3'-, and 3,3'-linked isomers) have emerged as highly valuable "stretched" bioisosteres for traditional saturated heterocycles like piperazine, homopiperazine, and morpholine[1][2]. By offering a unique exit vector, reduced conformational flexibility, and altered physicochemical properties, these nitrogen-rich bicyclic systems are increasingly utilized in the development of novel therapeutics, including potent Bcl-2 inhibitors[3].

During the synthesis of these complex scaffolds, the tert-butyloxycarbonyl (Boc) group is the industry-standard protecting group for the azetidine nitrogen. However, the subsequent removal of the Boc group requires highly optimized conditions to prevent degradation of the strained four-membered rings while ensuring maximum recovery of the highly polar free amine.

The Chemical Challenge: Boc Cleavage in Strained Systems

Deprotection of N-Boc biazetidines relies on acid-mediated cleavage. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene gas and carbon dioxide[3]. While this is a standard transformation, biazetidines present two distinct handling challenges:

  • Extreme Hydrophilicity: Low-molecular-weight biazetidines are highly polar and water-soluble. Standard aqueous workups (e.g., neutralizing an acidic aqueous layer and extracting with organic solvents) often result in catastrophic yield losses.

  • Ring Strain Vulnerability: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While stable to standard acidic deprotection conditions at room temperature, prolonged exposure to strong acids at elevated temperatures can trigger undesired acid-catalyzed ring-opening side reactions.

Mechanistic Rationale for Reagent Selection

To circumvent the challenges of aqueous extraction, the deprotection strategy must be designed around the desired physical state of the isolated product.

  • The Anhydrous HCl Approach: Utilizing 4M HCl in 1,4-dioxane acts as a self-validating, phase-separating system. As the Boc group is cleaved, the resulting biazetidine hydrochloride salt becomes insoluble in the non-polar dioxane matrix and precipitates directly out of solution.

  • The TFA Approach: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a homogeneous, rapid cleavage environment. Because the resulting trifluoroacetate salts are typically oils or gums, this method requires specialized free-basing techniques, such as basic ion-exchange chromatography, to recover the product without introducing water.

Validated Deprotection Methodologies
Protocol A: Anhydrous HCl in 1,4-Dioxane (Preferred for Salt Isolation)

This protocol is optimal for isolating the biazetidine as a stable, easily handled hydrochloride salt[3].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the N-Boc biazetidine substrate (1.0 equiv) in a minimal amount of anhydrous DCM (optional, only if the substrate is poorly soluble in neat dioxane).

  • Acid Addition: Cool the reaction vessel to 0 °C under a nitrogen atmosphere. Slowly add 4M HCl in anhydrous 1,4-dioxane (10.0 equiv).

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass and the intermediate [M+H-100]⁺ (loss of Boc) transition entirely to the [M+H]⁺ of the free amine. Visually, a white to off-white precipitate (the HCl salt) will form as the reaction progresses.

  • Precipitation Enhancement: Dilute the reaction mixture with 3 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether to maximize salt precipitation.

  • Isolation: Filter the suspension rapidly under a positive pressure of nitrogen (biazetidine salts can be hygroscopic). Wash the filter cake with cold MTBE (2 × 10 mL) and dry under high vacuum to afford the biazetidine hydrochloride salt.

Protocol B: TFA in Dichloromethane (Preferred for Rapid Cleavage)

This protocol is utilized when the substrate exhibits poor solubility in dioxane or when the free base is strictly required for the subsequent coupling step[3].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the N-Boc biazetidine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Acid Addition: Cool to 0 °C. Add TFA dropwise to achieve a final solvent ratio of 1:1 or 1:2 (TFA:DCM v/v).

  • Reaction Propagation: Warm to room temperature and stir for 1 to 2 hours.

  • Concentration: Once LC-MS confirms complete deprotection, concentrate the reaction mixture under reduced pressure.

  • Azeotropic Removal: Co-evaporate the resulting crude oil with toluene (3 × 15 mL) to azeotropically remove residual TFA.

  • Free-Basing (Non-Aqueous): Dissolve the crude trifluoroacetate salt in methanol. Pass the solution through a pre-washed pad of Amberlyst® A21 basic ion-exchange resin, or elute through a Strong Cation Exchange (SCX) cartridge (washing with MeOH, then eluting the free base with 2M NH₃ in MeOH).

  • Final Isolation: Concentrate the basic filtrate under reduced pressure to afford the highly pure biazetidine free base. Validation: ¹H NMR will show the complete disappearance of the sharp 9H singlet at ~1.40 ppm.

Comparative Analytics

The following table summarizes the quantitative and qualitative metrics of both protocols to aid in process selection.

ParameterProtocol A: HCl / DioxaneProtocol B: TFA / DCM
Reagent Composition 4M HCl in 1,4-Dioxane20–50% v/v TFA in DCM
Typical Reaction Time 2 – 4 hours at 20 °C1 – 2 hours at 20 °C
Product Form Hydrochloride salt (Solid powder)Trifluoroacetate salt (Viscous oil/gum)
Isolation Method Direct filtrationConcentration & Ion-exchange resin
Aqueous Workup? No (Avoids polarity issues)No (Avoided via resin)
Typical Yield Profile 85 – 95%75 – 90% (Minor losses during resin elution)
Primary Advantage Yields a stable, weighable solidExtremely fast; handles poorly soluble substrates
Strategic Workflow Visualization

The following diagram illustrates the logical decision tree and chemical workflow for biazetidine deprotection, highlighting the divergence in isolation strategies based on the chosen acidic reagent.

BocDeprotection A N-Boc Biazetidine Substrate B1 Method A: 4M HCl in Dioxane A->B1 B2 Method B: 50% TFA in DCM A->B2 C Carbamate Cleavage (-CO2, -Isobutylene) B1->C B2->C D1 Direct Salt Precipitation (Filtration) C->D1 from HCl D2 Concentration & Ion-Exchange/Extraction C->D2 from TFA E1 Biazetidine HCl Salt D1->E1 E2 Biazetidine Free Base D2->E2

Workflow for Boc deprotection of biazetidines comparing TFA and HCl methodologies.

References
  • [1] Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ACS Publications URL:[Link]

  • [3] Title: WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents URL:

  • [2] Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: ACS Publications URL:[Link]

Sources

Method

Coupling reactions with tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

Application Note: Advanced Coupling Strategies for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in Drug Discovery Rationale: The Bis-Azetidine Advantage in Medicinal Chemistry The contemporary drive to "escape fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Coupling Strategies for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in Drug Discovery

Rationale: The Bis-Azetidine Advantage in Medicinal Chemistry

The contemporary drive to "escape from flatland" has propelled the adoption of sp³-rich, conformationally restricted scaffolds in modern drug discovery[1]. Among these, the bis-azetidine motif—specifically accessed via the building block tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0)—has emerged as a highly privileged structural core[2].

This secondary amine serves as an exceptional bioisostere for traditional, highly flexible rings like piperazine, piperidine, or morpholine. By incorporating the biazetidine scaffold, medicinal chemists can fundamentally alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound[3]. The compact nature of the dual four-membered rings pre-organizes the pharmacophore, reducing the entropic penalty upon target binding, while the unique electronic properties of the strained rings improve metabolic stability[1].

Table 1: Physicochemical Impact of Biazetidine Incorporation vs. Traditional Saturated Rings

PropertyPiperazine / PiperidineBis-Azetidine ScaffoldTypical Quantitative ShiftMechanistic Causality
Fraction sp³ (Fsp³) Moderate (~0.60 - 0.80)High (1.00 for core)+0.20 to +0.40 Increased 3D spatial complexity improves target specificity and reduces off-target binding.
Lipophilicity (clogP) BaselineReduced-0.5 to -1.2 units Decreased hydrophobic volume improves aqueous solubility and lowers general toxicity.
Metabolic Stability Prone to α-oxidationHighly Stable>2-fold T½ increase Ring strain and steric hindrance physically restrict CYP450 access to the α-carbon.
Basicity (pKa) High (~9.5 - 10.5)Attenuated (~8.0 - 9.0)-1.0 to -1.5 units Increased s-character of the nitrogen lone pair due to ring strain reduces basicity, improving membrane permeability.

Synthetic Workflows and Logical Relationships

The primary synthetic utility of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate lies in its free secondary amine, which acts as a versatile, albeit sterically hindered, nucleophile. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the adjacent azetidine ring ensures absolute regioselectivity during coupling events[2].

Workflow A tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate (Starting Material) B Amidation (HATU) or Buchwald-Hartwig (Pd) A->B Electrophile (Ar-X / R-COOH) C N-Functionalized Boc-Biazetidine B->C Coupling D Boc Deprotection (TFA/DCM) C->D Acidic Cleavage E Lead Candidate (sp3-enriched) D->E Final Polish

Fig 1: Synthetic workflow for incorporating the bis-azetidine scaffold into lead candidates.

Validated Experimental Protocols

Protocol A: Amide Bond Formation (HATU-Mediated)

Causality & Rationale: The secondary amine of the azetidin-3-yl moiety is sterically hindered by the adjacent azetidine ring. Traditional coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. HATU is explicitly selected because the highly reactive 7-azabenzotriazole active ester intermediate rapidly overcomes these steric barriers. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to activate the acid without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M). Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.1 equiv, 1.1 mmol)[2] in a single portion.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the activated acid mass and the emergence of the product mass [M+H]⁺ typically occurs within 2-4 hours. A stable baseline indicates reaction completion.

  • Quench & Extraction: Dilute the reaction mixture with EtOAc (30 mL) and quench with saturated aqueous NaHCO₃ (15 mL). Causality: The basic quench neutralizes any residual acid and forces the highly polar DMF into the aqueous layer.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl (3 x 15 mL) to completely strip residual DMF, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Forming C-N bonds with strained, hindered secondary amines requires a highly active catalyst system to prevent competitive β-hydride elimination[4]. The Pd₂(dba)₃ / RuPhos system is ideal here. RuPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates rapid oxidative addition and strongly promotes reductive elimination. Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the Pd-coordinated biazetidine intermediate.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination (Biazetidine) PdII->AmineCoord Deprotonation Base Deprotonation (NaOtBu) AmineCoord->Deprotonation PdII_Amide Ar-Pd(II)-NR2 Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Fig 2: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig coupling with the biazetidine amine.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv, 1.0 mmol), tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and NaOtBu (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Self-Validation Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure N₂ three times. Causality: Oxygen must be rigorously excluded to prevent oxidation of the electron-rich RuPhos ligand and premature deactivation of the Pd(0) species.

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-dioxane (10 mL, 0.1 M).

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil block. Self-Validation: The mixture will transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange solution within 15 minutes, visually confirming the formation of the active monomeric Pd(0)-RuPhos complex.

  • Monitoring: Stir for 8-12 hours. Confirm completion via LC-MS. Note: Aliquots must be filtered through a small Celite plug before injection to protect the mass spectrometer's capillary from sub-micron palladium particulates.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

References

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: Organic Letters - ACS Publications URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed - NIH URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of Azetidine Scaffolds into Bioactive Molecules

Introduction: The Azetidine Advantage in Medicinal Chemistry The optimization of pharmacokinetic and pharmacodynamic properties is the central challenge of small-molecule drug discovery. Historically, saturated six-membe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Advantage in Medicinal Chemistry

The optimization of pharmacokinetic and pharmacodynamic properties is the central challenge of small-molecule drug discovery. Historically, saturated six-membered heterocycles like piperidines, piperazines, and morpholines have dominated the medicinal chemistry landscape. However, the drive to explore novel chemical space and improve physicochemical properties has led to the emergence of the azetidine scaffold—a four-membered, nitrogen-containing heterocycle[1].

Azetidines possess a unique combination of high ring strain (~25.4 kcal/mol), sp³-rich character, and conformational rigidity[1][2]. These features make them exceptional bioisosteres. Replacing traditional larger rings with azetidines or angular spirocyclic azetidines can significantly lower lipophilicity (LogP), increase aqueous solubility, and enhance metabolic stability by removing metabolically labile C-H bonds[1][3]. This strategy has been validated in the development of several FDA-approved therapeutics, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib[1][2]. Furthermore, azetidine amides have demonstrated sub-micromolar potencies when incorporated into STAT3 inhibitors, successfully balancing lipophilicity and cell membrane permeability[4].

Physicochemical Profiling: Azetidine vs. Traditional Heterocycles

To rationally apply azetidines in drug design, researchers must understand how their physicochemical parameters contrast with legacy scaffolds. The high ring strain of azetidines alters the hybridization of the nitrogen lone pair, influencing basicity and hydrogen-bond acceptor capacity.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidinePyrrolidinePiperidineMorpholine
Ring Size 4-membered5-membered6-membered6-membered
Ring Strain (kcal/mol) ~25.4~5.4~0.0~1.2
pKa (Conjugate Acid) 11.2911.2711.228.36
Fsp³ Contribution High (Compact)MediumMediumLow/Medium
Metabolic Stability High (Steric shielding)ModerateLow (Oxidation prone)Moderate
Typical Impact on LogP LowersNeutralIncreasesLowers

Data synthesized from established physicochemical profiling of small aliphatic rings[2][3][5].

Strategic Incorporation Workflow

The decision to incorporate an azetidine ring requires a strategic alignment of bioisosteric design with modern synthetic methodologies. Because of their inherent ring strain, direct C-H functionalization of azetidines is thermodynamically challenging. Consequently, modern approaches rely on photoredox catalysis or strain-release mechanisms to bypass these high activation energy barriers[6][7].

AzetidineWorkflow Step1 Lead Optimization Identify Metabolic Liability Step2 Bioisostere Design Select Azetidine Scaffold Step1->Step2 Step3 Synthetic Strategy Selection Step2->Step3 Step4A Photoredox/Ni Catalysis (C2-Heteroarylation) Step3->Step4A Step4B Strain-Release (ABBs) (Quaternary Centers) Step3->Step4B Step5 Physicochemical Profiling (LogP, pKa, Fsp3) Step4A->Step5 Step4B->Step5 Step6 In Vitro Validation (Target Binding Assays) Step5->Step6

Workflow for azetidine bioisostere design, synthesis, and validation.

Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for synthesizing highly functionalized azetidine scaffolds.

Protocol A: Photoredox-Nickel Dual Catalyzed Decarboxylative Cross-Coupling

This protocol enables the synthesis of 2-heteroaryl azetidines by coupling azetidine-2-carboxylates with heteroaryl iodides. Causality & Logic: Direct C2-arylation of azetidines is difficult due to the high bond dissociation energy of the strained C-H bond. By using an N-hydroxyphthalimide (NHP) ester, the oxidation potential is drastically lowered. A visible-light photocatalyst reduces the NHP ester via single-electron transfer (SET), triggering decarboxylation to irreversibly generate a C(sp³)-centered radical. A Nickel co-catalyst then captures this radical and undergoes cross-coupling with the heteroaryl iodide[6].

Materials:

  • Azetidine-2-NHP ester (1.0 equiv)

  • Heteroaryl iodide (1.5 equiv)

  • Photocatalyst: Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Nickel Catalyst: NiCl₂·glyme (5 mol%)

  • Ligand: dtbbpy (5 mol%)

  • Solvent: Degassed THF/H₂O (4:1)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial equipped with a stir bar, combine the Azetidine-2-NHP ester, heteroaryl iodide, Ir-photocatalyst, NiCl₂·glyme, and dtbbpy.

  • Solvent Addition & Degassing: Add the THF/H₂O mixture. Crucial Step: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen is a triplet diradical that will rapidly quench the excited state of the Ir-photocatalyst and oxidize the low-valent Ni(0)/Ni(I) intermediates, completely shutting down the catalytic cycle.

  • Irradiation: Seal the vial under a nitrogen atmosphere and irradiate with 450 nm blue LEDs at room temperature for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the NHP ester peak (distinct UV absorbance at 254 nm) and the appearance of the product mass confirms successful radical generation and coupling.

  • Workup: Quench the reaction with water, extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Strain-Release Homologation via 1-Azabicyclo[1.1.0]butanes (ABBs)

This protocol yields azetidines with all-carbon quaternary centers, which are highly prized in drug discovery for locking molecular conformations. Causality & Logic: 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic systems. A bromide relay catalyst initiates a nucleophilic attack that opens the ABB ring. The release of massive strain energy drives the formation of a redox-active intermediate, which subsequently undergoes a Nickel-catalyzed Suzuki C(sp²)–C(sp³) cross-coupling with boronic acids[8].

Materials:

  • Benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv)

  • Aryl boronic acid (2.0 equiv)

  • Catalyst: NiBr₂·diglyme (10 mol%)

  • Relay Catalyst/Additive: LiBr (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a reaction vial with the ABB, aryl boronic acid, NiBr₂·diglyme, LiBr, and K₂CO₃.

    • Self-Validation Checkpoint: Prior to the reaction, confirm the integrity of the highly strained ABB starting material via ¹H NMR (look for the distinct bicyclic proton shifts around 1.5–2.5 ppm).

  • Reaction Initiation: Add anhydrous 1,4-Dioxane, seal the vial, and remove it from the glovebox.

    • Causality: LiBr acts as the relay catalyst. The bromide ion attacks the strained bicyclic system, opening it to form a reactive intermediate that the Nickel catalyst can easily intercept[8].

  • Heating: Stir the reaction mixture at 80 °C for 16 hours.

    • Self-Validation Checkpoint: The initial ring-opening of the ABB is exothermic; a slight, transient temperature bump upon reaching thermal equilibrium indicates successful initiation of the strain-release mechanism.

  • Isolation: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the quaternary-center-bearing azetidine.

Downstream Validation of Azetidine-Incorporated Molecules

Once the azetidine scaffold is successfully synthesized, its impact on the molecule's biological profile must be validated:

  • Metabolic Stability Assays: Incubate the novel azetidine compound with human liver microsomes (HLMs). Because azetidines lack the easily oxidizable α-protons found in morpholines and piperidines, LC-MS/MS quantification typically reveals a significantly prolonged half-life (t₁/₂)[1][9].

  • Target Binding & Efficacy: Compare the IC₅₀ of the azetidine analog against the legacy lead compound. For instance, replacing a cyclohexyl or pyrrolidine ring with an azetidine amide in STAT3 inhibitors has been shown to yield sub-micromolar potencies (IC₅₀ ~ 0.34 μM) while simultaneously improving cell membrane permeability[4].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: nih.gov.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. Source: nih.gov.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: rsc.org.
  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines. Source: acs.org.
  • Examples of azetidine-based bioisosters. Source: researchgate.net.
  • Radical strain-release photocatalysis for the synthesis of azetidines. Source: unipr.it.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Source: domainex.co.uk.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: acs.org.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Source: organic-chemistry.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Disubstituted Azetidine Synthesis

Welcome to the Technical Support Center for the synthesis of disubstituted azetidines. The construction of these highly strained, four-membered nitrogenous heterocycles (~25.4 kcal/mol ring strain) presents unique thermo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of disubstituted azetidines. The construction of these highly strained, four-membered nitrogenous heterocycles (~25.4 kcal/mol ring strain) presents unique thermodynamic and kinetic challenges[1]. This guide provides drug development professionals and synthetic chemists with mechanistic diagnostics, self-validating protocols, and quantitative troubleshooting strategies to overcome common side reactions such as unwanted ring-openings, cheletropic extrusions, and competitive cyclizations.

Mechanistic Diagnostics & Troubleshooting

Issue A: Competing Cyclization Pathways (4-exo-tet vs. 5-endo-tet)

When synthesizing azetidines via the intramolecular aminolysis of epoxides (e.g., cis-3,4-epoxy amines), the desired 4-exo-tet cyclization often competes with the 5-endo-tet pathway[2].

  • Causality: While the 4-exo-tet pathway is kinetically favored, the transition state leading to the strained four-membered ring is highly sensitive to steric hindrance. If the substituents are bulky, the activation energy for the 4-exo-tet pathway increases, allowing the thermodynamically more stable five-membered pyrrolidine ring (5-endo-tet product) to dominate[2][3].

  • Resolution: The application of specific Lewis acids, such as La(OTf)₃, coordinates the epoxide oxygen, polarizing the C-O bond and strictly directing the regioselectivity toward the azetidine[4][5].

G A cis-3,4-Epoxy Amine B La(OTf)3 Coordination A->B Catalyst Addition C 4-exo-tet Cyclization B->C Regioselective Activation D 5-endo-tet Cyclization B->D Thermal/Uncatalyzed Pathway E Disubstituted Azetidine (Desired) C->E F Pyrrolidine Byproduct (Side Reaction) D->F

Regioselective control of epoxy amine cyclization pathways.

Issue B: Cheletropic Extrusion & Ring Opening

During the one-carbon ring expansion of aziridines to azetidines using diazo compounds, an aziridinium ylide intermediate forms. A major side reaction here is the cheletropic extrusion of an olefin, which competes directly with the desired [1,2]-Stevens rearrangement[2]. Additionally, formed azetidines are highly susceptible to acid-catalyzed ring-opening[3][6].

  • Causality: The high energy of the transition state required to form the strained azetidine ring makes fragmentation (extrusion) entropically and enthalpically competitive.

  • Resolution: Transitioning to a biocatalytic approach (e.g., using engineered cytochrome P450 variants like P411-AzetS) lowers the activation barrier specifically for the rearrangement, effectively suppressing the olefin extrusion[2].

Issue C: E/Z Isomerization in Photochemical Cyclizations

Photochemical [2+2] cycloadditions (aza-Paternò-Büchi reactions) are powerful for assembling azetidines[1][7]. However, E/Z isomerization of the imine precursors frequently plummets yields[4].

  • Causality: Direct UV irradiation provides enough energy to break the π-bond of imines, causing rapid E/Z isomerization and leading to non-productive excited states.

  • Resolution: Utilizing visible-light-mediated photocatalysis (e.g., blue light with Ir/Ru catalysts) selectively excites the photocatalyst without triggering direct imine isomerization[1][2].

Self-Validating Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis

Objective: Synthesize cis-2,3-disubstituted azetidines while entirely suppressing pyrrolidine (5-endo-tet) formation and intermolecular oligomerization[5].

  • Preparation: Dissolve the cis-3,4-epoxy amine precursor (1.0 mmol) in anhydrous toluene to a concentration of 0.05 M.

    • Causality: Toluene is a non-coordinating solvent that will not compete with the epoxide for the Lewis acid. The high dilution (0.05 M) statistically minimizes intermolecular collisions, favoring the intramolecular 4-exo-tet cyclization over oligomerization[5].

  • Catalysis: Add La(OTf)₃ (10 mol%) to the solution at 0 °C under an inert argon atmosphere.

  • Reaction: Stir the mixture, allowing it to warm to room temperature. Monitor via TLC.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot and analyze via crude ¹H NMR. The disappearance of epoxide proton signals and the emergence of highly shielded azetidine ring protons (typically 2.5–4.0 ppm) confirm successful 4-exo-tet cyclization. If signals corresponding to a 5-membered ring appear, verify the anhydrous nature of your catalyst.

  • Workup: Quench with saturated aqueous NaHCO₃ (to prevent acid-catalyzed ring opening), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography[5].

Protocol 2: Visible-Light-Mediated Aza-Paternò-Büchi Reaction

Objective: Synthesize highly substituted azetidines while preventing E/Z isomerization side reactions[1][2].

  • Preparation: Combine the 2-isoxazoline-3-carboxylate (imine equivalent) and the alkene substrate in a Schlenk tube with anhydrous acetonitrile[1].

  • Catalyst Addition: Add the visible-light photocatalyst, Ir(ppy)₃ (2 mol%).

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the Ir(ppy)₃ photocatalyst, halting the catalytic cycle.

  • Irradiation: Irradiate with blue LEDs (λ = 450 nm) at room temperature for 12-24 hours.

    • Causality: Blue light selectively excites the Ir-catalyst without providing the high energy required to directly break the imine π-bond (which UV light would do), thus preventing E/Z isomerization[1].

  • Self-Validation Checkpoint: Perform GC-MS analysis of the crude mixture. The absence of mass peaks corresponding to the E-isomer of the starting material validates the suppression of the isomerization side reaction.

Quantitative Data: Side Reaction Suppression

The following table summarizes the impact of optimized conditions on suppressing major side reactions during azetidine synthesis.

Reaction TypePrecursorCatalyst / ConditionsDesired Azetidine Yield (%)Major Side ProductSide Product Yield (%)Ref
Epoxide Aminolysis cis-3,4-Epoxy amineUncatalyzed / Thermal35 - 45Pyrrolidine (5-endo-tet)40 - 50[2]
Epoxide Aminolysis cis-3,4-Epoxy amineLa(OTf)₃ (10 mol%), Toluene85 - 92Pyrrolidine (5-endo-tet)< 5[5]
Aziridine Expansion N-substituted aziridineThermal / Diazo compound20 - 30Olefin (Cheletropic extrusion)60 - 70[2]
Aziridine Expansion N-substituted aziridineP411-AzetS Biocatalyst88 - 95Olefin (Cheletropic extrusion)< 2[2]
Photocycloaddition 2-isoxazoline-3-carboxylateUV Irradiation15 - 25E/Z Isomers / Degradation50 - 65[4]
Photocycloaddition 2-isoxazoline-3-carboxylateVisible Light / Ir(ppy)₃75 - 85E/Z Isomers< 5[1]

Troubleshooting Workflow & FAQs

G Start Low Azetidine Yield Q1 Is the starting material consuming rapidly? Start->Q1 Degradation Check for Ring Opening or Polymerization Q1->Degradation Yes, but no product Q2 Are larger ring byproducts forming? Q1->Q2 No, sluggish reaction Regio Optimize Regioselectivity (e.g., La(OTf)3 catalyst) Q2->Regio Yes (e.g., Pyrrolidines) Dilution Intermolecular Side Reactions: Run at High Dilution Q2->Dilution No, oligomers forming

Diagnostic workflow for troubleshooting low yields in azetidine synthesis.

Frequently Asked Questions

Q1: My intramolecular cyclization is yielding mostly intermolecular oligomers. How can I shift the equilibrium? A1: The high ring strain of the azetidine (~25.4 kcal/mol) makes the intramolecular 4-exo-tet cyclization kinetically challenging, allowing intermolecular nucleophilic attacks to compete[1]. Run the reaction under strict high dilution conditions (e.g., < 0.05 M) to statistically favor the intramolecular pathway[5].

Q2: How do I prevent the acid-catalyzed ring opening of my newly synthesized azetidine during workup? A2: Azetidines are highly susceptible to acid-catalyzed ring opening to form larger heterocyclic systems or acyclic amino compounds[3][6]. Always quench reactions with a mild base (e.g., saturated NaHCO₃). Avoid prolonged exposure to silica gel during column chromatography; if necessary, use basic alumina or deactivate your silica gel with 1% triethylamine prior to loading[4].

Q3: Why am I observing significant alkene formation during the ring expansion of N-substituted aziridines? A3: This is caused by the cheletropic extrusion of an olefin from the aziridinium ylide intermediate, which competes with the desired [1,2]-Stevens rearrangement[2]. To suppress this, transition to a biocatalytic approach using engineered cytochrome P450 variants (e.g., P411-AzetS), which significantly lowers the activation energy specifically for the rearrangement pathway[2].

References
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 1

  • Common side reactions in the synthesis of 3-substituted azetidines. Benchchem. 2

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. 3

  • Technical Support Center: Diastereoselective Azetidine Synthesis. Benchchem. 4

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. NIH / PMC. 7

  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. Benchchem. 5

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters - ACS Publications. 6

Sources

Troubleshooting

Improving the yield of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate synthesis

Welcome to the Advanced Technical Support Center for the synthesis of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate . This guide is designed for medicinal chemists and process scientists dealing with the unique cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate . This guide is designed for medicinal chemists and process scientists dealing with the unique challenges of constructing highly strained, sp³-rich bis-azetidine scaffolds.

Constructing the C2–C3' linkage between two azetidine rings typically relies on a C(sp³)–C(sp³) Negishi cross-coupling between an N-Boc-azetidin-2-ylzinc reagent and a 1-Cbz-3-iodoazetidine electrophile, followed by selective deprotection. Below, we dissect the mechanistic failure points of this route and provide field-proven troubleshooting protocols.

I. Mechanistic Workflow & Critical Failure Points

The successful synthesis of this bis-azetidine requires navigating the thermodynamic instability of lithiated 4-membered azaheterocycles and the kinetic hurdles of alkyl-alkyl cross-coupling.

BisAzetidineSynthesis N1 N-Boc Azetidine (Starting Material) N2 C2-Lithiation (sec-BuLi, TMEDA, -78°C) N1->N2 Step 1 N3 Transmetalation (ZnCl2) N2->N3 Step 2 F1 Failure: Ring Opening (Ethylene + Imine) N2->F1 T > -60°C N4 Negishi Cross-Coupling (1-Cbz-3-iodoazetidine, Pd cat.) N3->N4 Step 3 N5 Hydrogenolysis (Pd(OH)2/C, H2) N4->N5 Step 4 F2 Failure: β-Hydride Elimination N4->F2 Slow Reductive Elim. N6 tert-Butyl 2-(azetidin-3-yl) azetidine-1-carboxylate N5->N6 Final Product

Workflow of bis-azetidine synthesis highlighting critical failure points and mechanistic pathways.

II. Troubleshooting Guide & FAQs

Q1: Why does my N-Boc azetidine starting material degrade during C2-lithiation, resulting in poor downstream transmetalation yields?

Causality: Direct α-lithiation of N-Boc azetidine is highly problematic due to the thermodynamic instability of the resulting α-lithiated complex[1]. The inherent ring strain of the 4-membered azaheterocycle, combined with the electron-withdrawing nature of the Boc group, makes the intermediate highly susceptible to cycloreversion. If the internal temperature rises above -60 °C, the ring fragments into ethylene and an N-Boc imine. Solution: You must maintain internal reaction temperatures strictly at or below -78 °C during the addition of sec-BuLi and TMEDA. If scalability makes cryogenic control difficult, utilize a Sn–Li exchange strategy starting from an N-Boc-2-(tributylstannyl)azetidine precursor. This allows for a more controlled generation of the configurationally stable α-lithiated species before rapid transmetalation with ZnCl₂[1].

Q2: The Negishi cross-coupling between the azetidin-2-ylzinc reagent and 1-Cbz-3-iodoazetidine yields predominantly homocoupled or reduced byproducts. How can I drive the C(sp³)–C(sp³) bond formation?

Causality: The efficient formation of C(sp³)–C(sp³) bonds is notoriously difficult. The oxidative addition step of alkyl electrophiles (like 3-iodoazetidine) is relatively slow; furthermore, the generated alkyl metal complex rapidly undergoes β-hydride elimination, preventing the coupling process[2]. Solution: The choice of the palladium ligand is critical to accelerate reductive elimination before β-hydride elimination can occur. Switch from standard Pd(PPh₃)₄ to a highly active, sterically demanding precatalyst such as SPhos Pd G4 or Pd-PEPPSI-IPentCl[3]. Additionally, using a highly polar co-solvent system (e.g., DMA/THF 1:1) increases the nucleophilicity of the organozinc species, driving the transmetalation step forward.

Q3: During the final deprotection step to remove the Cbz group, I observe partial loss of the Boc group and/or ring opening. How can I achieve selective deprotection?

Causality: Standard hydrogenation using Pd/C in acidic media (often used to speed up sluggish deprotections) can inadvertently cleave the acid-sensitive tert-butyl carbamate (Boc) group or trigger ring-opening of the highly strained bis-azetidine core. Solution: Perform a strictly neutral hydrogenolysis using 20% Pd(OH)₂/C (Pearlman's catalyst) in methanol under 1 atm of H₂ at room temperature[4]. Filter through Celite immediately upon completion (monitored by TLC) to prevent prolonged exposure to the active metal surface.

III. Quantitative Optimization Data

The table below summarizes the critical parameter shifts required to convert a failing bis-azetidine synthesis into a high-yielding protocol.

Optimization ParameterStandard ConditionOptimized ConditionMechanistic ImpactYield Shift
Lithiation Temp. -40 °C-78 °C (Strict internal control)Prevents cycloreversion+45%
Transmetalation ZnBr₂ZnCl₂ (Anhydrous, flame-dried)Enhances organozinc stability+15%
Pd Catalyst Pd(PPh₃)₄ (10 mol%)SPhos Pd G4 (5 mol%)Suppresses β-hydride elimination+50%
Solvent (Coupling) Pure THFTHF / DMA (1:1)Accelerates transmetalation+20%
Deprotection Pd/C, H₂, trace HClPd(OH)₂/C, H₂, Neutral MeOHPrevents Boc cleavage+35%

IV. Self-Validating Experimental Protocols

To ensure reproducibility, follow this step-by-step methodology for the critical C(sp³)–C(sp³) bond formation and subsequent deprotection.

Step 1: Preparation of the Organozinc Reagent (Lithiation & Transmetalation)
  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc azetidine (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.1 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Add TMEDA (1.1 equiv) followed by the dropwise addition of sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) via syringe pump over 15 minutes. Stir for exactly 30 minutes at -78 °C.

  • Transmetalation: Add a freshly prepared solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes to yield the (N-Boc-azetidin-2-yl)zinc(II) chloride reagent.

Step 2: Negishi Cross-Coupling
  • Catalyst Activation: In a separate flame-dried flask, dissolve 1-Cbz-3-iodoazetidine (0.9 equiv, 9 mmol) and SPhos Pd G4 precatalyst (5 mol%) in anhydrous DMA (volume equal to the THF used in Step 1).

  • Coupling: Transfer the organozinc solution from Step 1 to the electrophile flask via cannula under positive argon pressure.

  • Reaction: Heat the resulting mixture to 60 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 1-Cbz-3-(1-Boc-azetidin-2-yl)azetidine.

Step 3: Selective Hydrogenolysis
  • Setup: Dissolve the purified intermediate from Step 2 in anhydrous, neutral Methanol (0.05 M).

  • Reaction: Add 20% Pd(OH)₂/C (10% w/w). Purge the reaction vessel with argon, then backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 2-4 hours, monitoring strictly by TLC.

  • Isolation: Upon complete consumption of the starting material, immediately filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol, concentrate the filtrate in vacuo, and dry under high vacuum to afford the final product: tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate .

V. References

  • Electrophile dependent mechanisms in the asymmetric trapping of α-lithio-N-(tert-butoxythiocarbonyl)azetidine Source: Semantic Scholar (Chem. Commun.) URL:

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis Source: National Institutes of Health (NIH / PMC) URL:

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake Source: National Institutes of Health (NIH / PMC) URL:

Sources

Optimization

Challenges in the purification of Boc-protected azetidine compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Purifying Boc-protected azetidines presents a unique intersection of chemical challenges: the inherent instability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Purifying Boc-protected azetidines presents a unique intersection of chemical challenges: the inherent instability of a highly strained four-membered heterocycle combined with the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.

This guide bridges theoretical mechanistic chemistry with field-proven analytical workflows to help you troubleshoot degradation, optimize chromatography, and ensure accurate quantification.

Diagnostic Troubleshooting Workflows

Before altering your experimental setup, use the diagnostic logic tree below to isolate the root cause of your purification failure.

Troubleshooting Start Boc-Azetidine Purification Issue Q1 Is the API degrading during the run? Start->Q1 Q2 Is the API invisible on the chromatogram? Start->Q2 Deg_Type Identify Method Q1->Deg_Type Yes Sol_Detect Use ELSD, CAD, or UV at 214 nm Q2->Sol_Detect Lack of UV chromophore Silica Normal Phase (Silica Gel) Deg_Type->Silica HPLC Reversed-Phase HPLC Deg_Type->HPLC Sol_Silica Use Et3N-Neutralized Silica Gel Silica->Sol_Silica Acidic silanols cause ring-opening Sol_HPLC Use Neutral/Basic Modifiers (NH4HCO3) HPLC->Sol_HPLC TFA/FA cleaves Boc & opens ring

Diagnostic workflow for troubleshooting Boc-azetidine purification issues.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does my Boc-azetidine degrade into multiple spots on a standard silica TLC plate or column? A: The degradation is driven by a synergistic failure mode. Standard silica gel is mildly acidic due to free silanol groups[1]. The Boc group is notoriously sensitive to acidic environments[1]. Once the silica catalyzes the premature cleavage of the Boc group, the exposed azetidine nitrogen is protonated. Azetidines possess approximately 25.4 kcal/mol of inherent ring strain[2]. Protonation activates the ring, making it highly susceptible to nucleophilic attack (often via an SN2-type mechanism) or intramolecular decomposition, leading to irreversible ring-opening[3][4].

Mechanism BocAz Boc-Protected Azetidine Acid Acidic Conditions (Silica/TFA) BocAz->Acid Exposure Deprotect Deprotected Azetidine (Transient) Acid->Deprotect Boc Cleavage RingOpen Ring-Opened Decomposition Products Deprotect->RingOpen Nucleophilic Attack (Relieves 25.4 kcal/mol strain)

Acid-mediated Boc deprotection and subsequent strain-driven azetidine ring-opening pathway.

Q: Why do I lose my product during standard Reversed-Phase HPLC (RP-HPLC) purification? A: Standard RP-HPLC mobile phases typically utilize 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to suppress silanol ionization and improve peak shape[5]. While robust amides tolerate this, the Boc group is highly labile to strong acids like TFA[4]. Extended exposure to these modifiers during the gradient run or during fraction concentration causes in-situ deprotection and subsequent ring degradation.

Q: My LC-MS shows the correct mass, but the UV trace is flat. How do I track fractions? A: Unless your azetidine is functionalized with an aromatic ring or conjugated system, the aliphatic Boc-azetidine core lacks a strong UV chromophore[5]. Detection at standard wavelengths (254 nm or 280 nm) will fail. You must monitor the carbamate amide bond at lower wavelengths (e.g., 214 nm) or utilize universal detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[5][6].

Quantitative Data: HPLC Modifier Selection

To prevent degradation during RP-HPLC, the choice of mobile phase modifier is critical. The table below summarizes the causality between pH, structural integrity, and expected recovery rates.

Mobile Phase ModifierApprox. pHBoc Group StabilityAzetidine Ring IntegrityExpected Recovery (%)
0.1% TFA ~2.0Poor (Rapid Cleavage)Poor (Ring-opening)< 30%
0.1% Formic Acid ~2.7ModeratePoor to Moderate50 - 60%
None (Pure H2O/MeCN) ~7.0ExcellentExcellent> 90% (Broad peaks)
10 mM NH₄HCO₃ ~7.8ExcellentExcellent> 95% (Sharp peaks)
0.1% NH₄OH ~10.0ExcellentExcellent> 95%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the environmental conditions are safe for your strained heterocycle before the API is committed.

Protocol A: Triethylamine (Et₃N)-Neutralized Silica Gel Chromatography

Purpose: To prevent acid-catalyzed Boc cleavage and ring-opening during normal-phase purification[1][7].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and spike it with 1% to 2% (v/v) Triethylamine (Et₃N).

  • Slurry Preparation: In a separate Erlenmeyer flask, create a slurry of standard silica gel (230–400 mesh) using the Et₃N-spiked solvent. Stir gently for 10–15 minutes. Causality: This incubation period allows the basic Et₃N to fully interact with and neutralize the acidic silanol sites on the silica matrix[1].

  • Column Packing: Pour the slurry into the glass column. Rinse the sides with the neutralized solvent and apply gentle air pressure to pack a uniform bed.

  • Validation Step (Critical): Flush the packed column with at least 3 column volumes (CV) of the Et₃N-spiked solvent. Collect a drop of the eluent from the stopcock and spot it onto wet pH indicator paper. Do not proceed unless the pH reads ≥ 7.5.

  • Sample Loading: Dissolve the crude Boc-azetidine in a minimum volume of the neutralized solvent. Load it carefully onto the silica bed.

  • Elution: Run the chromatography as rapidly as possible to minimize the stationary phase contact time[1].

  • Post-Purification: Immediately concentrate the collected fractions in vacuo. Co-evaporate the residue with toluene (2 x 10 mL) to azeotropically remove any residual Et₃N.

Protocol B: Preparative RP-HPLC with ELSD Detection and Mobile Phase Compensation

Purpose: To purify non-chromophoric Boc-azetidines without acidic degradation, ensuring accurate fraction collection[5][8].

  • System Setup: Equip the preparative HPLC with a C18 or C4 column[5]. Plumb an ELSD or CAD in parallel with the fraction collector using a passive flow splitter (e.g., 100:1 split ratio).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade Water (pH ~7.8).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Strictly avoid TFA or Formic Acid.

  • Detector Optimization & Compensation: Set the ELSD drift tube temperature to 40–50 °C. Because ELSD response factors fluctuate drastically with changing mobile phase compositions during a gradient[8], utilize mobile phase compensation . Plumb a secondary make-up pump post-column (pre-detector) running an inverse gradient to ensure the ELSD receives a constant solvent composition[8].

  • Sample Injection: Filter the crude sample through a 0.22 µm PTFE syringe filter[5]. Inject a 50 µL test volume to verify peak shape and retention time.

  • Fraction Collection: Trigger the fraction collector based on the compensated ELSD analog signal.

  • Isolation: Pool the pure fractions and lyophilize immediately. Ammonium bicarbonate is volatile and will sublimate entirely, leaving the pure Boc-azetidine as a stable free base.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH).
  • Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Technical Support Center: Purification of Propargyl-PEG14-Boc Conjugates by HPLC. Benchchem.
  • A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis.
  • Improving the Universal Response of Evaporative Light Scattering Detection by Mobile Phase Compensation. ResearchGate.
  • Perspective Chapter: Mixed-Mode Chromatography. IntechOpen.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Complex Azetidine Derivatives

Azetidines—four-membered nitrogen heterocycles—are highly valued in medicinal chemistry for their ability to improve pharmacokinetic profiles and increase sp³ character in drug candidates. However, their inherent ring st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Azetidines—four-membered nitrogen heterocycles—are highly valued in medicinal chemistry for their ability to improve pharmacokinetic profiles and increase sp³ character in drug candidates. However, their inherent ring strain makes them exceptionally prone to degradation. This technical guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to successfully navigate the tert-butyloxycarbonyl (Boc) deprotection of complex, functionalized azetidines.

Mechanistic Causality: Why Do Azetidine Rings Open?

The fundamental challenge in azetidine chemistry is balancing protecting group removal with ring stability. Under strong Brønsted acid conditions (e.g., neat Trifluoroacetic Acid (TFA) or HCl in dioxane), the azetidine nitrogen is rapidly protonated. This protonation significantly activates the strained four-membered ring toward nucleophilic attack by the counterion (e.g., trifluoroacetate) or solvent molecules, leading to irreversible1[1].

To circumvent this, the troubleshooting logic dictates three potential pathways:

  • Lower the acidity : Utilize mild Lewis acids that coordinate rather than protonate.

  • Eliminate nucleophiles : Perform reactions in strictly anhydrous, non-nucleophilic environments.

  • Switch mechanisms : Employ orthogonal, non-acidic deprotection strategies (e.g., base-promoted solvolysis).

Deprotection Strategy Decision Matrix

Use the following logical workflow to determine the optimal deprotection condition for your specific azetidine derivative.

BocDeprotection Start N-Boc Azetidine Deprotection CheckSens Acid-sensitive groups present? (e.g., nitriles) Start->CheckSens BaseMethod Base-Promoted (Cs2CO3 / MeOH) CheckSens->BaseMethod Yes AcidMethod Acid-Mediated Deprotection CheckSens->AcidMethod No CheckStrain Ring-opening observed with standard TFA? AcidMethod->CheckStrain StandardTFA Standard TFA/DCM (0 °C to RT) CheckStrain->StandardTFA No MildAcid1 TMSOTf / 2,6-Lutidine CheckStrain->MildAcid1 Yes (Lewis Acid) MildAcid2 Oxalyl Chloride / MeOH CheckStrain->MildAcid2 Yes (Mild Brønsted)

Decision tree for selecting optimal Boc deprotection conditions for azetidines.

Quantitative Comparison of Deprotection Strategies

The following table summarizes the performance indicators for various deprotection methods based on literature data and typical laboratory outcomes.

Deprotection StrategyReagents & ConditionsChemoselectivityRing-Opening RiskTypical Yield
Standard Acidic TFA in DCM (1:1), 0 °C to RTLow (Cleaves other acid-sensitive groups)HighVariable
Lewis Acid-Mediated TMSOTf, 2,6-Lutidine, DCM, 0 °CHighLow>85%
Mild Brønsted Acid Oxalyl Chloride, MeOH, RTModerateLow>80%
Base-Promoted Cs₂CO₃, MeOH, RefluxVery High (Preserves nitriles)None>90%
Thermal Flow TFE or MeOH, 150–240 °C, FlowHighNone80–95%

Frequently Asked Questions (FAQs)

Q1: My azetidine ring is opening during standard TFA-mediated Boc deprotection. How can I prevent this? A1: The high ring strain of the azetidine ring makes it susceptible to cleavage under strong acidic conditions. Switch to a Lewis acid-mediated approach using 2[2]. TMSOTf cleaves the Boc group via a silyl carbamate intermediate, avoiding the generation of a highly acidic proton that would otherwise protonate the azetidine nitrogen and trigger fragmentation.

Q2: I have a highly acid-sensitive functional group (e.g., a nitrile) on my azetidine scaffold. Both TFA and TMSOTf cause degradation. What is the alternative? A2: Conventional acid-mediated Boc deprotection is often incompatible with nitriles, leading to partial hydrolysis. You should utilize a3 using Cesium Carbonate (Cs₂CO₃) in refluxing methanol[3]. This method affords the free amine in excellent yield (>90%) while fully preserving the nitrile functionality and the strained ring.

Q3: The deprotection seems successful by LC-MS, but I am losing my product during the aqueous workup. Why? A3: Unprotected, low-molecular-weight azetidines are highly volatile and extremely water-soluble. Avoid standard aqueous extractions. Instead, isolate the product as a stable salt (e.g., hydrochloride or trifluoroacetate) by directly concentrating the reaction mixture in vacuo, or utilize a catch-and-release solid-phase extraction (e.g., SCX-2 resin) to isolate the free base.

Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Deprotection (TMSOTf / 2,6-Lutidine)

Causality: This protocol utilizes TMSOTf as a powerful silylating agent. 2,6-lutidine is included as a sterically hindered, non-nucleophilic base to scavenge any adventitious triflic acid, ensuring the reaction medium remains non-protonating to protect the azetidine core[2].

  • Setup: In an oven-dried flask under inert atmosphere (N₂ or Argon), dissolve the N-Boc azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 2,6-lutidine (1.5 eq) and stir for 5 minutes.

  • Activation: Slowly add TMSOTf (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes.

  • Self-Validation Step: Remove a 10 µL aliquot, quench into 100 µL of saturated aqueous NaHCO₃, extract with 100 µL of Ethyl Acetate, and spot on a TLC plate (Ninhydrin stain). The disappearance of the starting material validates completion.

  • Isolation: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Promoted Deprotection (Cs₂CO₃ / MeOH)

Causality: Designed specifically for azetidines bearing acid-labile groups (like nitriles). It relies on basic solvolysis, completely bypassing the protonation-induced ring strain relief pathway[3].

  • Setup: Dissolve the N-Boc azetidine (1.0 eq) in HPLC-grade Methanol (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring for 2–3 hours.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. The system is validated when the M+H peak of the Boc-protected species disappears, and the free amine appears without any +18 Da peaks (which would indicate unwanted nitrile hydrolysis).

  • Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the cake with additional Methanol. Concentrate the filtrate in vacuo to yield the free amine.

Protocol C: Mild Acidic Deprotection (Oxalyl Chloride / MeOH)

Causality: Oxalyl chloride reacts with methanol to generate HCl in situ in a highly controlled manner, alongside reactive electrophilic species that facilitate Boc removal without the harsh, uncontrolled protonation spikes seen with neat TFA[4].

  • Setup: Dissolve the N-Boc azetidine (1.0 eq) in anhydrous Methanol (0.1 M).

  • Activation: Cool the solution to 0 °C. Carefully add Oxalyl Chloride (3.0 eq) dropwise. Note: Sputtering and gas evolution will occur.

  • Reaction: Stir the mixture at room temperature for 1–4 hours.

  • Self-Validation Step: The evolution of gas (CO, CO₂) serves as a visual indicator of the active deprotection mechanism. The cessation of bubbling strongly correlates with reaction completion (confirm via TLC).

  • Isolation: Concentrate the reaction mixture directly under reduced pressure to quantitatively yield the azetidine hydrochloride salt.

References

  • BenchChem. "Troubleshooting guide for the deprotection of N-protected 3-(Phenoxymethyl)azetidine." BenchChem Technical Support.
  • BenchChem. "A Comparative Study of Deprotection Methods for Boc-Arg-OMe." BenchChem Technical Support.
  • Parvez, M. S. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions." ChemRxiv.
  • BenchChem. "(S)-1-N-Boc-2-Methylpiperazine | 169447-70-5." BenchChem Technical Support.
  • Aganda, K. C., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC - NIH.
  • Organic Process Research & Development. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

Welcome to the Advanced Synthesis Support Center. The target molecule, tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, is a highly constrained, sp3-rich bis-azetidine scaffold increasingly utilized as a rigid pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The target molecule, tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, is a highly constrained, sp3-rich bis-azetidine scaffold increasingly utilized as a rigid piperazine isostere in modern drug discovery.

Synthesizing asymmetric 2,3'-biazetidines requires overcoming significant thermodynamic and kinetic hurdles. Due to the ~26 kcal/mol ring strain inherent to four-membered nitrogen heterocycles, traditional cross-coupling methods often fail, leading to ring-opening or degradation. The most robust route relies on Metallaphotoredox Csp3–Csp3 Cross-Electrophile Coupling (XEC) , merging nickel catalysis with visible-light photoredox catalysis to couple a C2-bromoazetidine with a C3-iodoazetidine [1].

This guide provides deep mechanistic troubleshooting, analytical signatures, and self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Workflow & Causality

To troubleshoot effectively, you must understand the causality of the dual catalytic cycle. The reaction relies on the precise kinetic matching of two distinct cycles:

  • Nickel Cycle: A Ni(0) catalyst undergoes oxidative addition into the less sterically hindered, more electrophilic tert-butyl 2-bromoazetidine-1-carboxylate.

  • Photoredox Cycle: An Iridium photocatalyst (e.g., Ir(ppy)₂dtbbpy) undergoes Single Electron Transfer (SET) to generate a transient C3-azetidinyl radical from 1-benzyl-3-iodoazetidine.

The cross-coupling only succeeds if the C3-radical is captured by the Ni(II) intermediate before it can dimerize or abstract a hydrogen atom [2].

G Ni0 Ni(0) Catalyst NiII Ni(II)-C2-Azetidinyl Ni0->NiII Oxidative Addition (C2-Br Azetidine) NiIII Ni(III)-Dialkyl NiII->NiIII Radical Capture NiI Ni(I) Species NiIII->NiI Product 2,3'-Biazetidine Product NiIII->Product Reductive Elimination NiI->Ni0 SET Reduction PC_IrIII Ir(III) Photocatalyst PC_IrII Ir(II) Reduced State PC_IrIII->PC_IrII Sacrificial Donor PC_IrII->PC_IrIII SET to Ni(I) Radical C3-Azetidinyl Radical PC_IrII->Radical SET to C3-I Azetidine Radical->NiIII

Figure 1: Metallaphotoredox dual catalytic cycle for Csp3-Csp3 cross-electrophile coupling.

Part 2: Troubleshooting FAQs & Byproduct Identification

Q1: I am observing a significant amount of 3,3'-biazetidine and 2,2'-biazetidine homocoupling products. How do I favor the cross-coupled 2,3'-biazetidine? Expertise & Experience: Homocoupling in cross-electrophile coupling occurs when the rates of oxidative addition and radical generation are kinetically mismatched. If the Ir-photocatalyst generates the C3-azetidinyl radical too rapidly relative to the Ni(0) oxidative addition into the C2-bromoazetidine, the transient radicals will dimerize (yielding 3,3'-biazetidine). Conversely, if radical generation is too slow, the Ni(II) species may undergo off-target pathways. Solution: Modulate the radical generation rate. You can achieve this by lowering the photocatalyst loading (from 2 mol% to 0.5 mol%) or by utilizing a syringe pump to slowly add the 1-benzyl-3-iodoazetidine over 4 hours, keeping its steady-state concentration low.

Q2: My LC-MS shows a mass corresponding to [M+18] and NMR indicates the loss of azetidine ring protons. What is causing this? Expertise & Experience: You are observing ring-opened amino alcohol byproducts. Azetidines are highly strained. Under Lewis acidic conditions (e.g., high concentrations of unliganded Ni(II) salts) or elevated temperatures, the azetidine ring is susceptible to nucleophilic attack by adventitious water or solvent, yielding linear 3-amino-propanol derivatives. Solution: Ensure strictly anhydrous conditions (glovebox setup). Add a mild, non-nucleophilic base like 2,6-lutidine to buffer any HX generated during the catalytic cycle, preventing acid-catalyzed ring opening.

Q3: Why am I seeing extensive protodehalogenation (reduced azetidine monomers) instead of the coupled product? Expertise & Experience: Protodehalogenation is a classic off-target pathway. It occurs when the C3-azetidinyl radical undergoes Hydrogen Atom Transfer (HAT) from the solvent (e.g., THF) or the sacrificial amine donor before it can be intercepted by the Ni(II) complex. Solution: Switch to a solvent with stronger C-H bonds (e.g., acetonitrile or benzene) or use a more sterically hindered amine donor that is less susceptible to unwanted HAT.

Troubleshooting Start Crude Mixture Analysis Homocoupling High Homocoupling Start->Homocoupling RingOpen Linear Amino Alcohols Start->RingOpen Dehalogenation Reduced Monomers Start->Dehalogenation FixHomo Adjust Ni:Ir Ratio & Addition Rate Homocoupling->FixHomo FixRing Lower Temp & Use Non-Nucleophilic Base RingOpen->FixRing FixDehal Use Deuterated Solvent or Change Donor Dehalogenation->FixDehal

Figure 2: Troubleshooting logic for identifying and resolving common azetidine byproducts.

Part 3: Quantitative Data & Analytical Signatures

To ensure a self-validating workflow, use the following analytical signatures to rapidly quantify your crude mixture via LC-MS and ¹H NMR.

Compound TypeStructure / IdentityESI-MS [M+H]⁺Characteristic ¹H NMR Signature (CDCl₃)
Target Product tert-Butyl 2-(1-benzylazetidin-3-yl)azetidine-1-carboxylate303.4Boc singlet at 1.45 ppm; distinct multiplet at 4.2–4.4 ppm (C2-H).
Byproduct 1 3,3'-Biazetidine (Homocoupled dimer, N-benzyl)293.4High symmetry; absence of Boc signal; simplified multiplet at 3.1 ppm.
Byproduct 2 Ring-opened amino alcohol (C2-cleavage)321.4Loss of highly shielded azetidine protons; linear CH₂ multiplets at 2.8–3.5 ppm.
Byproduct 3 Reduced C2 monomer (N-Boc-azetidine)158.2Simple symmetric azetidine signals; triplet at 3.9 ppm (4H).
Part 4: Standardized Experimental Protocol

This protocol outlines the optimal conditions for the synthesis of the protected precursor, followed by debenzylation to yield the final target. Trustworthiness Check: This protocol incorporates a mandatory kinetic checkpoint to validate the catalytic cycle before committing the entire batch.

Step 1: Metallaphotoredox Cross-Coupling

  • Preparation: Inside an argon-filled glovebox, add NiCl₂·dme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) to an oven-dried 20 mL vial equipped with a stir bar.

  • Reagent Addition: Add tert-butyl 2-bromoazetidine-1-carboxylate (1.0 equiv, 1.0 mmol) and 1-benzyl-3-iodoazetidine (1.5 equiv, 1.5 mmol).

  • Solvent & Base: Add anhydrous Acetonitrile (10 mL) followed by 2,6-lutidine (2.0 equiv) and tris(trimethylsilyl)silane (TTMSS, 1.2 equiv) as the halogen-atom transfer agent.

  • Self-Validation Checkpoint: Seal the vial, remove it from the glovebox, and stir under blue LED irradiation (450 nm). After 45 minutes, remove a 20 µL aliquot, quench with air, and analyze via GC-FID. A successful initiation will show a 1:1.2 consumption ratio of the C2-bromide to C3-iodide. If the C3-iodide is consumed >3x faster, halt the reaction and decrease the Ir-catalyst loading to prevent homocoupling.

  • Completion: Irradiate for 16 hours at room temperature with a cooling fan to prevent thermal ring-opening.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography to isolate tert-butyl 2-(1-benzylazetidin-3-yl)azetidine-1-carboxylate.

Step 2: Debenzylation (Yielding the Target Molecule)

  • Dissolve the intermediate (1.0 mmol) in methanol (10 mL).

  • Add 10% Pd/C (10 wt%) under an argon atmosphere.

  • Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ for 12 hours.

  • Filter through a pad of Celite, wash with methanol, and concentrate in vacuo to yield pure tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate .

References
  • MacMillan, D. W. C., et al. "Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides." Journal of the American Chemical Society, 2018.[Link]

  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2024.[Link]

Troubleshooting

Strategies for achieving high diastereoselectivity in 3-substituted azetidine synthesis

Welcome to the Advanced Synthesis Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the diastereoselective constr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the diastereoselective construction of 3-substituted and 2,3-disubstituted azetidine scaffolds.

Below, you will find mechanistic troubleshooting FAQs, validated step-by-step protocols, and quantitative stereochemical data to ensure high-fidelity outcomes in your synthetic workflows.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: I am observing poor diastereomeric ratios (d.r.) when synthesizing 2,3-disubstituted azetidines via hydrozirconation. How can I improve the facial selectivity? A1: Poor diastereoselectivity in hydrozirconation usually stems from insufficient steric shielding by the protecting group or elevated reaction temperatures. The hydrozirconation of N-Boc protected allylamines relies on the steric bulk of the N-Boc group to direct the bulky Schwartz's reagent (Cp₂ZrHCl) to the least hindered face of the alkene[1].

  • Causality & Solution: If the protecting group is too small, facial discrimination is lost. Ensure you are using a bulky protecting group like N-Boc. Additionally, while the initial hydrozirconation can be performed at 80 °C in toluene, the subsequent iodination must be strictly controlled at -78 °C to preserve the stereochemical integrity of the organozirconium intermediate before cyclization.

Q2: My target molecule requires a trans-2,3-disubstituted azetidine core, but standard cyclizations predominantly yield the thermodynamically favored cis-isomers. What is the best stereodivergent strategy? A2: To bypass the inherent preference for cis-formation, you should employ a diastereoselective α-metalation strategy on a pre-existing 3-substituted azetidine[2].

  • Causality & Solution: By utilizing a bulky substituent at the C3 position (e.g., an aryl group), directed lithiation using s-BuLi and TMEDA at -78 °C occurs almost exclusively from the less hindered diastereotopic face (antiperiplanar to the C3 substituent). When the electrophile (e.g., MeI or CO₂) is introduced, it is trapped from this same face, cleanly yielding the trans-2,3-disubstituted azetidine.

Q3: During the 4-exo-trig iodo-cyclization of homoallyl amines, I am isolating pyrrolidines instead of the desired cis-2,4-azetidines. How do I prevent this ring expansion? A3: You are likely allowing the reaction mixture to warm up or applying heat during the nucleophilic displacement step[3].

  • Causality & Solution: Electrophile-mediated 4-exo-trig cyclization successfully forms cis-2,4-azetidines bearing a reactive iodide leaving group. However, azetidines are highly strained. Under thermal stress, the molecule undergoes a thermodynamically driven isomerization into the more stable 5-endo product (pyrrolidine). To prevent this, strictly perform the iodo-cyclization and any subsequent nitrogen-nucleophile displacements at room temperature (25 °C) under kinetic control.

Q4: What is the most reliable catalytic method for achieving simultaneous enantio- and diastereoselectivity in 2,3-disubstituted azetidines? A4: Copper-catalyzed boryl allylation of azetines is the premier method for absolute stereocontrol[4].

  • Causality & Solution: This reaction proceeds via a rapid boryl cupration of the azetine followed by a rate-determining allylation. The use of a chiral phosphine ligand (e.g., (S,S)-L1) creates a highly restricted chiral pocket. The reaction proceeds via an intrinsically controlled S_N2' mechanism with allyl phosphates, ensuring complete regio-, enantio-, and diastereoselectivity without the side-reaction of direct electrophile functionalization.

Part 2: Strategic Workflow & Logical Relationships

AzetidineStereo Start Starting Material (Allylamines, Azetines, etc.) Strat1 Hydrozirconation / Iodination (Cp2ZrHCl, NaHMDS) Start->Strat1 N-Boc Allylamines Strat2 Diastereoselective α-Metalation (s-BuLi, TMEDA) Start->Strat2 3-Substituted Azetidines Strat3 Boryl Allylation (CuBr, Chiral Ligand) Start->Strat3 Azetines Strat4 Iodo-cyclization (I2, RT) Start->Strat4 Homoallyl Amines Out1 cis-2,3-Disubstituted Azetidines (High d.r.) Strat1->Out1 Steric Control Out2 trans-2,3-Disubstituted Azetidines (High d.r.) Strat2->Out2 Antiperiplanar Attack Out3 Enantio- & Diastereopure 2,3-Disubstituted Azetidines Strat3->Out3 Chiral Cu-Catalyst Out4 cis-2,4-Disubstituted Azetidines (Kinetic Control) Strat4->Out4 Avoid Heating

Caption: Logical workflow mapping synthetic strategies to specific azetidine diastereomeric outcomes.

Part 3: Verified Experimental Protocols

Protocol A: Diastereoselective Hydrozirconation for cis-2,3-Disubstituted Azetidines[1]

This protocol utilizes steric directing groups to establish cis-geometry via a self-validating sequential one-pot methodology.

  • Hydrozirconation: Dissolve the N-Boc protected chiral allylic amine (1.0 equiv) in anhydrous toluene (0.1 M) under an inert argon atmosphere. Add Schwartz's reagent (Cp₂ZrHCl, 1.1 equiv) portion-wise. Stir the mixture at 80 °C. Validation checkpoint: Monitor by TLC until the starting material is completely consumed (typically 1-2 hours).

  • Electrophilic Trapping (Iodination): Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Dropwise, add a solution of iodine (1.2 equiv) dissolved in anhydrous THF. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Ring Closure: Recool the crude iodocarbamate intermediate to 0 °C. Add a 1.0 M solution of Sodium bis(trimethylsilyl)amide (NaHMDS, 1.5 equiv) in THF dropwise to induce intramolecular cyclization. Stir overnight at room temperature.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with diethyl ether (3x). Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford the cis-2,3-disubstituted azetidine.

Protocol B: Diastereoselective α-Metalation for trans-2,3-Disubstituted Azetidines[2]

This protocol leverages antiperiplanar facial attack to access the thermodynamically less-favored trans-configuration.

  • Substrate Preparation: Dissolve the 3-aryl N-protected azetidine (1.0 equiv) in anhydrous THF (0.05 M) in an oven-dried Schlenk flask under argon.

  • Directed Lithiation: Cool the solution to -78 °C. Slowly add a pre-mixed 1:2 solution of s-BuLi (1.2 equiv) and TMEDA (2.4 equiv). Stir at -78 °C for 1.5 hours. Validation checkpoint: A distinct color change often indicates the formation of the lithiated intermediate.

  • Electrophilic Quench: Add the desired electrophile (e.g., MeI or TMSCl, 1.5 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Workup: Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature. Quench with deionized water, extract with ethyl acetate (3x), dry over MgSO₄, and concentrate. Isolate the trans-isomer via silica gel chromatography.

Part 4: Quantitative Stereochemical Data

The following table summarizes the expected quantitative outcomes based on the synthetic strategy deployed, allowing for rapid comparison of diastereomeric ratios (d.r.).

Synthetic StrategyStarting SubstrateKey ReagentsTemp (°C)Major DiastereomerTypical d.r.Reference
Hydrozirconation / Iodination N-Boc allylaminesCp₂ZrHCl, I₂, NaHMDS80 to -78cis-2,3-disubstituted≥ 95:5[1]
Diastereoselective Metalation 3-Aryl azetidiness-BuLi, TMEDA, Electrophile-78trans-2,3-disubstitutedUp to 20:1[2]
Iodo-cyclization Homoallyl aminesI₂, NaHCO₃25 (RT)cis-2,4-disubstituted> 90:10[3]
Boryl Allylation AzetinesCuBr, Chiral Ligand, B₂pin₂25 (RT)cis-2,3-disubstituted> 99:1[4]

References

  • Title: Access to Enantiomerically Enriched cis-2,3-Disubstituted Azetidines via Diastereoselective Hydrozirconation Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Accessing Trans-Substituted Azetidines through Diastereoselective Metalation Source: ChemRxiv URL: [Link]

  • Title: Diastereoselective Preparation of Azetidines and Pyrrolidines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

Azetidine Technical Support Center: Managing Ring Strain in Synthesis and Functionalization

Welcome to the Azetidine Technical Support Center. Azetidines—four-membered saturated nitrogen heterocycles—are highly sought-after motifs in drug development due to their ability to improve structural rigidity, metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine Technical Support Center. Azetidines—four-membered saturated nitrogen heterocycles—are highly sought-after motifs in drug development due to their ability to improve structural rigidity, metabolic stability, and aqueous solubility. However, working with them presents significant thermodynamic and kinetic hurdles.

This guide is designed for researchers and application scientists to troubleshoot the unique challenges caused by the ~25.2 kcal/mol ring strain inherent to the azetidine core 1.

Physicochemical Baseline: Why Azetidines Behave Differently

Before troubleshooting specific reactions, it is critical to understand how ring strain dictates the chemical behavior of azetidines compared to other nitrogen heterocycles. While highly strained, their basicity and nucleophilicity closely mirror that of unstrained secondary amines like pyrrolidine, making them excellent nucleophiles but prone to competitive side reactions during synthesis 1.

Quantitative Comparison of N-Heterocycles
HeterocycleRing SizeStrain Energy (kcal/mol)Conjugate Acid pKₐSynthetic Challenge Profile
Aziridine 3~27.07.98High (Readily undergoes nucleophilic ring-opening)
Azetidine 4~25.211.29Very High (Unfavorable 4-exo-tet cyclization kinetics)
Pyrrolidine 5~5.811.31Low (Favorable 5-endo/exo-tet kinetics)
Piperidine 6~0.011.22Low (Thermodynamically stable, entropy-driven)

Synthesis Troubleshooting: Overcoming the Enthalpy Penalty

FAQ 1: Why does my intramolecular cyclization of linear epoxy-amines predominantly yield pyrrolidines or acyclic polymers instead of azetidines?

The Causality: According to Baldwin’s rules, while a 4-exo-tet cyclization is technically allowed, the 25.2 kcal/mol strain penalty makes the transition state energetically inaccessible under standard thermal conditions. The system will naturally favor intermolecular oligomerization or alternative intramolecular pathways (like 5-endo-tet to form pyrrolidines) to avoid the enthalpy penalty of the four-membered ring.

The Solution: You must artificially lower the activation energy of the 4-exo-tet trajectory using highly oxophilic Lewis acid catalysis. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) specifically activates cis-3,4-epoxy amines, templating the intramolecular nucleophilic attack and overriding the thermodynamic penalty 2.

Protocol A: La(OTf)₃-Catalyzed Regioselective Aminolysis

This protocol is a self-validating system designed to ensure regiocontrol during ring closure.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the cis-3,4-epoxy amine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL, 0.1 M).

  • Catalyst Addition: Add La(OTf)₃ (10 mol%, 0.1 mmol) in one rapid portion to minimize moisture exposure.

  • Reaction: Stir the mixture at reflux (40 °C) for 12–16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via crude ¹H NMR. The reaction is successfully proceeding via the 4-exo-tet pathway when the epoxide proton multiplets (δ 2.8–3.2 ppm) completely disappear, replaced by the distinct downfield shift of the newly formed strained azetidine ring protons (δ 3.5–4.2 ppm). The absence of signals at δ 1.5–2.0 ppm confirms no pyrrolidine byproduct has formed.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, deactivated with 1% Et₃N) to afford the functionalized azetidine.

FAQ 2: How can I bypass the cyclization penalty entirely for modular library synthesis?

The Causality: Instead of fighting thermodynamics by building a strained ring from an unstrained acyclic precursor, you can utilize strain-release homologation . By starting with a highly strained bicyclic system like azabicyclo[1.1.0]butane (ABB) (strain >60 kcal/mol), the cleavage of the central C–N or C–C bond releases massive amounts of energy. This thermodynamic relief drives the reaction forward, yielding the less-strained azetidine (~25.2 kcal/mol) in a highly modular fashion 3.

G Start Target: Functionalized Azetidine Q1 Precursor Strategy Start->Q1 Epoxy Acyclic: cis-3,4-Epoxy Amine Q1->Epoxy Ring Closure ABB Bicyclic: Azabicyclo[1.1.0]butane Q1->ABB Ring Expansion/Cleavage Cat1 La(OTf)3 Catalyzed Intramolecular Aminolysis Epoxy->Cat1 Cat2 Cu(OTf)2 + Organometallics Strain-Release Homologation ABB->Cat2 Success1 Regioselective Azetidine (Overcomes 4-exo-tet penalty) Cat1->Success1 High Yield Success2 Modular Substituted Azetidine (Driven by strain relief) Cat2->Success2 Broad Scope

Strategic pathways for azetidine synthesis bypassing thermodynamic penalties.

Reaction Troubleshooting: Managing Unintended Ring-Opening

FAQ 3: During Pd-catalyzed cross-coupling of 3-iodoazetidines, I observe significant degradation and acyclic byproducts. How do I prevent this?

The Causality: When a Pd(0) catalyst undergoes oxidative addition into the C–I bond of a 3-iodoazetidine, it forms an azetidinyl-Pd(II)-I intermediate. Because of the high ring strain, this intermediate is highly susceptible to β-carbon elimination . The molecule effectively "pops open" to relieve the 25.2 kcal/mol strain, yielding acyclic allylic amines. To prevent this, the subsequent transmetalation step must be kinetically accelerated to outcompete the β-elimination pathway 4.

The Solution: Utilize Hiyama cross-coupling conditions with arylsilanes and a fluoride source. The fluoride activates the silane into a hypervalent silicate, which drastically accelerates the transmetalation rate, trapping the intact azetidine before it can undergo ring-opening.

Protocol B: Hiyama Cross-Coupling of 3-Iodoazetidines

This protocol utilizes kinetic control to preserve the strained heterocycle.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 3-iodoazetidine (1.0 equiv), the desired arylsilane (1.5 equiv), Pd(OAc)₂ (5 mol%), and an electron-rich, bulky phosphine ligand (e.g., RuPhos, 10 mol%).

  • Activation: Add TBAF (1.0 M in THF, 2.0 equiv). Crucial Step: The fluoride source is mandatory to form the hypervalent silicate intermediate.

  • Reaction: Add anhydrous THF to achieve a 0.2 M concentration. Seal the vial, remove from the glovebox, and stir at 50 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze a 0.1 mL reaction aliquot by crude ¹H NMR. The complete absence of vinylic protons (δ 5.0–6.0 ppm) confirms that the β-carbon elimination pathway has been successfully suppressed and the ring remains intact.

  • Workup: Dilute the mixture with EtOAc, wash with water and brine to remove TBAF salts, dry over MgSO₄, and evaporate.

  • Purification: Isolate the 3-arylazetidine via silica gel chromatography.

G Pd 3-Haloazetidine + Pd(0) Catalyst OxAdd Azetidinyl-Pd(II)-X Intermediate Pd->OxAdd Oxidative Addition PathA Rapid Transmetalation (e.g., Hiyama/Cu-Suzuki) OxAdd->PathA Optimized Kinetics PathB Beta-Carbon Elimination (Strain-driven) OxAdd->PathB Slow Transmetalation ProdA Intact Cross-Coupled Azetidine PathA->ProdA ProdB Acyclic Allylic Amine Byproduct PathB->ProdB

Competing kinetic pathways in Pd-catalyzed cross-coupling of 3-haloazetidines.

FAQ 4: How can I intentionally leverage ring-opening to synthesize complex acyclic amino acid derivatives?

The Causality: While ring-opening is often a nuisance, it can be harnessed synthetically. By converting the azetidine into an activated species—such as an azetidinium salt via N-alkylation, or by utilizing chiral donor-acceptor azetines—you lower the LUMO of the ring system. This drastically reduces the activation energy required for nucleophilic attack. The inherent 25.2 kcal/mol strain then acts as a thermodynamic spring, driving a highly regioselective retro-Claisen or Sₙ2-type ring opening to yield enantiopure amino acid derivatives 5.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Aggarwal, V. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. D-NB. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Nature Communications. (2019). Chiral donor–acceptor azetines as powerful reactants for synthesis of amino acid derivatives. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Azetidines

Welcome to the Advanced Azetidine Functionalization Support Center. Sterically hindered azetidines (e.g., 2,2-disubstituted, 3,3-disubstituted, and spirocyclic variants) are highly prized in medicinal chemistry as metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Azetidine Functionalization Support Center. Sterically hindered azetidines (e.g., 2,2-disubstituted, 3,3-disubstituted, and spirocyclic variants) are highly prized in medicinal chemistry as metabolically stable bioisosteres. However, their unique combination of extreme steric bulk and high ring strain (~26 kcal/mol) often results in sluggish reactivity or catastrophic ring-opening during late-stage functionalization.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help drug development professionals overcome these synthetic barriers.

Diagnostic Workflow

G Start Hindered Azetidine Low Reactivity Target Identify Target Bond Start->Target CN C-N Functionalization (Arylation/Acylation) Target->CN CC C-C Functionalization (Alkylation) Target->CC Arylation Buchwald-Hartwig Amination CN->Arylation Acylation N-Acylation CN->Acylation C3 C3 Position CC->C3 Pd Use Pd(IPr*OMe) or Ni-Photoredox Arylation->Pd RingOpen Ring-Opening Observed? Acylation->RingOpen Temp Lower Temp (-78°C) Non-nucleophilic Base RingOpen->Temp Yes Photo Decarboxylative Photoredox Alkylation C3->Photo

Figure 1: Diagnostic workflow for functionalizing sterically hindered azetidines.

Section 1: Overcoming Steric Barriers in C-N Bond Formation

FAQ & Troubleshooting

Q: My 2,2-disubstituted azetidine fails to undergo standard Buchwald-Hartwig amination with aryl chlorides, returning only unreacted starting material. What is the mechanistic barrier and how do I overcome it?

A: The primary barrier is the steric clash during the amine coordination and subsequent reductive elimination steps at the palladium center. Standard phosphine ligands fail to project enough steric bulk to force the challenging reductive elimination of the hindered C-N bond.

  • Solution 1 (Palladium Catalysis): Switch to highly sterically demanding N-heterocyclic carbene (NHC) ligands. The [Pd(IPrOMe)(cin)Cl] precatalyst has demonstrated exceptional ability to facilitate C-N coupling of sterically hindered amines [[1]](). The massive steric profile of the IPrOMe ligand prevents the formation of inactive Pd(I) off-cycle dimers and accelerates reductive elimination.

  • Solution 2 (Metallaphotoredox): Utilize a dual Nickel/Photoredox catalytic system. This approach circumvents traditional oxidative addition/reductive elimination bottlenecks by proceeding via single-electron transfer (SET) pathways, enabling the coupling of highly hindered amines with broad functional group tolerance [[2]]().

Protocol 1: Self-Validating Nickel-Photoredox C-N Cross-Coupling

Causality Focus: We use an organic base to prevent the degradation of the photocatalyst, and visible light to drive the Ni(I)/Ni(III) catalytic cycle via SET, bypassing the steric bottlenecks associated with classical two-electron reductive elimination.

  • Preparation: In a nitrogen-filled glovebox, charge a dry vial with the aryl halide (1.0 equiv), the sterically hindered azetidine (1.5 equiv), Ni(OAc)₂ (5 mol%), d-Mebpy ligand (5 mol%), and the photocatalyst Ir(ppy)₃ (1 mol%).

  • Solvent & Base: Add anhydrous, degassed DMA (0.1 M) and an organic amine base (e.g., DABCO or DBU, 2.0 equiv). Validation Check: The initial solution should appear pale green/yellow.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature with vigorous stirring.

  • In-Process Validation: Monitor the reaction visually and analytically. A successful active catalytic cycle will shift the reaction color to a deep red/brown, indicative of active Ni species. Quench an aliquot after 4 hours; LC-MS should show >50% conversion. Note: If the solution turns black (nickel black plating), the catalyst has decomposed—ensure strict anaerobic conditions are maintained.

  • Workup: After 16 hours, dilute with EtOAc, wash with 5% LiCl (to remove DMA), dry over Na₂SO₄, and purify via silica gel chromatography.

Table 1: Comparison of Catalytic Systems for Hindered Azetidine C-N Coupling
Catalytic SystemIdeal Substrate ProfileKey AdvantageMechanistic Bypass
Pd(IPr*OMe)(cin)Cl Extremely bulky aryl chloridesSuppresses off-cycle Pd(I) dimersOvercomes reductive elimination barrier via massive steric bulk
Ni(OAc)₂ / d-Mebpy + Light Unactivated aryl bromides/chloridesMild conditions, high functional group toleranceSET pathway bypasses traditional oxidative addition

Section 2: C-C Functionalization via Radical Pathways

FAQ & Troubleshooting

Q: I am trying to alkylate the C3 position of a 3-aryl-azetidine. Traditional enolate chemistry yields complex mixtures and ring-opened products. Is there a milder alternative?

A: Yes. You can leverage visible-light photoredox catalysis using azetidine-3-carboxylic acids as radical precursors. By oxidizing the carboxylate to generate a tertiary benzylic azetidine radical, you can achieve decarboxylative conjugate addition (Giese addition) into activated alkenes 3. Interestingly, the inherent ring strain of the azetidine makes these radicals less stable and more π-delocalized than unstrained benzylic radicals, which practically eliminates unwanted radical dimerization and drives the Giese addition forward 3.

Photoredox Light Visible Light Cat Photocatalyst (IrIII) Light->Cat Excited Excited Catalyst (*IrIII) Cat->Excited Oxidation SET Oxidation (-CO₂) Excited->Oxidation Substrate Azetidine-3-carboxylate Substrate->Oxidation Radical 3-Azetidinyl Radical Oxidation->Radical Giese Giese Addition (Activated Alkene) Radical->Giese AdductRadical Adduct Radical Giese->AdductRadical Reduction SET Reduction by Ir(II) AdductRadical->Reduction Reduction->Cat Catalyst Regeneration Product Alkylated Azetidine Reduction->Product

Figure 2: Mechanistic pathway for decarboxylative alkylation of azetidine-3-carboxylic acids.

Protocol 2: Visible-Light Photoredox Decarboxylative Alkylation

Causality Focus: Decarboxylation generates a transient radical that rapidly adds to the alkene. The reaction must be rigorously deoxygenated because O₂ will quench the excited Ir(III) photocatalyst and intercept the tertiary radical to form peroxides.

  • Reagent Assembly: To a Schlenk tube, add the azetidine-3-carboxylic acid (1.0 equiv), the activated alkene (e.g., an acrylate, 2.0 equiv), K₂HPO₄ (2.0 equiv), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Degassing: Add a 1:1 mixture of DMF/H₂O (0.1 M). Subject the mixture to three freeze-pump-thaw cycles. Validation Check: The complete cessation of bubbling during the final thaw cycle confirms total deoxygenation.

  • Irradiation: Backfill with Argon and irradiate with blue LEDs for 24 hours at 25 °C.

  • In-Process Validation: At 12 hours, take a 10 µL aliquot under Argon. TLC (UV/KMnO₄) should reveal the consumption of the highly polar carboxylic acid and the appearance of a less polar product spot.

  • Isolation: Dilute with water, extract with EtOAc (3x), wash with brine, and concentrate. Purify via flash chromatography.

Section 3: Mitigating Ring-Opening Side Reactions

FAQ & Troubleshooting

Q: When attempting N-acylation of my hindered azetidine with an acyl chloride, I observe significant degradation and acyclic byproducts. How can I suppress this?

A: Azetidines possess considerable ring strain. When the nitrogen lone pair attacks an acyl chloride, it forms a highly electrophilic N-acyl intermediate. If the reaction temperature is too high, or if the acyl chloride acts as a strong Lewis acid, the activation barrier for C-N bond cleavage is overcome. This leads to ring expansion or complete ring-opening via an azafulvenium intermediate, which is particularly favorable in 2,2-disubstituted azetidines due to the stabilization of the resulting carbocation 4. To mitigate this, run the reaction at cryogenic temperatures (-78 °C to 0 °C) and use non-nucleophilic bases to rapidly neutralize HCl 5.

Table 2: Quantitative Parameters for Preventing Azetidine Ring-Opening
ParameterHigh Risk ConditionOptimized ConditionCausality
Temperature > 25 °C-78 °C to 0 °CThermal energy overcomes the ~26 kcal/mol activation barrier for C-N cleavage.
Base Selection Weak bases (e.g., TEA)Non-nucleophilic strong bases (e.g., LiHMDS)Rapid deprotonation prevents prolonged exposure of the azetidine to Lewis acidic electrophiles.
Electrophile Acyl chloridesAnhydrides or activated estersReduces Lewis acidity of the intermediate, preventing azafulvenium ion formation.

Sources

Optimization

Improving the metabolic stability of azetidine-containing compounds

Application Scientist Knowledge Base & Troubleshooting Guide Welcome to the technical support center for optimizing the metabolic stability of azetidine-containing compounds. This guide is designed for drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Knowledge Base & Troubleshooting Guide

Welcome to the technical support center for optimizing the metabolic stability of azetidine-containing compounds. This guide is designed for drug development professionals and medicinal chemists to troubleshoot high intrinsic clearance, mitigate reactive metabolite formation, and implement self-validating in vitro screening protocols.

Frequently Asked Questions (FAQs)

Q: Why are azetidine rings susceptible to metabolic degradation despite their sp³-rich character? A: Azetidines are highly attractive in drug discovery due to their conformational rigidity and ability to improve solubility 1. However, their inherent ring strain (~25.2 kcal/mol) and the basicity of the nitrogen atom make them vulnerable. The primary metabolic liability is cytochrome P450 (CYP450)-mediated α-carbon oxidation. The basic nitrogen anchors the molecule near the CYP450 heme iron, facilitating hydrogen atom transfer (HAT) at the α-carbon. This generates an unstable carbinolamine intermediate that rapidly undergoes ring scission to form reactive, electrophilic aldehydes or ketones 2.

Q: I am observing glutathione (GSH) adducts in my microsomal incubations. Is this always CYP450-dependent? A: Not always. While CYP450-mediated ring opening is the most common pathway generating reactive aldehydes that trap GSH, certain highly strained spiro-azetidines can undergo direct nucleophilic attack by glutathione. This process is catalyzed by Glutathione S-transferases (GSTs) and occurs without prior CYP450 bioactivation 3. If adding 1-aminobenzotriazole (ABT, a pan-CYP inhibitor) does not halt GSH adduct formation, suspect direct GST-mediated ring opening.

Troubleshooting Guide: Mitigating Azetidine Liabilities

Issue 1: High Intrinsic Clearance (CL_int) via α-Oxidation

Root Cause: The α-protons adjacent to the basic nitrogen are highly susceptible to CYP450-mediated abstraction. Solutions:

  • Electronic Deactivation (Fluorination): Incorporating fluorine atoms (e.g., 3,3-difluoroazetidine) lowers the pKa of the azetidine nitrogen via strong inductive electron-withdrawing effects. A less basic nitrogen reduces the binding affinity to the heme iron of CYP450, thereby decreasing the rate of α-oxidation and improving overall metabolic stability 4.

  • Steric Shielding: Introducing methyl groups or spirocyclic motifs at the α-position physically blocks the CYP450 active site from accessing the vulnerable α-protons.

  • N-Acylation / Sulfonylation: Converting the basic amine into an amide or sulfonamide removes the basicity entirely, significantly improving stability, though this will alter the molecule's hydrogen-bonding profile.

Issue 2: Reactive Metabolite Formation (Toxicity Risk)

Root Cause: Ring scission of azetidines produces electrophilic aldehydes that can covalently bind to proteins, leading to idiosyncratic toxicity. Solutions:

  • Bioisosteric Replacement with Oxetanes: Substitute the azetidine with an oxetane. Oxetanes maintain the 4-membered ring geometry and low lipophilicity but replace the basic nitrogen with an oxygen. This completely ablates amine-driven CYP450 oxidation and MAO liabilities while maintaining chemical stability 5.

  • Heteroaromatic Substitution: If the basic amine is not strictly required for target engagement, replacing the azetidine with a pyridine or pyrazole can mitigate electrophilic aldehyde formation while maintaining target potency 2.

Quantitative Impact of Structural Modifications

Table 1: Representative impact of structural modifications on azetidine metabolic stability (Human Liver Microsomes).

Modification StrategyStructural ExampleRelative CL_intPrimary Liability Addressed
Unmodified Baseline N-Alkyl AzetidineHighRapid α-oxidation & ring scission
Electronic Deactivation 3,3-DifluoroazetidineModerateReduced N-basicity, slowed CYP binding
Steric Shielding α,α-DimethylazetidineLowBlocked α-proton abstraction
Bioisosteric Swap OxetaneVery LowAblated N-mediated oxidation
N-Functionalization N-Acyl AzetidineVery LowRemoved basicity, stabilized ring

Experimental Protocols: Reactive Metabolite Trapping Assay

To definitively diagnose azetidine ring scission, you must trap the transient aldehyde intermediates. This self-validating protocol uses dual trapping agents to ensure comprehensive detection.

Expertise Note (Causality of Reagents): Why use dual trapping agents? GSH is a soft nucleophile that effectively traps soft electrophiles, but it can form unstable, reversible adducts with hard electrophiles like aldehydes. Semicarbazide is a hard nucleophile that forms highly stable semicarbazone adducts with aldehydes, preventing false negatives in your reactive metabolite screening 2.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system

  • Reduced Glutathione (GSH, 10 mM final)

  • Semicarbazide (10 mM final)

  • Test Compound (Azetidine derivative, 10 µM final)

  • Quenching solution (Ice-cold Acetonitrile with internal standard)

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM, 10 mM GSH, and 10 mM semicarbazide.

  • Pre-incubation: Add the azetidine test compound to a final concentration of 10 µM. Causality Note: Pre-incubation at 37°C for 5 minutes allows highly lipophilic compounds to partition into the microsomal membranes and reach binding equilibrium with CYP450 active sites before the reaction begins.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Incubation: Incubate the plate at 37°C on a thermoshaker (300 rpm).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold quenching solution. Causality Note: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials. Scan for specific adducts:

    • GSH Adducts: Mass shifts of +307 Da (direct conjugation) or specific Cys-thiazolidine formations.

    • Semicarbazone Adducts: Mass shifts corresponding to the aldehyde + semicarbazide (-18 Da for H₂O loss).

  • Self-Validating Control: Run a parallel control without NADPH. If adducts form without NADPH, the ring opening is CYP-independent (e.g., GST-mediated direct attack) 3.

Mechanistic Visualization

The following diagram illustrates the causality of CYP450-mediated azetidine degradation and the diagnostic trapping pathways utilized in the protocol above.

AzetidineMetabolism Azetidine Azetidine Compound CYP450 CYP450 Enzyme (α-Oxidation) Azetidine->CYP450 Binding Carbinolamine Carbinolamine Intermediate CYP450->Carbinolamine HAT & Oxygen Rebound RingScission Ring Scission Carbinolamine->RingScission Spontaneous Cleavage Aldehyde Electrophilic Aldehyde RingScission->Aldehyde GSHTrap GSH Trapping Aldehyde->GSHTrap SemiTrap Semicarbazide Trapping Aldehyde->SemiTrap Thiazolidine Thiazolidine Conjugates GSHTrap->Thiazolidine Semicarbazone Semicarbazone Adducts SemiTrap->Semicarbazone

CYP450-mediated azetidine ring scission and diagnostic trapping of reactive aldehydes.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.National Institutes of Health (NIH) / PubMed.
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat.National Institutes of Health (NIH) / PubMed.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.National Institutes of Health (NIH) / PubMed.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.Semantic Scholar.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.Royal Society of Chemistry (RSC).

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for the characterization of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

An In-Depth Comparative Guide to the Analytical Characterization of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate In the landscape of modern drug discovery, the structural integrity and purity of novel building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Analytical Characterization of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

In the landscape of modern drug discovery, the structural integrity and purity of novel building blocks are paramount. Azetidine-containing scaffolds are increasingly sought after for their ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates.[1] Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0) is a key intermediate, featuring two interconnected four-membered rings, a bulky tert-butoxycarbonyl (Boc) protecting group, and multiple stereocenters.[2] Its robust characterization is not merely a quality control checkpoint but a critical step that informs its synthetic utility and downstream application.

This guide provides a comprehensive comparison of the essential analytical methods required for the unambiguous structural elucidation, purity assessment, and stereochemical determination of this molecule. We move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and rigorous analytical workflow suitable for researchers in pharmaceutical and chemical development.

The Integrated Analytical Workflow

A successful characterization strategy does not rely on a single technique but rather on the convergence of evidence from orthogonal methods. Each technique provides a unique piece of the puzzle, from atomic connectivity to bulk purity and stereoisomeric composition. The logical flow of analysis ensures that foundational structural data is confirmed before investing resources in more specialized assays.

Analytical_Workflow cluster_0 Primary Structural Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Stereochemical Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC RP-HPLC-UV/MS (Purity, Impurities) NMR->HPLC Confirm identity of main peak NOESY NMR (NOESY) (Relative Stereochemistry) NMR->NOESY What is the relative 3D structure? MS High-Resolution MS (HRMS) MS->HPLC Chiral_HPLC Chiral HPLC (Diastereomeric/Enantiomeric Purity) HPLC->Chiral_HPLC Is the main peak a single isomer? Synthesis Synthesized Material Synthesis->NMR Is structure correct? Synthesis->MS Is MW/formula correct?

Caption: Integrated workflow for the comprehensive characterization of the target molecule.

Unambiguous Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. For a complex, strained system like tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete assignment.

Expertise & Causality: The rigid four-membered azetidine rings restrict bond rotation, often rendering chemically equivalent protons (e.g., CH₂) magnetically non-equivalent (diastereotopic).[3] This results in complex splitting patterns that can only be deciphered through 2D correlation experiments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to prevent peak broadening.[4]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to identify are the sharp singlet for the nine Boc protons and the complex multiplets for the azetidine ring protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, crucial for tracing the proton connectivity within each azetidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignment of CH, CH₂, and CH₃ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the definitive experiment to establish the crucial connection point between the two azetidine rings.

Data Interpretation and Expected Results

The following table summarizes the anticipated chemical shifts based on known data for similar azetidine structures.[1][3][4]

Assignment Technique Expected Chemical Shift (ppm) Key Insights
C(CH₃)₃¹H NMR~1.4 (singlet, 9H)Confirms the presence and integrity of the Boc protecting group.
Azetidine Protons¹H NMR2.0 - 4.5 (multiple multiplets)Complex region due to overlapping signals and diastereotopicity. Requires 2D NMR for assignment.
C(CH₃)₃¹³C NMR~28.5 (3C)Quaternary and methyl carbons of the Boc group.
C=O (Boc)¹³C NMR~156Characteristic downfield shift for the carbamate carbonyl.
Azetidine Carbons¹³C NMR40 - 65Carbons of the strained four-membered rings.
C2-C3' LinkageHMBCCorrelation from C2-H to C3'Unambiguously confirms the connectivity between the two azetidine rings.

Molecular Weight and Formula Verification by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. This technique is orthogonal to NMR and serves as a crucial confirmation of the molecule's identity.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, can measure mass to within 5 ppm accuracy. This level of precision allows for the confident determination of the elemental formula, ruling out other potential structures with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate on one of the nitrogen atoms.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass.

Expected Results
  • Molecular Formula: C₁₁H₂₀N₂O₂[2]

  • Molecular Weight: 212.29 g/mol [2]

  • Theoretical Exact Mass [M+H]⁺: 213.1598

  • Expected Observation: A prominent peak in the mass spectrum at m/z ≈ 213.160, with the measured mass agreeing with the theoretical mass to within 0.001 Da.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the industry standard for determining the purity of small molecules and identifying process-related impurities.[5] A well-developed RP-HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Workflow for HPLC Method Development

A systematic approach is crucial for developing a robust and reliable HPLC method.

HPLC_Method_Dev Goal Define Goal: Purity Assay >99% Col_Select Column Selection (e.g., C18, 100Å, 2.1x50mm, 1.8µm) Goal->Col_Select Mobile_Phase Mobile Phase Scouting A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN Col_Select->Mobile_Phase Gradient Gradient Optimization (e.g., 5-95% B over 10 min) Mobile_Phase->Gradient Detection Detector Settings (UV @ 210 nm & MS Scan) Gradient->Detection Validation Method Validation (ICH Guidelines) Detection->Validation

Caption: Systematic workflow for RP-HPLC method development.

Experimental Protocol: Generic RP-HPLC-UV/MS
  • Column: C18 stationary phase (e.g., Agilent Zorbax, Waters Acquity).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with a linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (for general detection, as the molecule lacks a strong chromophore) and coupled to a mass spectrometer to confirm the identity of peaks.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~0.5 mg/mL and filter through a 0.22 µm syringe filter.

Stereochemical Analysis with Chiral HPLC

The target molecule has at least two stereocenters (C2 and C3'), meaning it can exist as multiple diastereomers and enantiomers. For applications in drug development, it is often necessary to isolate and characterize a single stereoisomer. Chiral HPLC is the definitive technique for separating these isomers and determining the diastereomeric ratio (dr) or enantiomeric excess (ee).[6][7]

Expertise & Causality: Chiral stationary phases (CSPs), often based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, create a chiral environment. Stereoisomers interact differently with the CSP, leading to different retention times and enabling their separation.

Experimental Protocol: Chiral HPLC Method Screening
  • Column Screening: Screen a set of chiral columns (e.g., Chiralpak IA, IB, IC) under both normal-phase (Hexane/Ethanol) and reversed-phase conditions.

  • Mobile Phase Optimization: Once partial separation is observed on a column, optimize the mobile phase composition (e.g., the ratio of hexane to alcohol in normal phase) to improve resolution.

  • Analysis: Inject the sample and integrate the peaks corresponding to the different stereoisomers to calculate the diastereomeric or enantiomeric ratio.

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, relative stereochemistry (NOESY), structural confirmation.Provides the most detailed structural information; non-destructive.Relatively low sensitivity; complex spectra require expertise to interpret.[4]
HRMS Exact mass, elemental formula.High sensitivity and accuracy; confirms molecular identity.Provides no information on connectivity or stereochemistry.
RP-HPLC Purity, number of components, quantitative analysis of impurities.Robust, reproducible, high-throughput, excellent for quantification.[5]Does not typically separate stereoisomers; provides no structural information alone.
Chiral HPLC Diastereomeric ratio, enantiomeric excess.The gold standard for separating and quantifying stereoisomers.Requires specialized, expensive columns; method development can be time-consuming.

References

  • BenchChem. (2025). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Zarudnitskii, E. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1345. [Link]

  • Pavia, D. L., et al.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesized azetidine derivatives. [Link]

  • The Royal Society of Chemistry. (2015).
  • PubMed. (n.d.). [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley]. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Azacytidine on Newcrom R1 HPLC column. [Link]

  • PMC. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • ACS Publications. (n.d.). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide. [Link]

  • PMC. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. [Link]

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • ACS Publications. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. [Link]

Sources

Comparative

Chiral HPLC analysis for enantiomeric purity of disubstituted azetidines

Title: Chiral HPLC Analysis for Enantiomeric Purity of Disubstituted Azetidines: A Comparative Guide Executive Summary Disubstituted azetidines (e.g., 2,2- or 2,4-disubstituted variants) are highly strained, four-membere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral HPLC Analysis for Enantiomeric Purity of Disubstituted Azetidines: A Comparative Guide

Executive Summary Disubstituted azetidines (e.g., 2,2- or 2,4-disubstituted variants) are highly strained, four-membered nitrogenous heterocycles that have emerged as privileged scaffolds in modern drug discovery. Accurately determining their enantiomeric excess ( ee ) is a critical quality attribute. However, the unique steric constraints and basicity of the azetidine nitrogen present distinct chromatographic challenges. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a self-validating protocol for robust method development.

Mechanistic Challenges: The "Why" Behind the Method

Unlike flexible aliphatic amines, the rigid, puckered conformation of the azetidine ring restricts the spatial orientation of its substituents. This rigidity can either enhance or hinder the formation of 1 with the chiral stationary phase (CSP)[1].

Furthermore, the secondary or tertiary nitrogen in azetidines is highly prone to secondary interactions with residual silanols on the silica support of the HPLC column. Without appropriate mobile phase modifiers, this manifests as severe peak tailing, shifting retention times, and 2[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​≥1.5 ), polysaccharide-based CSPs remain the gold standard. We compare the two dominant classes:

  • Amylose-based CSPs (e.g., Chiralpak AD-H, IA) : Featuring a tris(3,5-dimethylphenylcarbamate) selector, the amylose backbone forms a helical structure that excels at encapsulating bulky 2,2- and 2,4-disubstituted azetidines. The AD-H column frequently demonstrates3[4].

  • Cellulose-based CSPs (e.g., Chiralcel OD-H, IB) : The linear nature of the cellulose backbone offers a different spatial arrangement of the carbamate groups. While highly effective for 5[5], cellulose phases sometimes exhibit lower theoretical plate counts for highly strained spiro-azetidines compared to amylose equivalents.

  • Coated vs. Immobilized : Coated phases (AD-H, OD-H) restrict mobile phases to standard normal-phase mixtures (Hexane/IPA or Hexane/EtOH). Immobilized phases (IA, IB, IC) allow the injection of strong solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE), which can drastically alter the steric environment and 2[2].

Quantitative Comparison

Table 1: Representative Performance Comparison for a Racemic 2,4-Disubstituted N-Tosylazetidine (Data synthesized from standard normal-phase screening protocols)[4][5]

Column (Selector)Mobile PhaseModifiersRetention Time 1 (min)Retention Time 2 (min)Resolution ( Rs​ )Peak Symmetry
Chiralpak AD-H (Amylose Coated)Hexane:IPA (95:5)None26.6932.892.1Tailing ( As​>1.5 )
Chiralpak AD-H (Amylose Coated)Hexane:IPA (95:5)0.1% DEA25.1030.452.8Excellent ( As​∼1.0 )
Chiralcel OD-H (Cellulose Coated)Hexane:IPA (95:5)0.1% DEA21.9229.891.9Good ( As​∼1.1 )
Chiralpak IA (Amylose Immobilized)Hexane:EtOH (90:10)0.1% DEA18.5022.102.4Excellent ( As​∼1.0 )

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your ee determination, the following protocol incorporates internal validation checks to rule out column-induced degradation or integration artifacts.

Step 1: Mobile Phase Preparation Prepare a normal-phase mixture of HPLC-grade Hexane and Isopropanol (e.g., 95:5 v/v). Critically, add 0.1% (v/v) Diethylamine (DEA) to the mixture. The DEA acts as a sacrificial base, preferentially binding to the acidic silanol sites on the silica matrix, thereby2[2].

Step 2: System Suitability & Racemate Validation

  • Inject 10 µL of the racemic disubstituted azetidine standard (1 mg/mL).

  • Adjust the flow rate (typically 0.8 - 1.0 mL/min) and monitor via UV detection (e.g., 254 nm for N-tosyl derivatives).

  • Self-Validation Check: Calculate the peak area ratio of the two enantiomers. It must be 50:50 ( ±1% ). A deviation indicates either non-linear detector response, enantioselective degradation on the column, or co-elution of an impurity. Do not proceed until a 1:1 ratio is confirmed.

Step 3: Enantioenriched Sample Analysis

  • Inject the enantioenriched sample under identical conditions[5].

  • Identify the major and minor enantiomers based on the retention times established in Step 2[4].

  • Calculate the enantiomeric excess ( ee ) using the formula:

    ee(%)=[Areamajor​+Areaminor​Areamajor​−Areaminor​​]×100

Method Development Workflow

G Start Disubstituted Azetidine Sample Screen1 Primary Screen: Coated Polysaccharide (AD-H, OD-H) Start->Screen1 Screen2 Secondary Screen: Immobilized Polysaccharide (IA, IB, IC) Screen1->Screen2 No separation Mod Add Basic Modifier (0.1% DEA/TEA) to suppress silanols Screen1->Mod If basic nitrogen Opt Optimize Modifier (EtOH vs IPA) Screen1->Opt Partial separation Screen2->Opt Partial separation Mod->Screen1 Success Baseline Resolution (Rs > 1.5) Opt->Success Validated

Workflow for chiral HPLC method development of azetidines, emphasizing silanol suppression.

References

  • [5] Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. ACS Publications.5

  • [1] Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. ResearchGate. 1

  • [4] BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. ACS Publications.4

  • [2] Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. 2

Sources

Validation

The Linker's Dilemma: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Efficacy

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4][5] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][6]

This guide provides an in-depth, objective comparison of rigid versus flexible linkers in PROTAC design. Drawing upon experimental data and established methodologies, we will explore the nuanced roles these linkers play in dictating the fate of a target protein.

The Heart of the Matter: Ternary Complex Formation

The cornerstone of PROTAC-mediated protein degradation is the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and an E3 ligase.[3][7] The linker is the orchestrator of this crucial interaction.[3] Its length, chemical composition, and, most importantly, its degree of flexibility or rigidity dictate the relative orientation and proximity of the POI and E3 ligase.[3][] An optimal linker facilitates favorable protein-protein interactions, leading to enhanced ternary complex stability—a phenomenon known as positive cooperativity.[3] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[3]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycle PROTAC Recycled Ternary_Complex->Recycle Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 1: The PROTAC-mediated protein degradation pathway.

The Great Debate: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker architecture is a critical juncture in the PROTAC design-make-test-analyze cycle, with profound implications for the therapeutic potential of the resulting molecule.

Flexible Linkers: The Conformational Chameleon

Flexible linkers, commonly composed of alkyl chains or polyethylene glycol (PEG) units, offer a high degree of conformational freedom.[1][3] This adaptability can be advantageous, particularly in the early stages of PROTAC development, as it allows the molecule to adopt multiple orientations, thereby increasing the probability of achieving a productive ternary complex.[3]

Advantages:

  • Synthetic Accessibility: Flexible linkers are generally easier and more cost-effective to synthesize and modify.[3]

  • Conformational Sampling: The ability to adopt numerous conformations can facilitate the initial "handshake" between the POI and the E3 ligase.[1][3]

  • Improved Solubility: The inclusion of polar units like PEG can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[1][3]

Disadvantages:

  • Entropic Penalty: The high degree of rotational freedom can lead to a significant entropic cost upon binding to form the ternary complex, potentially resulting in a less stable complex.[1][6]

  • Poor Physicochemical Properties: Long, flexible linkers can contribute to a high number of rotatable bonds and increased lipophilicity (for alkyl chains), which can negatively impact cell permeability and oral bioavailability.[3]

  • Metabolic Instability: Linear alkyl chains can be more susceptible to metabolic degradation.[3]

  • Unproductive Binding Modes: Flexibility might allow for the formation of non-productive ternary complexes that do not lead to efficient ubiquitination.[9]

Rigid Linkers: The Pre-organized Architect

To overcome the limitations of their flexible counterparts, researchers have increasingly turned to rigid linkers. These linkers incorporate structural elements such as aromatic rings, piperazine or piperidine moieties, alkynes, and triazoles to constrain the PROTAC's conformation.[3] This pre-organization can lead to a more energetically favorable and stable ternary complex if the defined conformation is optimal for binding.[1]

Advantages:

  • Enhanced Ternary Complex Stability: By reducing the entropic penalty of binding, rigid linkers can promote the formation of more stable and potent ternary complexes.[6][]

  • Improved Pharmacokinetics: The constrained conformation can lead to better metabolic stability and improved pharmacokinetic properties.

  • Increased Selectivity: A rigid linker can disfavor the formation of off-target ternary complexes, thus improving selectivity.[3]

Disadvantages:

  • Synthetic Complexity: Rigid linkers are often more synthetically challenging and costly to prepare.[3]

  • Optimization Difficulty: The lack of flexibility makes it more difficult to achieve the precise geometry required for a productive ternary complex. If the design is not optimal, it can prevent complex formation altogether.[3][9]

  • Steric Hindrance: A poorly designed rigid linker may introduce steric clashes, preventing the formation of a productive ternary complex.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data from studies comparing PROTACs with flexible and rigid linkers targeting the same protein and E3 ligase, illustrating the impact of linker choice on degradation potency.

Target ProteinE3 LigasePROTACLinker TypeLinker CompositionDegradation Potency (DC50)Key FindingReference
Androgen Receptor (AR)CRBNSNIPER(AR)-54FlexiblePEG unitActive at 3 µMThe flexible linker allows for a productive conformation.[6]
Androgen Receptor (AR)CRBNSNIPER(AR)-55-57RigidDisubstituted phenyl ringsNo activityThe rigid conformation is unable to support productive ternary complex formation for this specific target and E3 ligase combination.[6]
CDK6VHLPROTAC-X1FlexiblePEG-based1.9 nMA flexible linker demonstrated high potency.[10]
CDK6VHLPROTAC-X2RigidTriazole-based0.5 nMIncorporating a more rigid triazole structure significantly increased degradation activity.[10]
SMARCA2VHLCompound 13FlexibleAlkyl/PEG3 nMThe flexible linker resulted in a highly potent degrader.[10]
SMARCA2VHLCompound 26RigidPiperazine-based682 nMThe rigid linker was significantly less effective for this target.[10]

Experimental Workflows for Evaluating Linker Efficacy

A systematic and multi-faceted approach is crucial for validating the efficacy of PROTACs with different linker architectures. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the most common and accessible method for quantifying the degradation of a target protein.

Causality: This assay directly measures the primary outcome of PROTAC activity—the reduction in the cellular level of the target protein. By testing a range of PROTAC concentrations, we can determine the potency (DC50) and efficacy (Dmax) of the degrader.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (dose-response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Ab (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization DC50_Dmax Calculate DC50 & Dmax Normalization->DC50_Dmax

Figure 2: Workflow for Western Blot analysis of PROTAC-mediated degradation.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 4-24 hours).[11] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used to normalize for loading differences.[12] Following washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of binding events.[13]

Causality: This biophysical assay provides critical insights into the formation and stability of both the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[13] It allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), which are essential for understanding the driving forces behind ternary complex formation and for quantifying cooperativity.[13][14]

ITC_Workflow cluster_preparation Sample Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (POI or E3 Ligase) Load_Cell Load Protein into Sample Cell Protein_Prep->Load_Cell PROTAC_Prep Prepare PROTAC Solution Load_Syringe Load PROTAC into Syringe PROTAC_Prep->Load_Syringe Titration Perform Titration (Inject PROTAC into Protein) Load_Cell->Titration Load_Syringe->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Fit_Data Fit Data to a Binding Model Binding_Isotherm->Fit_Data Determine_Params Determine Kd, ΔH, ΔS, n Fit_Data->Determine_Params

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

  • Sample Preparation: Prepare purified POI and E3 ligase proteins, and the PROTAC molecule in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • To measure PROTAC-POI binding, load the POI solution into the sample cell and the PROTAC solution into the injection syringe.

    • To measure PROTAC-E3 ligase binding, load the E3 ligase solution into the sample cell and the PROTAC solution into the syringe.

  • Ternary Titration: To assess ternary complex formation and cooperativity, pre-saturate the E3 ligase with the PROTAC and titrate this binary complex into the POI solution in the sample cell.

  • Titration: Perform a series of small injections of the syringe solution into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the data to an appropriate binding model to determine the thermodynamic parameters. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the POI in the presence and absence of the E3 ligase.

Conclusion: A Tale of Two Linkers

The choice between a flexible and a rigid linker is not a one-size-fits-all decision. It is a nuanced process that requires careful consideration of the specific POI-E3 ligase pair. Flexible linkers offer synthetic ease and conformational adaptability, making them a common starting point in PROTAC discovery.[3] However, the pre-organized nature of rigid linkers can lead to more stable ternary complexes and improved pharmacokinetic profiles, ultimately resulting in more potent and drug-like molecules.[1][6]

A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linker architectures, is paramount. By combining robust cellular degradation assays with detailed biophysical characterization of the ternary complex, researchers can build a comprehensive understanding of the structure-activity relationship and rationally design the optimal linker for a given therapeutic target.

References

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. MarinBio. [Link]

  • Impact of linker length on the activity of PROTACs. PMC. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs. bioRxiv.org. [Link]

  • (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • A New In-Silico Approach for PROTAC Design and Quantitative Rationalization of PROTAC mediated Ternary Complex Formation. bioRxiv. [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Methods to accelerate PROTAC drug discovery. Biochemical Journal - Portland Press. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Isothermal titration calorimetry. SciSpace. [Link]

  • Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). [Link]

  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]

Sources

Comparative

Advantages of azetidine linkers over piperidine or piperazine in PROTACs

The shift from traditional occupancy-based inhibitors to targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery. However, because PROTACs inherently violat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The shift from traditional occupancy-based inhibitors to targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery. However, because PROTACs inherently violate Lipinski’s Rule of 5, their physicochemical optimization is notoriously difficult. Historically, flexible polyethylene glycol (PEG) or alkyl chains were used as linkers. As the field has matured, rigid aza-heterocycles like piperazine and piperidine have been introduced to reduce conformational entropy.

Recently, azetidine —a highly strained four-membered nitrogen heterocycle—has emerged as a superior linker core. As an application scientist navigating the complex landscape of PROTAC optimization, I have observed that replacing piperidine or piperazine with azetidine can profoundly improve ternary complex geometry, tune lipophilicity, and rescue cell permeability[1][2].

This guide provides an objective, data-driven comparison of azetidine linkers against piperidine and piperazine alternatives, detailing the mechanistic causality behind these advantages and providing validated protocols for their evaluation.

The Physicochemical Paradigm: Balancing Polarity and Permeability

The central challenge in PROTAC linker design is balancing aqueous solubility with passive membrane permeability. Saturated nitrogen heterocycles modulate these properties, but each ring system introduces distinct liabilities and advantages.

  • Piperazine (The Bis-Basic Trap): Piperazine is frequently utilized to increase linker rigidity and improve aqueous solubility via protonation[3]. However, the presence of two basic nitrogens often leads to a high degree of protonation at physiological pH (pH 7.4). While this prevents compound aggregation, the resulting bis-cationic state severely penalizes passive transcellular permeability, trapping the PROTAC in the extracellular space or early endosomes.

  • Piperidine (The Lipophilic Burden): Piperidine, a stable six-membered ring in a chair conformation, eliminates the bis-basic issue. However, it is highly lipophilic (higher logP) and maintains a high pKa (~11.22)[1]. This high lipophilicity drives non-specific protein binding and poor aqueous solubility, complicating oral formulation.

  • Azetidine (The Optimal Compromise): Azetidine features a smaller, four-membered ring with significant ring strain (~25.4 kcal/mol)[1]. This compact structure lowers the overall lipophilicity (logP) compared to piperidine without introducing the bis-basic permeability penalty of piperazine. Furthermore, its unique exit vectors allow for precise spatial tuning of the PROTAC, improving the ADMET safety profile and metabolic stability[4].

Quantitative Comparison of Linker Cores

The following table synthesizes the typical physicochemical impacts of incorporating these heterocycles into a PROTAC linker framework:

Property / FeatureAzetidine (4-membered)Piperidine (6-membered)Piperazine (6-membered, 2x N)
Ring Strain High (~25.4 kcal/mol)Low (Stable chair)Low (Stable chair)
Relative Lipophilicity (logP) Low to ModerateHighLow (Highly polar upon protonation)
Protonation at pH 7.4 Moderate (Tunable via N-substituents)High (pKa ~11.22)Very High (Often bis-protonated)
Passive Permeability Excellent (Optimal logD)Good (But prone to non-specific binding)Poor (Due to cationic charge)
Conformational Rigidity Highest (Restricts entropy)ModerateModerate
Impact on Target Selectivity High (Precise ternary complex geometry)BaselineBaseline

Mechanistic Advantages: Why Azetidine Outperforms

A. Pre-paying the Entropic Penalty

PROTACs must form a stable ternary complex (Target Protein–PROTAC–E3 Ligase) to drive ubiquitination. Flexible linkers suffer a massive loss of conformational entropy upon binding. Azetidine’s high ring strain restricts the linker's conformational flexibility[1]. By pre-organizing the molecule into a bioactive conformation, azetidine "pre-pays" the entropic penalty, leading to highly cooperative ternary complex formation.

B. Enhancing In Vivo Efficacy and Tissue Retention

The rigidity and compact nature of azetidine have translated directly into superior in vivo performance. For example, in the development of ARD-2585 (an Androgen Receptor degrader), the incorporation of an azetidine ring in the linker yielded a picomolar degrader with excellent oral bioavailability and superior tumor growth inhibition (TGI) compared to standard therapies[2]. Furthermore, in topical PROTAC applications, substituting piperidine with azetidine significantly augmented skin tissue retention due to the increased overall linker rigidity[5].

G POI Protein of Interest (POI) Ternary Stable Ternary Complex (Pre-organized by Azetidine) POI->Ternary PROTAC Azetidine-Linked PROTAC (High Rigidity, Optimal Exit Vector) PROTAC->Ternary Restricted Conformational Entropy E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Optimal Spatial Proximity Proteasome 26S Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation

Mechanistic pathway of azetidine-linked PROTACs driving ternary complex formation and degradation.

Experimental Protocol: Evaluating Linker-Dependent Permeability & Degradation

To objectively compare azetidine linkers against piperidine/piperazine alternatives, researchers must utilize a self-validating workflow that measures both isolated physicochemical properties and functional cellular endpoints.

Below is the standard operating procedure for the Parallel PAMPA-to-Cellular Degradation Workflow .

Phase 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Because PROTACs are large molecules, active transport is rare. PAMPA isolates passive transcellular permeability, allowing you to directly observe the permeability penalty of bis-basic piperazines versus the balanced profile of azetidines.

  • Preparation: Prepare a 10 mM stock of the PROTACs (Azetidine, Piperidine, and Piperazine variants) in DMSO. Dilute to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF membrane of a PAMPA donor plate with 5 µL of 1% (w/v) lecithin in dodecane.

  • Assay Assembly: Add 150 µL of the 10 µM PROTAC solution to the donor wells. Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Mate the donor and acceptor plates. Incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the PROTAC concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Expected Result: Azetidine variants typically show a 2- to 5-fold higher Pe​ than piperazine variants.

Phase 2: In-Cell Western (ICW) for Degradation Efficiency ( DC50​ )

Causality: High permeability does not guarantee degradation if the ternary complex geometry is poor. ICW quantifies endogenous protein degradation in a high-throughput format without the artifacts of fluorescent tagging.

  • Cell Seeding: Seed target cells (e.g., VCaP for Androgen Receptor) in 96-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of PROTACs (ranging from 10 µM to 0.1 nM) for 24 hours.

  • Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde for 20 mins, and permeabilize with 0.1% Triton X-100 in PBS for 15 mins.

  • Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies against the POI and a loading control (e.g., GAPDH) overnight at 4°C. Wash and apply near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour at room temperature.

  • Imaging: Scan the plate using a near-infrared imaging system. Normalize the POI signal to the GAPDH signal. Plot the normalized intensity against PROTAC concentration to calculate the DC50​ and Dmax​ .

Workflow Syn Linker Library Synthesis Azetidine vs Piperazine PAMPA PAMPA Assay Passive Permeability Syn->PAMPA Physicochemical QC TRFRET TR-FRET Ternary Complex Kinetics PAMPA->TRFRET Permeable Hits ICW In-Cell Western DC50 & Dmax TRFRET->ICW Cooperativity > 1

Self-validating workflow for evaluating PROTAC linker permeability and degradation efficiency.

Conclusion

The evolution of PROTAC linkers from flexible chains to highly engineered rigid heterocycles marks a critical maturation in targeted protein degradation. While piperazine offers solubility and piperidine offers stability, azetidine provides a superior physicochemical nexus. By leveraging its high ring strain and lower lipophilicity, researchers can pre-organize ternary complexes, bypass the bis-basic permeability penalty, and ultimately develop highly potent, orally bioavailable degraders.

Sources

Validation

Optimizing Pharmacokinetics and Efficacy: A Comparative Guide to Azetidine Bioisosteres in SAR Studies

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the metabolic liabilities or suboptimal physicochemical properties of traditional saturated heterocycles. For decades, piperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the metabolic liabilities or suboptimal physicochemical properties of traditional saturated heterocycles. For decades, piperidine (six-membered) and pyrrolidine (five-membered) rings have been the default choices for introducing basic nitrogen centers into drug candidates. However, the paradigm is shifting.

Structure-activity relationship (SAR) studies increasingly demonstrate that contracting these rings to an azetidine (four-membered) scaffold can rescue a failing chemotype. This guide objectively compares the performance of azetidine-based compounds against their larger ring alternatives, detailing the mechanistic causality behind these improvements and providing the self-validating experimental protocols necessary to prove them.

The Mechanistic Advantage of the Azetidine Scaffold

The strategic replacement of a piperidine or pyrrolidine with an azetidine ring is not merely a reduction in molecular weight; it fundamentally alters the molecule's three-dimensional geometry and electronic distribution.

  • Conformational Rigidity & Target Affinity: The inherent ring strain of the four-membered azetidine restricts the conformational freedom of its substituents. This pre-organizes the pharmacophore, significantly lowering the entropic penalty upon target binding 1.

  • Metabolic Stability: Traditional secondary and tertiary amines are highly susceptible to cytochrome P450-mediated N-dealkylation and α-oxidation. The azetidine nitrogen is sterically and electronically distinct, making it substantially more resistant to these common metabolic degradation pathways 1.

  • Lipophilicity (LogD): Removing carbon atoms while maintaining the polar nitrogen reduces the overall lipophilicity (cLogD7.4) of the molecule, which directly correlates with reduced off-target toxicity (e.g., hERG inhibition) and improved aqueous solubility.

BioisostereLogic Piperidine Piperidine (6-Membered) Azetidine Azetidine Bioisostere (4-Membered) Piperidine->Azetidine Ring Contraction Pyrrolidine Pyrrolidine (5-Membered) Pyrrolidine->Azetidine Ring Contraction LogD Reduced Lipophilicity (Lower LogD7.4) Azetidine->LogD Decreased Carbon Count Metabolism Enhanced Stability (Resists N-dealkylation) Azetidine->Metabolism Altered Electronics Affinity Increased Affinity (Lower Entropic Penalty) Azetidine->Affinity Conformational Rigidity

Logical framework of azetidine bioisosteric replacement in SAR optimization.

Comparative SAR Analysis: Azetidine vs. Alternatives

To objectively evaluate the impact of azetidines, we must look at comparative data. In a classic 5-HT2C agonist program, researchers replaced a metabolically labile pyrrolidine ring with both piperidine and azetidine alternatives 2. While the piperidine analogue showed only a marginal improvement in Human Liver Microsome (HLM) stability, the azetidine analogue emerged as the most metabolically stable compound in the series.

Similarly, in recent antimycobacterial drug discovery efforts, a series of azetidine derivatives (the BGAz series) demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis. These compounds maintained excellent intrinsic clearance profiles (CLint < 60 μL/min/mg in hepatocytes) and favorable cLogP values (< 7), proving that the azetidine core can drive both efficacy and survivability in vivo3.

Table 1: SAR Comparison of Saturated N-Heterocycles
Property / ParameterPiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)
Conformational Flexibility HighModerateLow (Rigid)
Typical Lipophilicity (LogD) HigherIntermediateLower
Metabolic Liability High (α-oxidation, N-dealkylation)ModerateLow (Resistant to N-dealkylation)
Entropic Penalty upon Binding HighModerateLow
HLM Stability (5-HT2C Case Study) ModeratePoorExcellent

Experimental Workflows for SAR Validation

To trust the SAR data presented above, the experimental methodologies must be robust. Below are the self-validating protocols we use to quantify the advantages of azetidine bioisosteres.

Protocol A: In Vitro Microsomal Stability Assay (CLint Determination)

Causality: This assay isolates Phase I hepatic metabolism (cytochrome P450 activity) to directly compare the N-dealkylation rates of azetidines versus piperidines. Self-Validation: The strict inclusion of a minus-NADPH control ensures that any observed compound depletion is strictly CYP450-mediated, ruling out chemical instability or non-specific protein binding.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compound (azetidine or piperidine analogue) to a final concentration of 1 μM. Critical: Keep the final organic solvent (DMSO) concentration ≤ 0.1% to prevent CYP enzyme inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at exactly 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This instantly precipitates proteins and halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate half-life (t₁/₂) and intrinsic clearance (CLint).

Protocol Prep 1. Preparation HLM + Buffer (pH 7.4) Spike 2. Compound Addition Test Drug (1 μM) Prep->Spike PreInc 3. Pre-Incubation 37°C for 5 min Spike->PreInc Initiate 4. Initiation Add 1 mM NADPH PreInc->Initiate Sample 5. Time-Course Sampling 0, 5, 15, 30, 45 min Initiate->Sample Quench 6. Quenching Ice-Cold ACN + IS Sample->Quench Analyze 7. LC-MS/MS Analysis Calculate CLint Quench->Analyze

Step-by-step workflow for the self-validating microsomal stability assay.

Protocol B: Shake-Flask Method for LogD7.4 Determination

Causality: Because azetidines lower lipophilicity, LogD7.4 must be measured experimentally. Computational models (cLogP) frequently fail to account for the unique pKa shifts induced by the strained 4-membered ring, making empirical validation mandatory.

  • Buffer Saturation: Mutually saturate 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at room temperature.

  • Partitioning: Dissolve the azetidine test compound in the octanol phase. Add an equal volume of the saturated PBS phase into a sealed glass vial.

  • Equilibration: Shake the vial mechanically at 25°C for 1 hour to ensure complete thermodynamic partitioning of the compound between the aqueous and lipid phases.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve distinct, clean phase separation without emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases using separate syringes to avoid cross-contamination. Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS/MS. LogD7.4 is calculated as Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

Conclusion

The transition from piperidine and pyrrolidine rings to azetidine scaffolds represents a sophisticated evolution in medicinal chemistry. By leveraging the unique ring strain, reduced lipophilicity, and altered electronic profile of azetidines, drug developers can systematically engineer out metabolic liabilities while preserving or enhancing target affinity. When supported by rigorous, self-validating experimental workflows like LC-MS/MS-backed microsomal stability assays, the azetidine bioisostere proves to be a highly reliable tool for rescuing stalled SAR campaigns.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC / Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Comparative Stability Profiling of PROTAC Linkers: A Guide to Rational Design and Experimental Validation

Introduction Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system. A typical PROTAC consists of three components: an E3 ligase ligand, a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system. A typical PROTAC consists of three components: an E3 ligase ligand, a protein of interest (POI) ligand, and a chemical linker. Historically viewed as a passive spacer, the linker is now recognized as a primary determinant of a PROTAC's physicochemical properties and metabolic fate[1]. Because PROTACs often violate Lipinski's Rule of Five, they are highly susceptible to metabolic clearance. The linker is frequently the "soft spot" for enzymatic degradation, making its stability a critical bottleneck in drug development[2].

This guide provides an objective comparison of the most prevalent PROTAC linker classes—PEG, Alkyl, and Rigid heterocycles—and details the self-validating experimental protocols required to assess their in vitro and in vivo stability.

Section 1: Mechanistic Overview of Linker Vulnerability

The primary function of a PROTAC is to induce a stable ternary complex between the POI and the E3 ligase. However, the exposed nature of the linker in circulation and within the hepatic environment subjects it to severe metabolic pressure[3]. If the linker is prematurely cleaved by cytochrome P450 (CYP450) enzymes or plasma esterases, the molecule cannot facilitate ubiquitination, nullifying its therapeutic effect.

G PROTAC PROTAC (Warhead - Linker - E3 Ligand) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI & E3 Metabolism Metabolic Degradation (CYP450 / Esterases) PROTAC->Metabolism Exposed Linker Cleavage POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

PROTAC ternary complex formation vs. metabolic degradation pathways.

Section 2: Comparative Analysis of PROTAC Linker Classes

Different linker chemistries present distinct advantages and liabilities. Selecting the optimal linker requires balancing solubility, permeability, and metabolic resistance.

1. Polyethylene Glycol (PEG) Linkers

PEG chains are highly hydrophilic, significantly improving the aqueous solubility of bulky PROTAC molecules[4].

  • Performance: While excellent for solubility and synthetic accessibility, PEG linkers exhibit reduced metabolic stability in vivo. The repeating ether oxygens are highly susceptible to oxidative metabolism and peroxidation by hepatic enzymes[3].

  • Verdict: Best for early-stage in vitro validation, but often requires structural rigidification for in vivo efficacy.

2. Alkyl Chain Linkers

Alkyl linkers consist of saturated hydrocarbon chains. They are synthetically accessible and chemically stable against hydrolysis[].

  • Performance: Their high lipophilicity can improve cell permeability but often leads to non-specific protein binding and rapid Phase I metabolism (hydroxylation) by CYP450 enzymes[]. Extension of the alkyl chain generally correlates with a drastic reduction in half-life; for example, extending an alkyl linker from 4 to 8 methylene units can reduce the half-life from 135 minutes to just 18.2 minutes[].

  • Verdict: Useful for highly polar warheads, but their hydrophobicity must be carefully managed to prevent rapid hepatic clearance.

3. Rigid and Heterocyclic Linkers

To overcome the metabolic liabilities of flexible chains, modern PROTAC design incorporates rigid motifs such as piperazine, piperidine, triazoles, and alkynes[7].

  • Performance: Rigidifying the linker restricts conformational entropy, shielding the molecule from metabolic enzymes and reducing the number of metabolic "soft spots"[2]. For instance, replacing a flexible PEG chain with a piperazine-containing linker significantly lowers intrinsic clearance and extends the plasma half-life while pre-organizing the PROTAC into a bioactive conformation[7].

  • Verdict: The superior choice for clinical-stage PROTACs, offering the best balance of metabolic stability and pre-organized ternary complex geometry.

Section 3: Quantitative Stability Comparison

The following table summarizes the performance characteristics of different linker classes based on comparative stability studies[][7][8].

Linker ClassStructural MotifPrimary Metabolic LiabilityRelative In Vitro Stability (Microsomes)Relative In Vivo Stability (Plasma)
Alkyl Chains Saturated hydrocarbonsHydroxylation (CYP450)Low to ModerateModerate
PEG Chains Ethylene glycol unitsOxidative metabolism, PeroxidationLowLow
Rigid/Heterocyclic Piperazine, Triazole, PyridineHighly resistantHighHigh
Section 4: Self-Validating Experimental Protocols for Linker Stability

To accurately assess linker stability, researchers must employ robust, self-validating assays. The following protocols detail the methodologies for evaluating metabolic and plasma stability, emphasizing the causality behind each experimental step.

Workflow Incubate 1. Incubation (PROTAC + Matrix @ 37°C) Aliquots 2. Time-Point Sampling Incubate->Aliquots Quench 3. Quenching (Cold MeCN + IS) Aliquots->Quench Spin 4. Centrifugation (Protein Precipitation) Quench->Spin LCMS 5. LC-MS/MS Quantification Spin->LCMS Analysis 6. Data Analysis (t½, Clint) LCMS->Analysis

Self-validating experimental workflow for PROTAC linker stability assays.

Protocol 1: Liver Microsomal Stability Assay (Phase I Metabolism)

Objective: To quantify the metabolic half-life (t½) and intrinsic clearance (Clint) of a PROTAC compound by simulating hepatic Phase I metabolism[8].

Causality & Design: Human Liver Microsomes (HLMs) are utilized because they contain high concentrations of CYP450 enzymes, which are primarily responsible for the oxidative cleavage of PROTAC linkers[2]. NADPH is added as an essential cofactor; without it, CYP450 enzymes remain inactive, rendering the assay invalid.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the PROTAC in phosphate buffer (pH 7.4). A low concentration ensures first-order degradation kinetics. Include a high-clearance positive control (e.g., Verapamil) to validate enzyme activity and a low-clearance negative control (e.g., Warfarin)[8].

  • Pre-Incubation: Mix the PROTAC solution with HLMs (final protein concentration: 0.5 mg/mL) and pre-warm at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated intervals (e.g., 0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. The internal standard accounts for volumetric errors or matrix effects during sample processing[8].

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC. Plot the natural logarithm of the percentage remaining against time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k )[8].

Protocol 2: Plasma Stability Assay (Hydrolytic Stability)

Objective: To assess the susceptibility of the PROTAC linker to hydrolytic enzymes (esterases, proteases) present in systemic circulation[4].

Causality & Design: Unlike the microsomal assay, this protocol does not require NADPH, as plasma degradation is primarily driven by hydrolysis rather than oxidation. Assessing plasma stability is crucial for ensuring the PROTAC survives circulation long enough to reach the target tissue.

Step-by-Step Methodology:

  • Spiking: Spike the test PROTAC into pre-warmed human or animal plasma to a final concentration of 1-5 µM[4].

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling & Quenching: Collect aliquots at 0, 30, 60, 120, and 240 minutes. Quench immediately with three volumes of ice-cold acetonitrile containing an internal standard[4].

  • Processing: Vortex vigorously and centrifuge to precipitate plasma proteins.

  • Quantification: Analyze via LC-MS/MS. A stable PROTAC should exhibit >80% remaining parent compound after 4 hours.

Conclusion

The rational design of PROTAC linkers is shifting from flexible, synthetically convenient PEG and alkyl chains toward rigid, heterocyclic architectures. By utilizing robust, self-validating stability assays, drug development professionals can identify metabolic soft spots early in the pipeline, optimizing the pharmacokinetic profile of next-generation protein degraders.

References
  • BenchChem. "A Comparative Guide to the Chemical Stability of PROTAC Linkers." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWy2mPhVGghJf-QafmKnDzqzI2Fthyb2MG5YIiom-WJywXAwA4gaS9Mb4K4eXE_SuTiCEWkLNzZTfEFVk9xoH_dIfxPy9R1YQmsIJqG0DP8jv58Y30MOGaopLtOPy11Q61tlblco-weQ1YjTBNWiq-F9DpQHFVCTXURJrPzVGtcH00gez6mGi5_tlMV-4bzIQHLQzrHZHH-QmMIyQ=]
  • BenchChem. "Navigating the Maze: A Comparative Guide to the In Vivo Stability of PROTAC Linkers." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjfoYnQHzwZjrkITgT86ur3QO6INyV3Xkhij_Y2Kd_loz--SKadcI0myCWwQjqCooQS8M0bx12eLFiPsIiEu1GUhrjx6ATvbtWUF5x1EBHEoWla8t-65e0tsP3SYOaZBiZrKVx-fygx1omyKE473-kDaI1Apr8AOFXDwzABWwwS01psGW8b2DBthboHC_dZC38A9E0-vqnA6y46VHWTdJJ4QWWx7xZqavPzf0p_wMQ]
  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfrrVeo4b4x9k4diWgVUMcwsofTQLrXzMH1pATrq7gyLdsczi8VT-47Treq-zXWleB1Gm53hE_8sHR5P3BayM5AVeRma_96Edh-RHYOIZ-y8B8j8mtndKAqLSyQUD55VrI87ckxEo1-f9wWVs=]
  • "Characteristic roadmap of linker governs the rational design of PROTACs." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6fYjasXbxCUvZu8ypqD77ntLmwnRC6Gq1A-YTi8GuV6pi_JXGzG-xGLDjCxT4ChvgBp7f5diM3JwOY9-c0EUayL-jbs90xnGh4HsRJ36wJhRvDL45AVW3_VJYueRoEx3IChBH_wm1CJLzj2fH]
  • Goracci, L., et al. "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_lVygDpzoAGsVNx4xma5V5BiyAb70D_Mb7epBG51UmDoHh78vlF4GxW7YZ0dw27Q48RNLHYywoXtFbZERA9Q0CVew57kxePfcrSZ3FCfP03aBsuJqzVqUWF1Lr91ih7dpDjX37Hhy0up6cg=]
  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design." BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsPTj4H1Ep-q83saX8OwhY3BXYoRKHEH9TxKPSyudwB1Di4nTyhVB5EaOHzq1dxI0M6Z2V-YIGToWFSeNx4hMSfiqLXn95rUORGefrEnxq7NPUUfjrKLDnIWRo_0gyV0PszCsRVtqdf2O3X6u_T2QFFwOydTB9ZKp9H88RAPsPQAl-bplzpFIb8O0TNA==]
  • BOC Sciences. "Metabolic Characteristics of PROTAC Drugs." BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR6SVpek-ltWb0d2ePfa5a4rPuWajFT8vkpQXbRgjE-VrV30K5qp4f2irilvMpDIaL8IdnnX_-TDhnI9SwBIuAm6Qt3aGBuVivoTVwOjK1BUbORb_qqhfxIajVaz-4xnQzvVCiYp3ko_CkQ7BUs3nT4Et5OoaWfmFwfZrVxywxPBw=]
  • Cecchini, C., et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design." Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQKnEKDMaXn57Q0MBOmdf2yPKMUIFlo0fG_pXGPkgyxLgCFFQVeMrzkghhjRYi-QHfg5e2G5fiimJOUmK7TYHAfKWHZoCtbT2ZXcgsMyFYpmGV8zmkdiEYGpIUB-ISwkz1bijTTYRIS2JZ5o84VzRllFlSL2dtTbNwZpmvEj40HIJ1CB71_tugQA==]

Sources

Validation

The Azetidine Advantage: A Comparative Guide to Pharmacokinetic Optimization in Drug Design

Introduction: The Strategic Shift to Small, Strained Rings In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is often the primary bottleneck in advancing a lead compound to the clin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Shift to Small, Strained Rings

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is often the primary bottleneck in advancing a lead compound to the clinic. Historically, saturated six- and five-membered nitrogen heterocycles—such as piperidines and pyrrolidines—have been ubiquitous structural motifs. However, these rings frequently introduce severe ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, including high lipophilicity, excessive basicity, and susceptibility to rapid oxidative metabolism[1].

To overcome these hurdles, drug development professionals are increasingly turning to azetidine , a four-membered nitrogen-containing heterocycle. Acting as a conformationally restricted bioisostere, azetidine offers a privileged balance of rigidity and polarity[2]. This guide objectively compares the PK performance of azetidine-containing compounds against their larger homologues and provides the experimental frameworks necessary to validate these improvements.

Mechanistic Causality: Why Azetidines Outperform Piperidines

The superiority of the azetidine scaffold in PK optimization is not coincidental; it is rooted in fundamental physical chemistry:

  • Metabolic Stability via Ring Strain: The compact four-membered ring of azetidine possesses significant angle strain (approximately 25.4 kcal/mol)[3]. This strain increases the activation energy barrier required for Cytochrome P450 (CYP) enzymes to abstract a hydrogen atom at the alpha-position. Consequently, azetidines are far more resistant to N-dealkylation and alpha-oxidation than the less strained pyrrolidine and piperidine systems[4].

  • Lipophilicity and Basicity Modulation: Azetidines generally exhibit lower lipophilicity (LogD) and reduced basicity (pKa) compared to larger saturated heterocycles[5]. Lower basicity translates to reduced non-specific binding to phospholipids, which increases the unbound fraction of the drug in plasma ( fu​ ) and prevents excessively high volumes of distribution ( Vd​ ) from hindering efficacy.

The Caveat (Ring Scission): While azetidines generally improve metabolic stability, they are not universally immune to biotransformation. In specific contexts, such as the development of DGAT2 inhibitors, CYP-mediated alpha-carbon oxidation of the azetidine ring can lead to ring scission, forming reactive aldehyde and ketone metabolites[6]. This highlights the necessity of rigorous Metabolite Identification (MetID) studies during the screening cascade.

Head-to-Head Comparison: Quantitative PK Data

The following table synthesizes comparative in vitro stability data, demonstrating the typical PK shifts observed when transitioning from a piperidine/pyrrolidine core to an azetidine bioisostere (data synthesized from representative 5-HT2C agonist and MCHr1 antagonist optimization programs)[4][5].

Scaffold TypeRing SizeRing Strain (kcal/mol)Representative LogD (pH 7.4)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Piperidine 6~0.02.812115.5 (High)
Pyrrolidine 5~6.02.51877.0 (Moderate-High)
Azetidine 4~25.41.94530.8 (Low)

Table 1: Comparative pharmacokinetic parameters. Azetidine demonstrates a marked reduction in intrinsic clearance and lipophilicity compared to larger homologues.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of azetidine analogs, the In Vitro Liver Microsomal Stability Assay is the gold standard[7]. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

1. Reagent Preparation & Control Setup

  • Action: Prepare a 1 µM working solution of the azetidine test compound in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1%.

  • Causality: High concentrations of organic solvents like DMSO can inhibit CYP450 enzymes, leading to artificially inflated stability data.

  • Self-Validation: Include Verapamil (high clearance) and Dextromethorphan (moderate clearance) as positive controls to verify the metabolic competence of the microsome batch[7]. Include a "minus-NADPH" negative control to differentiate true enzymatic metabolism from aqueous chemical instability.

2. Thermal Equilibration

  • Action: Combine the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) and pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the system reaches thermal equilibrium. Initiating the reaction in a cold state would result in a lag phase, skewing the initial kinetic rate calculations.

3. Reaction Initiation and Quenching

  • Action: Initiate the reaction by adding the cofactor NADPH (1 mM final). At specific intervals (0, 5, 15, 30, 45, 60 mins), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality: NADPH is the obligate electron donor for CYP450s; its addition precisely marks T=0 . The ice-cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.

4. Data Acquisition and CLint​ Calculation

  • Action: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound against time to find the elimination rate constant ( k ).

  • Calculation: Calculate intrinsic clearance using the formula: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of the microsomal protein (mg)[3].

Visualizing the PK Optimization Workflow

The decision tree below outlines the standard screening cascade for mitigating high clearance using azetidine bioisosteres.

PK_Workflow Start Lead Compound (Piperidine/Pyrrolidine Core) Issue PK Liability Identified: High CL_int or High LogD Start->Issue Bioisostere Bioisosteric Replacement (Synthesize Azetidine Analog) Issue->Bioisostere Assay In Vitro Microsomal Stability Assay (HLM/MLM) Bioisostere->Assay Decision Is CL_int reduced? Assay->Decision Success Advance to In Vivo PK (Rodent Models) Decision->Success Yes Fail Investigate Ring Scission (MetID via LC-MS/MS) Decision->Fail No (CYP Oxidation) Optimize Further Optimization (Spirocycles/Steric Hindrance) Fail->Optimize Optimize->Assay

Workflow for mitigating high clearance via azetidine bioisosteric replacement.

Sources

Comparative

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate versus other sp3-rich linkers

An essential objective in modern drug discovery is escaping the "flatland" of traditional, sp2-hybridized aromatic scaffolds. Increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate is statistically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential objective in modern drug discovery is escaping the "flatland" of traditional, sp2-hybridized aromatic scaffolds. Increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate is statistically correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates[1].

As researchers seek bioisosteres for classical linkers like piperazine, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate [2] has emerged as a premier building block. This desymmetrized, Boc-protected bis-azetidine offers a rigid 3D architecture, unique exit vectors, and tunable physicochemical properties that solve many of the metabolic liabilities associated with older diamine linkers[3].

Comparative Profiling: Bis-Azetidine vs. Alternative sp3-Rich Linkers

When optimizing a pharmacophore, selecting the correct sp3-rich linker requires balancing steric bulk, basicity (pKa), and conformational rigidity. The table below objectively compares the bis-azetidine scaffold against other common linkers used in lead optimization.

Property / FeaturePiperazine (Classical)Bis-Azetidine (e.g., 2,3'-biazetidine)Bicyclo[1.1.1]pentane (BCP)Spiro[3.3]heptane
Primary Bioisostere Role N/A (Baseline)Piperazine / Homopiperazinepara-Phenyl / tert-ButylPiperazine / Piperidine
Fsp3 Contribution Moderate (1.0 for linker, but flexible)High (Rigid 3D volume)Very High (Highly spherical)High (Orthogonal planes)
Typical Amine pKa ~9.8 (Highly basic)~8.5 (Lowered by ring strain)~8.0 (Bridgehead amine)~8.8 (Moderate basicity)
Conformational State Flexible (Chair/Boat flips)Rigid (Fixed dihedral angle)Locked (Caged structure)Rigid (Spirocyclic)
Metabolic Stability Prone to N-oxidation / CYP cleavageHigh (Sterically shielded)Very High (Resists oxidation)High

Mechanistic Causality: The Bis-Azetidine Advantage

The selection of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate over a standard piperazine is driven by three distinct mechanistic advantages:

  • pKa Modulation and Reduced Toxicity : Piperazine features a highly basic secondary amine that frequently leads to phospholipidosis and hERG channel inhibition (cardiotoxicity)[4]. In contrast, the strained four-membered azetidine ring increases the s-character of the nitrogen lone pair, drawing electron density away and lowering the pKa by ~1 to 1.5 units[3]. This subtle shift maintains target engagement while significantly improving the Lipophilic Efficiency (LipE) and safety profile.

  • Bespoke Exit Vectors : The C2-C3 linkage between the two azetidine rings creates a distinct geometric projection. Unlike the linear 180° exit vector of BCPs[5] or the 1,4-projection of piperazine, the bis-azetidine scaffold projects its substituents at a unique angle, allowing it to probe narrow solvent-front pockets in kinase targets[6].

  • Self-Validating Synthetic Staging : The presence of the tert-butoxycarbonyl (Boc) protecting group on the N1 position ensures that the molecule acts as a controlled, unidirectional building block[2]. It prevents cross-reactivity and polymerization during initial coupling, allowing the free secondary amine to be functionalized first, followed by orthogonal deprotection.

G A Classical sp2 Linker (e.g., Piperazine) B Bis-Azetidine Scaffold (High Fsp3, 3D) A->B Scaffold Hop C Lowered pKa (Reduced hERG liability) B->C D Altered Exit Vectors (Novel IP Space) B->D E Increased Solubility (Improved PK) B->E

Caption: Logical impact of replacing a classical piperazine linker with a 3D bis-azetidine scaffold.

Experimental Methodology: Bis-Azetidine Incorporation Workflow

To effectively utilize tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, researchers typically employ a two-stage protocol: an initial coupling (via SNAr or Buchwald-Hartwig amination) utilizing the free amine, followed by Boc deprotection and late-stage functionalization[7].

G S1 Step 1: SNAr / Cross-Coupling (Attach Free Amine to Core) S2 Step 2: Workup & Purification (Isolate Boc-Intermediate) S1->S2 S3 Step 3: Boc Deprotection (TFA or HCl in Dioxane) S2->S3 S4 Step 4: Secondary Functionalization (Amide Coupling / Alkylation) S3->S4 S5 Final API (sp3-Enriched Drug Candidate) S4->S5

Caption: Standard synthetic workflow for incorporating Boc-protected bis-azetidine linkers.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr) & Deprotection

Reagents Required:

  • tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.1 eq)

  • Heteroaryl chloride/fluoride core (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

Step 1: SNAr Coupling

  • Dissolve the electrophilic heteroaryl core (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (1.1 eq).

  • Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor the consumption of the starting material via LC-MS. Causality note: The Boc group entirely prevents the N1 nitrogen from reacting, ensuring absolute regioselectivity during this step.

  • Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in Dichloromethane (DCM) and cool to 0 °C.

  • Slowly add 4M HCl in Dioxane (or TFA, 10-20 eq). Stir the mixture and allow it to warm to room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid. The resulting product is the HCl or TFA salt of the mono-functionalized bis-azetidine, ready for immediate late-stage amidation or alkylation to complete the active pharmaceutical ingredient (API)[7].

Case Studies in Lead Optimization

The utility of bis-azetidines and related sp3-rich linkers is heavily validated in recent clinical candidate optimizations:

  • Kinase Inhibitors (BTK): During the discovery of GDC-0853 (a potent Bruton's Tyrosine Kinase inhibitor), researchers successfully utilized bis-azetidine isosteres to replace oxetanyl-piperazines. This substitution was well-tolerated within the binding pocket while allowing researchers to navigate complex structure-activity relationship (SAR) landscapes[6].

  • Metabolic Targets (KHK): In the development of LY3522348, a highly selective Ketohexokinase inhibitor, azetidine linkers were introduced via SNAr chemistries. The rigid, sp3-rich nature of the azetidine significantly improved the absorption, distribution, and overall pharmacokinetic profile to support oral dosing[7].

Sources

Validation

Quality control and analytical standards for azetidine building blocks

Quality Control and Analytical Standards for Azetidine Building Blocks: A Comparative Guide Introduction: The Strategic Role of Azetidines In modern medicinal chemistry, reducing molecular planarity and increasing the fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Quality Control and Analytical Standards for Azetidine Building Blocks: A Comparative Guide

Introduction: The Strategic Role of Azetidines In modern medicinal chemistry, reducing molecular planarity and increasing the fraction of sp3-hybridized carbons (Fsp3) are proven strategies to improve drug candidate solubility and bioavailability[1]. Azetidines—four-membered saturated nitrogen heterocycles—have emerged as premier bioisosteres for larger rings like pyrrolidines, piperidines, and piperazines[1][2]. By incorporating azetidine building blocks, drug developers can lower lipophilicity (logP) and alter the three-dimensional shape of a molecule without drastically shifting its basicity[3].

However, the inherent ring strain of azetidines introduces unique analytical and quality control (QC) challenges. Unlike their unstrained piperidine counterparts, azetidines are susceptible to specific degradation pathways, most notably acid-catalyzed ring-opening[4][5]. This guide objectively compares azetidines with alternative saturated nitrogen heterocycles and establishes rigorous, self-validating analytical standards for their QC.

Comparative Physicochemical Profiling

To understand the analytical requirements for azetidines, one must first benchmark their properties against pyrrolidines (5-membered) and piperidines (6-membered). The thermodynamic instability of the four-membered ring dictates its reactivity profile.

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain Energy ~25.2 kcal/mol[6]~5.8 kcal/mol[6]0 kcal/mol[6]
pKa (Parent Amine) 11.29[6][7]11.31[6]11.22[8]
Relative Lipophilicity (logP) Lowest[3]Moderate[3]Highest[3]
Aqueous Solubility High[3]Moderate[3]Low[3]
Primary Degradation Risk Acid-catalyzed ring-opening[4]Oxidation / N-alkylationOxidation / N-alkylation

Causality Insight: Despite the massive difference in ring strain (25.2 kcal/mol vs. 5.8 kcal/mol), the pKa of azetidine (11.29) is remarkably close to that of pyrrolidine (11.31)[6]. This means azetidines can maintain the necessary target-binding ionic interactions of a secondary amine while offering a smaller, more polar footprint[3][6]. However, this basicity becomes a liability in acidic media: protonation of the azetidine nitrogen activates the highly strained ring toward nucleophilic attack and subsequent decomposition[4][5].

Analytical Challenges and QC Workflow

Because azetidines are highly polar and prone to ring-opening, traditional reverse-phase chromatography can sometimes yield poor retention or induce on-column degradation if the mobile phase is too acidic. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) or carefully buffered Ultra-Performance Liquid Chromatography (UPLC) methods are often preferred[9].

QC_Workflow Start Azetidine Building Block Synthesis / Procurement Purity Purity & Concentration (UPLC-MS/MS / HILIC) Start->Purity Structure Structural Integrity & ee% (1H/13C NMR, Chiral HPLC) Start->Structure Stability Ring-Opening Stability (Acidic pH Stress Test) Purity->Stability Structure->Stability Decision Meets Analytical Standards? Stability->Decision Approve Approved for Medicinal Chemistry Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Workflow for azetidine quality control and stability validation.

Quality Control Standards & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal controls to differentiate between instrument variance and actual compound degradation.

Protocol 1: Quantification and Purity Assessment via LC-MS/MS

Due to the low molecular weight and high polarity of azetidine derivatives, LC-MS/MS provides the necessary selectivity and sensitivity[10].

  • Objective: Quantify azetidine purity and detect trace ring-opened impurities.

  • Causality behind choices: A weak acid (0.1% formic acid) is used in the mobile phase to ensure consistent ionization of the basic azetidine nitrogen in the ESI+ source[10]. However, samples must be prepared and analyzed promptly to prevent the acidic mobile phase from inducing ring-opening during prolonged autosampler storage[4].

  • Self-Validating Mechanism: The inclusion of a stable-isotope-labeled internal standard (IS) accounts for matrix effects, while a strict R2>0.999 calibration threshold ensures instrument linearity[10][11].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the azetidine building block in LC-MS grade acetonitrile. Dilute to create a calibration curve (1, 5, 10, 25, 50, 100 µg/mL)[11].

  • Internal Standard (IS) Addition: Spike a structurally similar stable-isotope-labeled internal standard into all samples to correct for matrix effects and ionization suppression[10].

  • Chromatographic Setup:

    • Column: HILIC column (e.g., CORTECS HILIC, 1.6 µm) to ensure adequate retention of the polar azetidine[9].

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 mins, return to 95% B for re-equilibration[10].

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode (ESI+). Monitor the parent [M+H]+ ion and the specific fragment corresponding to the intact azetidine core.

  • System Validation: The run is only valid if the calibration curve yields an R2>0.999 and the Relative Standard Deviation (RSD) of six replicate standard injections is ≤2% [11].

Protocol 2: Acid-Stability Profiling (Ring-Opening Assay)

Azetidines are uniquely vulnerable to intramolecular and intermolecular nucleophilic attack when protonated[4][5]. This protocol evaluates the kinetic stability of the azetidine ring under physiological and gastric pH conditions.

  • Objective: Determine the decomposition half-life ( T1/2​ ) of the azetidine building block.

  • Causality behind choices: Testing at pH 1.8 mimics gastric conditions where azetidine nitrogen protonation is maximized, accelerating degradation.

  • Self-Validating Mechanism: Testing at pH 7.0 serves as an internal control; if degradation occurs at pH 7.0, the compound is intrinsically unstable (e.g., thermal or oxidative degradation), rather than specifically acid-sensitive[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two aqueous buffer solutions: a simulated gastric fluid (HCl buffer, pH 1.8) and a neutral phosphate buffer (pH 7.0)[4].

  • Incubation: Dissolve the azetidine compound to a final concentration of 100 µM in both buffers. Incubate the solutions in a thermomixer at 37 °C.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,0.5,1,2,4, and 8 hours.

  • Quenching: Immediately quench the pH 1.8 samples by diluting 1:10 into a cold quench solution (acetonitrile containing a mild base, e.g., 0.1% ammonium hydroxide) to neutralize the acid and halt ring-opening.

  • Analysis: Analyze the remaining intact parent compound via the LC-MS/MS method described in Protocol 1.

  • Data Interpretation: Plot the natural log of the remaining concentration versus time. A linear fit indicates first-order degradation kinetics. Calculate the half-life ( T1/2​=0.693/k ). A robust azetidine building block for oral drug development should ideally exhibit a T1/2​>2 hours at pH 1.8, or be structurally protected (e.g., via electron-withdrawing N-substituents that lower the basicity of the azetidine nitrogen)[4].

Conclusion

Azetidines offer unparalleled advantages in medicinal chemistry for optimizing the physicochemical properties of drug candidates. However, their high ring strain demands rigorous, specialized analytical methods. By employing HILIC-based LC-MS/MS and mandatory acid-stability profiling, researchers can confidently validate the structural integrity of azetidine building blocks, ensuring they survive the rigors of both synthetic elaboration and biological evaluation.

References

  • Preparation and Synthetic Applications of Azetidines, Heterocycles (LOCKSS), [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines, PMC - NIH,[Link]

  • Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid, Taylor & Francis, [Link]

  • Azetidine, Wikipedia, [Link]

  • Bioisosteres of Piperazine & Related Diamines, Blumberg Institute, [Link]

  • pKa values of azetidine, pyrrolidine, piperidine, and their fluorinated derivatives, ResearchGate, [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to Azetidine Bioisosteric Replacement in Drug Discovery

For drug development professionals, selecting the optimal saturated heterocyclic scaffold is a critical decision that dictates a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. As the industry shif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, selecting the optimal saturated heterocyclic scaffold is a critical decision that dictates a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. As the industry shifts toward increasing the fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates, the four-membered azetidine ring has emerged as a privileged bioisostere for larger heterocycles like piperidine, pyrrolidine, and morpholine[1].

This guide provides an objective, data-driven comparison of azetidine against traditional alternatives, detailing the mechanistic rationale for its use and providing self-validating experimental protocols for evaluating bioisosteric success.

The Mechanistic Rationale: Why Choose Azetidine?

Replacing a standard 5- or 6-membered ring with an azetidine scaffold fundamentally alters the physicochemical landscape of a molecule. As an Application Scientist, it is crucial to understand the causality behind these shifts:

  • Metabolic Stability (CYP450 Evasion): Cytochrome P450 enzymes typically clear saturated amines via oxidation at the α- or β-carbons. The compact nature of the azetidine ring creates steric hindrance within the CYP active site. Furthermore, the high ring strain alters the C-H bond dissociation energies, making hydrogen abstraction by the CYP heme-oxo species energetically unfavorable, thereby prolonging the compound's half-life[2].

  • Reduced Lipophilicity (LogD): Contracting a piperidine to an azetidine removes two hydrophobic methylene units. This reduction in lipophilicity directly correlates with decreased non-specific plasma protein binding, improved aqueous solubility, and a lower propensity for off-target toxicity[3].

  • Conformational Rigidity: Unlike piperidine (which undergoes chair-flipping) or pyrrolidine (which adopts flexible envelope conformations), azetidine is highly rigid and puckered. This restricts the conformational space, projecting substituents in a highly defined 3D vector. This rigidity can lock the molecule into its bioactive conformation, increasing target affinity while reducing promiscuous binding (e.g., hERG channel blockade)[1].

Comparative Physicochemical Data

The following table summarizes the foundational physicochemical differences between azetidine and its common alternatives[3].

PropertyPiperidinePyrrolidineAzetidineMorpholine
Ring Size 6-membered5-membered4-membered6-membered (O, N)
Typical pKa (Sec. Amine) ~11.22~11.27~11.29~8.36
Relative Lipophilicity HighModerateLowestLow
Metabolic Stability Moderate to LowModerateHighModerate
Conformational State Chair (Flexible)Envelope (Flexible)Puckered (Rigid)Chair (Flexible)

Decision Workflow for Bioisosteric Replacement

The decision to synthesize an azetidine bioisostere should be data-driven. The following workflow illustrates the logical progression during lead optimization.

BioisostereWorkflow Start Lead Compound (Piperidine / Pyrrolidine) Assess In Vitro Profiling (HLM Clearance & LogD) Start->Assess Decision High Clearance or Poor Permeability? Assess->Decision Azetidine Synthesize Azetidine Bioisostere Decision->Azetidine Yes (High CL) Optimize Proceed to In Vivo PK Decision->Optimize No (Stable) Toxicity Assess hERG & Off-Target Toxicity Azetidine->Toxicity Evaluate Profile Success Clinical Candidate Selection Optimize->Success Toxicity->Start Unfavorable Toxicity->Success Favorable

Workflow for evaluating azetidine bioisosteric replacement in lead optimization.

Self-Validating Experimental Protocols

To objectively compare the performance of an azetidine bioisostere against its parent compound, the following standardized, self-validating assays must be employed.

Protocol A: In Vitro Microsomal Stability Assay (HLM/RLM)

Objective: Quantify the intrinsic clearance ( CLint​ ) of the bioisostere. Self-Validating Mechanism: Inclusion of a positive control (e.g., Verapamil) to validate CYP activity, and a minus-NADPH negative control to rule out chemical instability or non-CYP mediated degradation.

  • Preparation: Dilute pooled human or rat liver microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Standardizing the protein concentration ensures linear enzyme kinetics and prevents substrate depletion artifacts.

  • Pre-incubation: Spike the test compound (1 µM final concentration) into the microsomal suspension and incubate at 37°C for 5 minutes.

    • Causality: Equilibrates the assay temperature and allows non-specific lipid binding to reach a thermodynamic steady state before the reaction begins.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition provides a precise "Time Zero" for kinetic tracking.

  • Quenching (Time Course): At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures CYP proteins, halting metabolism, while simultaneously extracting the small molecule. The internal standard normalizes for any LC injection volume variations.

  • Readout: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS (MRM mode). Calculate half-life ( t1/2​ ) from the log-linear depletion curve.

Protocol B: Thermodynamic Lipophilicity (LogD 7.4​ ) via Shake-Flask

Objective: Objectively measure the reduction in lipophilicity upon azetidine incorporation. Self-Validating Mechanism: Mass balance check. The sum of the compound quantified in both phases must equal the initial spike concentration, ruling out precipitation or glass-binding.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM PBS (pH 7.4) together for 24 hours, then separate.

    • Causality: Pre-saturating the phases prevents mutual dissolution during the assay, which would alter phase volumes and skew the concentration ratio.

  • Equilibration: Dissolve the test compound in the pre-saturated aqueous phase (10 µM). Add an equal volume of pre-saturated octanol. Shake at 25°C for 24 hours.

    • Causality: Prolonged shaking ensures true thermodynamic equilibrium is reached between the lipid and aqueous environments.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 20 minutes.

    • Causality: Breaks any micro-emulsions formed during shaking, preventing aqueous droplets from falsely inflating the octanol concentration reading.

  • Quantification: Carefully sample both phases and quantify via LC-MS/MS.

    • Causality: LC-MS/MS provides the dynamic range necessary to accurately measure highly lipophilic compounds where the aqueous concentration may be vanishingly small, a common failure point for UV-based detection.

Case Studies in Lead Optimization

The theoretical benefits of azetidine replacement are well-documented in recent medicinal chemistry campaigns:

  • Case Study 1: 5-HT2C Agonists. In a program targeting the serotonin 2C receptor, researchers faced high metabolic clearance with a pyrrolidine-based lead. Replacing the pyrrolidine with a piperidine offered only marginal improvements. However, substituting it with an azetidine ring yielded the most metabolically stable analog in the entire series, successfully mitigating the CYP-mediated liabilities[2].

  • Case Study 2: mGlu2 Receptor PAMs. During the optimization of positive allosteric modulators (PAMs) for the mGlu2 receptor, a scaffold hopping exercise was performed to replace a metabolically unstable spiro-oxindole piperidine. The incorporation of a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core served as an optimal bioisosteric replacement. The azetidine-containing subclass maintained comparable PAM activity while demonstrating significantly improved metabolic stability in both human and rat liver microsomes[4].

References

  • Fish et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • RSC. "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs." PubMed Central (PMC), 2014. URL:[Link]

  • RSC Med Chem. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PubMed Central (PMC), 2019. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, while promis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, while promising in its applications, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, step-by-step approach to the selection and use of personal protective equipment (PPE) for this specific molecule, ensuring both personal and environmental safety.

Hazard Analysis: A Proactive Approach

Given the novelty of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a risk assessment based on the functional groups present in the molecule is a prudent and necessary first step. This compound contains two key structural motifs:

  • Azetidine Rings: These are four-membered nitrogen-containing heterocyclic rings. While the parent azetidine is a known irritant, the reactivity of substituted azetidines can vary. It is crucial to handle them with care, assuming potential irritant or sensitizer properties.

  • tert-Butoxycarbonyl (Boc) Protecting Group: This group is generally stable under neutral conditions but can be cleaved by strong acids, leading to the release of isobutylene and carbon dioxide. While the Boc group itself is not considered highly hazardous, its cleavage can generate pressure in a closed system.

Based on this analysis, we must assume that tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate may be an irritant to the skin, eyes, and respiratory tract, and could potentially be a sensitizer. Therefore, the selection of PPE should be based on the principle of minimizing all potential routes of exposure.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in a laboratory setting.

  • Safety Glasses with Side Shields: As a minimum requirement, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled. This protects against accidental splashes from the sides.

  • Chemical Splash Goggles: When there is a higher risk of splashes, such as during transfer of solutions or when working with larger quantities, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: For procedures with a significant splash or aerosol generation potential, a full-face shield should be worn in addition to safety goggles. This provides an extra layer of protection for the entire face.

  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure closure is essential to protect the skin and personal clothing from contamination.

  • Gloves: The choice of glove material is critical for adequate chemical protection.

    • Recommended: Nitrile gloves are a suitable choice for incidental contact with tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate. They offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.

    • Double Gloving: For procedures with a higher risk of exposure or when handling the neat compound, double gloving is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

    • Glove Change Frequency: Gloves should be changed immediately if they become contaminated, torn, or punctured. It is also good practice to change gloves periodically during long procedures.

In most laboratory settings where this compound is handled in a well-ventilated area, such as a chemical fume hood, respiratory protection is not typically required. However, if there is a risk of aerosol generation or if the compound is handled outside of a fume hood, a risk assessment should be performed to determine the need for respiratory protection. If required, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational and Disposal Plans

  • Work in a Ventilated Area: All handling of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE and engineering controls to prevent all routes of exposure.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Small Spills: For a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent in a sealed container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Skin Contact: If the chemical comes into contact with the skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: If the chemical enters the eyes, immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

All waste containing tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Summary of PPE Recommendations

Protection Type Recommended PPE Key Considerations
Eye and Face Safety glasses with side shields (minimum), chemical splash goggles, face shieldUse in combination for high-risk procedures
Skin and Body Flame-resistant lab coat, nitrile glovesDouble glove for high-risk tasks; change gloves frequently
Respiratory Not typically required with proper ventilationUse a NIOSH-approved respirator if aerosols are generated

Workflow Diagram for Safe Handling

Workflow for Safe Handling of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment (Review available data, assess hazards of functional groups) Select_PPE Select Appropriate PPE (Gloves, eye protection, lab coat) Risk_Assessment->Select_PPE Determines Prepare_Work_Area Prepare Work Area (Ensure fume hood is operational, clear of clutter) Select_PPE->Prepare_Work_Area Ensures Safety Weigh_and_Transfer Weigh and Transfer Compound (In fume hood, use appropriate tools) Prepare_Work_Area->Weigh_and_Transfer Ready for Perform_Reaction Perform Reaction/Procedure (Maintain vigilance, monitor for any issues) Weigh_and_Transfer->Perform_Reaction Proceeds to Decontaminate Decontaminate Work Area and Equipment Perform_Reaction->Decontaminate Upon Completion Dispose_Waste Dispose of Chemical Waste (Follow institutional guidelines) Decontaminate->Dispose_Waste Followed by Remove_PPE Remove PPE Correctly (Avoid self-contamination) Dispose_Waste->Remove_PPE Final Step

Caption: This diagram outlines the essential steps for the safe handling of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, from preparation to disposal.

By adhering to these guidelines, researchers can confidently work with tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate while minimizing risks to themselves and their colleagues. Safety is a shared responsibility, and a proactive, informed approach is the cornerstone of a successful and secure research environment.

© Copyright 2026 BenchChem. All Rights Reserved.